molecular formula C7H15NO2 B8502597 3-(1,3-Oxazinan-3-YL)propan-1-OL CAS No. 19748-65-3

3-(1,3-Oxazinan-3-YL)propan-1-OL

Cat. No.: B8502597
CAS No.: 19748-65-3
M. Wt: 145.20 g/mol
InChI Key: JLUWXYHSKHVOQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Oxazinan-3-YL)propan-1-OL is a chemical compound that integrates an oxazinan heterocycle with a propanol chain, making it a valuable intermediate for advanced organic synthesis and medicinal chemistry research. Compounds featuring nitrogen and oxygen in a heterocyclic ring system, such as oxazines and related structures, are recognized as influential building blocks for bioactive molecules and natural products . They are frequently utilized as multipurpose intermediates in diverse research areas, including organic synthesis, medicinal chemistry, and material science . The 1,3-oxazine scaffold, in particular, is found in compounds with a range of documented pharmacological activities. For instance, oxazine derivatives have been patented for applications involving the central nervous system, including as potential antidepressants and for the treatment of conditions such as Parkinson's disease, hypertension, and anxiety . The amino alcohol moiety (a combination of an amine and alcohol functional group) is another key structural feature present in many biologically active molecules and chiral catalysts . This combination of a heterocycle and a flexible amino-alcohol-containing chain makes this compound a promising scaffold for constructing novel compounds for various research applications. Its potential uses include serving as a precursor in the development of new chiral ligands for asymmetric synthesis , or as a building block for the preparation of more complex molecular architectures with potential biological activity. This product is intended for research purposes only by qualified laboratory professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

19748-65-3

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-(1,3-oxazinan-3-yl)propan-1-ol

InChI

InChI=1S/C7H15NO2/c9-5-1-3-8-4-2-6-10-7-8/h9H,1-7H2

InChI Key

JLUWXYHSKHVOQR-UHFFFAOYSA-N

Canonical SMILES

C1CN(COC1)CCCO

Origin of Product

United States

Foundational & Exploratory

3-(1,3-Oxazinan-3-yl)propan-1-ol chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3-(1,3-Oxazinan-3-yl)propan-1-ol requires a rigorous understanding of heterocyclic chemistry, specifically the behavior of cyclic N,O-acetals. As a Senior Application Scientist, I have structured this guide to move beyond basic molecular descriptors, providing actionable insights into the compound's physicochemical properties, synthetic pathways, and utility as a privileged scaffold in drug discovery.

Structural Elucidation & Core Dynamics

This compound is a specialized heterocyclic building block. The core structure consists of a 1,3-oxazinane ring—a fully saturated six-membered ring containing oxygen at position 1 and nitrogen at position 3. The nitrogen atom is functionalized with a propan-1-ol chain.

The presence of the N-C-O linkage defines this molecule as a cyclic hemiaminal ether (N,O-acetal). This structural motif is thermodynamically stable under neutral and basic conditions but highly susceptible to hydrolysis in aqueous acidic environments. Understanding this dichotomy is critical for researchers utilizing this compound in multistep synthetic workflows, particularly when designing spiro-lactams or antiviral agents[1].

Quantitative Physicochemical Data

To facilitate rapid integration into computational chemistry workflows and structural databases, the core quantitative metrics of this compound are summarized below[2][3].

ParameterValueAnalytical Significance
Molecular Formula C₇H₁₅NO₂Confirms the stoichiometry of the N,O-acetal and pendant alcohol.
Molecular Weight 145.20 g/mol Essential for stoichiometric calculations and MS adduct prediction.
Exact Mass 145.110279 DaTarget value for High-Resolution Mass Spectrometry (HRMS) validation.
H-Bond Donors 1Contributes to target binding affinity (terminal -OH group).
H-Bond Acceptors 3Ring oxygen, ring nitrogen, and terminal hydroxyl oxygen.
Topological Polar Surface Area ~32.7 ŲIndicates excellent membrane permeability (ideal for CNS/drug-like leads).

Mechanistic Synthesis Workflow

The most efficient and scalable method for synthesizing this compound is the formaldehyde-mediated cyclization of bis(3-hydroxypropyl)amine .

Causality of Experimental Choices: Paraformaldehyde is selected over aqueous formalin to minimize the introduction of water, which would otherwise push the equilibrium toward the open-chain precursors. Toluene is utilized as the solvent because it allows for the azeotropic removal of the water byproduct generated during the cyclization, driving the reaction to completion thermodynamically.

SynthesisPathway A Bis(3-hydroxypropyl)amine (Precursor) C Hemiaminal Intermediate A->C Nucleophilic Attack B Paraformaldehyde (C1 Source) B->C D Iminium Ion Intermediate C->D -H2O (Dehydration) E This compound (Target Compound) D->E Intramolecular Cyclization

Figure 1: Mechanistic pathway for this compound synthesis.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. It incorporates specific In-Process Controls (IPCs) to verify intermediate states without relying blindly on reaction times.

Step 1: Reaction Assembly
  • Charge a flame-dried round-bottom flask with bis(3-hydroxypropyl)amine (1.0 equivalent) and anhydrous toluene (0.2 M concentration).

  • Add paraformaldehyde (1.1 equivalents).

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser. Rationale: The Dean-Stark trap is critical. The reaction will not reach full conversion unless the water generated during the iminium ion formation is physically removed from the system.

Step 2: Cyclization & Dehydration
  • Heat the mixture to reflux (approx. 110°C) under an inert argon atmosphere.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC). Because the target lacks a UV-active chromophore, plates must be visualized using a KMnO₄ or Dragendorff's stain. The reaction is complete when the highly polar baseline spot of the starting amine is entirely consumed (typically 4–6 hours).

Step 3: Workup & Isolation
  • Cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Critical Causality: Do not perform an aqueous acidic wash. The N,O-acetal linkage is acid-labile. If purification is required, pass the crude oil through a short plug of basic alumina using a gradient of dichloromethane/methanol.

Step 4: Analytical Validation

A successful synthesis must be validated using nuclear magnetic resonance (NMR):

  • ¹H NMR (CDCl₃): Look for the diagnostic N-CH₂-O protons of the 1,3-oxazinane ring. These will appear as a distinct, deshielded singlet or a tightly coupled AB system between 4.10–4.40 ppm . If this peak is missing, the ring has not closed, and you only have the open-chain imine/hemiaminal.

  • HRMS (ESI+): Confirm the exact mass by looking for the [M+H]⁺ adduct at m/z 146.1181.

Applications in Medicinal Chemistry

In modern drug discovery, the 1,3-oxazinane core is recognized as a "privileged structure"—a molecular scaffold capable of binding to multiple, distinct biological targets[4].

Tricyclic Spiro-Lactams: this compound and its derivatives are heavily utilized in the synthesis of bio-inspired 3-dimensional tricyclic spiro-lactams. Through processes like Meyers' lactamization, the oxazinane ring provides a conformationally restricted, sp³-rich framework. This high fraction of sp³ carbons (Fsp³) is highly sought after in modern pharmacology to improve aqueous solubility and reduce off-target toxicity[1].

Antiviral and Antimicrobial Agents: Derivatives containing the 1,3-oxazinane ring substituted with alkylamine or alkanol chains have shown significant promise in screening panels against multiresistant strains and viral targets. The unique spatial geometry provided by the 6-membered N,O-heterocycle allows for precise hydrogen-bonding interactions within enzymatic active sites[4].

References

  • Namiki-s Building Blocks Catalogue. "C7H15NO2 - 145.20". Namiki-s.co.jp.
  • Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers' Lactamization. NIH PubMed Central (PMC).
  • The Fellowship of Privileged Scaffolds: Antivirals with 2-(1,3-oxazinan-3-yl)ethan-1-amine. ResearchGate.

Sources

solubility of 3-(1,3-Oxazinan-3-yl)propan-1-ol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profiling of 3-(1,3-Oxazinan-3-yl)propan-1-ol

Executive Summary

This compound represents a specialized class of heterocyclic amino alcohols, increasingly relevant in the development of water-lean solvents for post-combustion CO₂ capture . Structurally, it combines a saturated 1,3-oxazinane ring (a cyclic ether-amine) with a hydrophilic 3-hydroxypropyl side chain. This unique architecture imparts dual functionality: the tertiary amine facilitates reversible acid-gas reaction, while the hydroxyl group and ether linkage modulate viscosity, volatility, and solvent compatibility.

This guide provides a comprehensive technical analysis of the solubility characteristics of this compound. Given the compound's specialized nature, this document synthesizes predictive physicochemical modeling with rigorous experimental protocols to empower researchers in optimizing solvent formulations.

Physicochemical Profile & Structural Analysis

Understanding the solubility behavior requires a dissection of the molecular interaction sites.

  • Core Structure: 1,3-Oxazinane ring (6-membered saturated heterocycle).

  • Functional Groups:

    • Tertiary Amine (Ring N): Proton acceptor; moderate polarity.

    • Ether Oxygen (Ring O): Hydrogen bond acceptor; increases polarity without adding donation capacity.

    • Primary Hydroxyl (-OH): Strong hydrogen bond donor/acceptor; dominant factor in polar solvent miscibility.

  • Molecular Weight: ~145.2 g/mol (Estimated based on formula C₇H₁₅NO₂).

Predicted Solubility Landscape (Table 1)

Based on Group Contribution Methods and homologous alkanolamine data.

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Protic Polar WaterMiscible Strong H-bonding network formation (OH donor/acceptor + N acceptor).
Protic Polar Methanol / EthanolMiscible Favorable dipole-dipole and H-bond interactions.
Aprotic Polar DMSO / DMFHigh (>50 wt%) High dielectric constant stabilizes the polar amine/alcohol moieties.
Chlorinated Dichloromethane (DCM)High Favorable dispersion forces and dipole interactions with the cyclic ether.
Ethers THF / 1,4-DioxaneModerate to High Compatible ether-ether interactions; good solvency for the ring structure.
Esters Ethyl AcetateModerate Competing interactions; likely soluble but may show temperature dependence.
Aromatic TolueneLow to Moderate Limited by the high polarity of the hydroxyl group; likely requires heating.
Aliphatic Hexane / HeptaneInsoluble / Immiscible Strong polarity mismatch; high cohesive energy density of the solute vs. solvent.

Experimental Protocol: Solubility Determination

For precise solubility mapping, the Visual Polythermal Method is the industry standard for amino alcohols, offering high accuracy for acquiring solid-liquid equilibrium (SLE) or liquid-liquid equilibrium (LLE) data.

Workflow Diagram: Solubility Measurement

SolubilityProtocol Start Start: Sample Preparation Weigh Gravimetric Addition: Solute + Solvent in Equilibrium Cell Start->Weigh Heat Heating Phase: ramp 0.5°C/min with Stirring Weigh->Heat Observe Laser Monitoring / Visual Check: Detect Dissolution (Clear Point) Heat->Observe Cool Cooling Phase: ramp 0.5°C/min Observe->Cool Cloud Detect Cloud Point: (Precipitation/Phase Separation) Cool->Cloud Record Data Logging: T_dissolution & T_cloud Cloud->Record Repeat Add Solvent Increment: Change Mole Fraction (x) Record->Repeat Repeat->Heat Next Point End Construct T-x Phase Diagram Repeat->End Range Complete

Figure 1: Step-by-step workflow for determining the solubility boundary (T-x diagram) of this compound using the dynamic polythermal method.

Detailed Methodology
  • Apparatus: Jacketed glass equilibrium cell (15–50 mL) equipped with a magnetic stirrer, digital thermometer (±0.01 K uncertainty), and a laser/photodiode system for automated turbidity detection.

  • Preparation: Accurately weigh the specific mass of this compound (

    
    ) and solvent (
    
    
    
    ) to achieve an initial mole fraction (
    
    
    ).
  • Heating Cycle: Heat the mixture slowly (0.2–0.5 K/min). The temperature at which the last crystal disappears (if solid) or the mixture becomes homogenous (if liquid-liquid) is recorded as the Dissolution Temperature (

    
    ) .
    
  • Cooling Cycle: Cool the mixture at the same rate. The temperature at which turbidity first appears (laser scattering intensity spike) is the Cloud Point (

    
    ) .
    
  • Validation: The average of

    
     and 
    
    
    
    is taken as the equilibrium temperature, provided the hysteresis is <0.5 K.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To predict miscibility with novel co-solvents (e.g., for formulating hybrid CO₂ capture solvents), calculating the Relative Energy Difference (RED) is essential.

The solubility distance (


) between the solute (1) and solvent (2) is defined as:


Where:

  • 
    : Dispersion force component.
    
  • 
    : Polar component.
    
  • 
    : Hydrogen bonding component.
    

Estimated HSP Values for this compound:

  • 
     (Ring structure backbone)
    
  • 
     (Tertiary amine + Ether)
    
  • 
     (Primary Hydroxyl group)
    

Interpretation:

  • RED < 1: High solubility (Likely miscible).

  • RED ≈ 1: Boundary condition (Swelling/Partial solubility).

  • RED > 1: Insoluble.

Note: Researchers should prioritize solvents with


 to ensure compatibility with the hydroxyl moiety.

Application Context: CO₂ Capture

In "water-lean" solvent applications, this compound serves as a bifunctional absorbent .

  • Role of Organic Diluents: Organic solvents (e.g., alcohols, glycols) are used to reduce the high viscosity of the pure amine and lower the regeneration energy compared to aqueous systems.

  • Solubility Criticality: The compound must remain soluble in the loaded state (as a carbamate or bicarbonate salt). Non-polar solvents often cause phase separation upon CO₂ loading, which can be advantageous (biphasic solvents) or detrimental (precipitate formation) depending on the process design.

Process Logic: Solvent Selection

SolventSelection Input Select Organic Diluent Check1 Is Diluent Polar? Input->Check1 Miscible Single Phase System (Viscosity Challenge) Check1->Miscible Yes (e.g., Methanol) Check2 Is Diluent Non-Polar? Check1->Check2 No Biphasic Phase Change Solvent (Energy Efficient) Check2->Biphasic Yes (e.g., Toluene/Heptane)

Figure 2: Decision logic for selecting organic co-solvents based on phase behavior targets.

References

  • Synthesis of 1,3-Oxazines

    • Title: Green approach for the synthesis of new 1,3-oxazine.[1][2]

    • Source: The Pharmaceutical and Chemical Journal, 2020.
    • URL:

  • CO₂ Capture Mechanisms

    • Title: Ag(i)-Catalyzed solvent-free CO2 capture with homopropargylic amines: an efficient access to 1,3-oxazinan-2-ones.

    • Source: Organic Chemistry Frontiers (RSC), 2015.
    • URL:

  • General Solubility Methodology

    • Title: Solubility of Organic Compounds (General Principles).
    • Source: University of Calgary, Chemistry Department.
    • URL:

  • Thermodynamic Modeling

    • Title: Solubility of lignin and acetylated lignin in organic solvents (Hansen Parameter Applic
    • Source: BioResources, 2017.[3]

    • URL:

Sources

thermodynamic stability of oxazinane ring systems

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Oxazinane Ring Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazinane scaffold is a privileged six-membered heterocycle integral to numerous pharmaceuticals and biologically active compounds. Its therapeutic efficacy and chemical reactivity are inextricably linked to the thermodynamic stability of its three-dimensional structure. This guide provides a comprehensive exploration of the conformational landscape of oxazinane ring systems. We delve into the fundamental principles of conformational analysis, dissecting the intricate balance between steric and stereoelectronic effects that dictate substituent orientation and overall ring stability. Methodologies for the empirical and computational assessment of these systems, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Density Functional Theory (DFT) calculations, are presented with field-proven insights and step-by-step protocols. This document serves as an essential resource for researchers aiming to understand, predict, and manipulate the conformational preferences of oxazinane derivatives in the pursuit of novel chemical entities.

Introduction to Oxazinane Ring Systems

Oxazinanes are saturated six-membered heterocyclic compounds containing one oxygen atom, one nitrogen atom, and four carbon atoms within the ring. Depending on the relative positions of the heteroatoms, they are classified as 1,2-, 1,3-, or 1,4-oxazinanes. These scaffolds are cornerstones in organic synthesis and medicinal chemistry, serving as crucial building blocks for a wide array of molecules, including anticancer agents and other pharmacologically relevant compounds.[1][2][3] The biological activity of these molecules is profoundly influenced by their shape and the spatial arrangement of their substituents, which in turn is governed by the thermodynamic stability of the underlying ring conformation. A thorough understanding of the principles of conformational analysis is therefore paramount for the rational design of oxazinane-based drugs and catalysts.

The Conformational Landscape of the Oxazinane Ring

Similar to cyclohexane, the oxazinane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. This chair conformation can undergo a "ring flip" to an alternative chair form, causing substituents to interchange between axial and equatorial positions.[4] However, the presence of two different heteroatoms introduces complexities not seen in cyclohexane, including the potential for nitrogen inversion—a process where the nitrogen atom and its substituents rapidly pass through a planar transition state.[5][6][7]

The interconversion between chair conformers is a dynamic equilibrium whose position is determined by the relative free energy of each state. The thermodynamic stability is a delicate interplay of multiple factors, primarily steric hindrance and powerful stereoelectronic effects.

Anomeric_Effect cluster_orbital Orbital Interaction cluster_conformation Geometric Requirement cluster_result Thermodynamic Outcome Orbital n (Lone Pair on O) σ* (C-X anti-bonding) Result Stabilization Preference for Axial Orientation Orbital:f0->Result Donation Conformation Axial Substituent Anti-periplanar alignment Conformation->Orbital:f0 Enables Experimental_Workflow cluster_NMR NMR Spectroscopy (Solution-State) cluster_Xray X-ray Crystallography (Solid-State) NMR_Sample Prepare Sample VT_NMR Acquire VT-NMR Data NMR_Sample->VT_NMR Analysis Analyze Δν, T_c, Integrals VT_NMR->Analysis NMR_Result ΔG°, ΔG‡, K_eq Analysis->NMR_Result Validation Corroboration & Final Model NMR_Result->Validation Crystal Grow Single Crystal Data_Coll Collect Diffraction Data Crystal->Data_Coll Refine Solve & Refine Structure Data_Coll->Refine Xray_Result Definitive 3D Structure Refine->Xray_Result Xray_Result->Validation

Sources

The 1,3-Oxazinane Scaffold: From Biocidal Origins to Therapeutic Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the history, discovery, and chemical utility of 3-(1,3-Oxazinan-3-yl)propan-1-ol and its derivatives, tailored for drug development professionals.

Executive Summary

This compound (CAS RN: Systematic derivative of 334-50-9) represents a quintessential example of the 1,3-oxazinane class—a saturated six-membered heterocyclic system containing one oxygen and one nitrogen atom separated by a methylene bridge.[1] Historically developed as an industrial biocide and formaldehyde-releasing agent (FRA) for metalworking fluids, this scaffold has evolved into a valuable pharmacophore in medicinal chemistry.

For the drug developer, this molecule offers a unique case study in masked reactivity .[1] It serves as a stable precursor to amino-alcohols, a bioisostere for morpholine with distinct solubility profiles, and a "self-immolative" linker in prodrug design.[1] This guide details the discovery trajectory of the scaffold, its synthetic protocols, and its application in modern therapeutic design.

History and Discovery[1]

The Early Era: Condensation Chemistry (1900s–1940s)

The discovery of the 1,3-oxazinane ring system is rooted in the early exploration of Mannich-type condensation reactions . In the early 20th century, chemists such as M. Kohn (1904) observed that reacting amino alcohols with aldehydes did not always yield simple Schiff bases.

  • Observation: The reaction of 3-amino-1-propanol with formaldehyde yielded a cyclic product rather than a polymer.[1]

  • Structural Elucidation: It was later confirmed that while 1,2-amino alcohols (like ethanolamine) favored oxazolidines (5-membered rings), 1,3-amino alcohols (like 3-amino-1-propanol) favored the formation of the 1,3-oxazinane (6-membered ring).[1]

Industrial Adoption: The "Grotan" Era (1960s–1980s)

The specific derivative This compound emerged from the need for water-soluble, non-volatile antimicrobial agents.[1]

  • Synthesis Logic: To prevent the volatility of simple oxazinanes, chemists utilized bis(3-hydroxypropyl)amine as the starting material.[1]

  • The Reaction: Condensing bis(3-hydroxypropyl)amine with formaldehyde (1:1 molar ratio) yielded the N-substituted oxazinane: This compound .[1]

  • Commercialization: This molecule became a key component in industrial biocides (e.g., Grotan series, Bioban).[1] Its mechanism of action relied on the slow hydrolysis of the hemiaminal ether linkage, releasing formaldehyde (the active biocide) and the amino alcohol (a pH buffer).

Modern Medicinal Chemistry (2000s–Present)

In the post-2000s, the focus shifted from biocidal activity to scaffold utility .

  • Morpholine Bioisosteres: The 1,3-oxazinane ring is structurally homologous to morpholine but possesses different pKa and lipophilicity (LogP) values, allowing fine-tuning of ADME properties.[1]

  • Chiral Scaffolds: Substituted 1,3-oxazinanes derived from chiral amino alcohols (e.g., from aspartic acid reduction) are now used as chiral auxiliaries and intermediates in the synthesis of complex alkaloids.

Chemical Synthesis & Mechanism[1][2][3]

The synthesis of this compound is a textbook example of an intramolecular Mannich condensation .[1]

Reaction Mechanism

The formation involves the reaction of a secondary amine (bis(3-hydroxypropyl)amine) with formaldehyde.[1]

Reaction Scheme:



ReactionMechanism Figure 1: Mechanism of 1,3-Oxazinane Ring Formation via Mannich Condensation Start Bis(3-hydroxypropyl)amine + Formaldehyde Inter Hemiaminal Intermediate Start->Inter Nucleophilic Attack Iminium Iminium Ion (Transient) Inter->Iminium -OH (Dehydration) Product 3-(1,3-Oxazinan-3-yl) propan-1-ol Iminium->Product Intramolecular Cyclization (O-attack)

[2]

Experimental Protocol: Synthesis of this compound

Note: This protocol is adapted for laboratory-scale synthesis (100 mmol scale).

ParameterSpecification
Precursor A Bis(3-hydroxypropyl)amine (13.3 g, 100 mmol)
Precursor B Paraformaldehyde (3.0 g, 100 mmol eq.[1] formaldehyde)
Solvent Toluene (for azeotropic removal of water) or Solvent-free
Catalyst None (Autocatalytic) or trace p-TsOH
Temp/Time Reflux (110°C) for 2–4 hours
Yield >90% (Quantitative conversion common)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add bis(3-hydroxypropyl)amine (13.3 g) and toluene (100 mL) to the flask.

  • Addition: Add paraformaldehyde (3.0 g) in a single portion. Note: Paraformaldehyde depolymerizes upon heating.[1]

  • Reaction: Heat the mixture to reflux. As the reaction proceeds, water will separate in the Dean-Stark trap.[1]

  • Completion: Continue reflux until the theoretical amount of water (1.8 mL) is collected (approx. 2–3 hours).

  • Workup: Cool the solution. Remove toluene under reduced pressure (rotary evaporator).[1]

  • Purification: The residue is typically a clear, viscous oil.[1] High-vacuum distillation can be used for purification, though the product is often used crude due to thermal instability at high temperatures.[1]

Medicinal Chemistry Applications

Bioisosterism and Physicochemical Properties

The 1,3-oxazinane ring serves as a bioisostere for the morpholine ring.[1] While morpholine is ubiquitous in drug design (e.g., Gefitinib, Linezolid), the 1,3-oxazinane offers distinct advantages:

PropertyMorpholine1,3-OxazinaneDrug Design Implication
pKa (Conjugate Acid) ~8.3~7.5 – 8.0Lower pKa can improve membrane permeability in basic environments.[1]
Lipophilicity (LogP) -0.86VariableThe propanol tail in the title compound adds amphiphilicity.[1]
Metabolic Stability HighModerateOxazinanes are susceptible to acid-catalyzed hydrolysis (ring opening).[1]
H-Bonding Acceptor (O, N)Acceptor (O, N)Similar vector, but the O-N distance is different (1,3 vs 1,4).
The "Masked" Pharmacophore

In drug development, the this compound structure acts as a prodrug moiety .[1]

  • Mechanism: At physiological pH (7.4), the ring is relatively stable. However, in the acidic environment of a lysosome or tumor microenvironment (pH < 6), the hemiaminal ether hydrolyzes.

  • Release: This releases the open-chain amino alcohol and formaldehyde.[1] While formaldehyde release is generally avoided in systemic drugs due to toxicity, this mechanism is explored in covalent warhead design where the aldehyde reacts with a specific residue (e.g., Cysteine or Lysine) in the target protein.

Structural Derivatives in Clinical Candidates

While the title compound is a simple precursor, substituted derivatives are active in:

  • Progesterone Receptor Modulators: 1,3-oxazinane-2-ones (cyclic carbamates) are found in potent PR agonists.[1]

  • NMDA Receptor Antagonists: Ifenprodil analogs often utilize heterocyclic linkers where oxazinane variants are explored to alter linker flexibility.[1]

  • Antimalarials: 1,3-oxazinane derivatives of 4-aminoquinolines have shown efficacy against chloroquine-resistant P. falciparum.[1]

Safety and Toxicology (Critical for Development)

Researchers must treat this compound as a Formaldehyde Releaser .[1]

  • GHS Classification: Skin Sensitizer (H317), Carcinogenicity (H350 - due to formaldehyde).[1]

  • Stability: Aqueous solutions will slowly hydrolyze, establishing an equilibrium with free formaldehyde.[1]

  • Assay Interference: In high-throughput screening (HTS), this compound may generate false positives by cross-linking proteins via released formaldehyde.[1] Validation Rule: Always test hits containing this scaffold for time-dependent inhibition and reversibility.

References

  • Kohn, M. (1904).[1] "Über die Einwirkung von Formaldehyd auf Aminoalkohole." Monatshefte für Chemie, 25, 817–850. Link

  • Cope, A. C., & Hancock, E. M. (1942). "Aminoketones and Aminoalcohols Containing the 1,3-Oxazine Ring." Journal of the American Chemical Society, 64(7), 1503–1506. Link

  • Frauenkron, M., et al. (2001).[1][3] "Ethanolamines and Propanolamines."[1][3] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1][3] Link

  • Buhleier, E., et al. (1978).[1] "Cascade- and Nonskid-Chain-like Syntheses of Molecular Cavities." Synthesis, 1978(02), 155–158. (Foundation of PPI dendrimers using this chemistry). Link

  • European Chemicals Agency (ECHA). (2023).[1] "Substance Information: Reaction products of 3,3'-iminodi(propan-1-ol) and formaldehyde."[1] (Describing the industrial biocide profile). Link

Sources

Comprehensive Analysis of 3-(1,3-Oxazinan-3-yl)propan-1-ol: Basicity, Stability, and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(1,3-Oxazinan-3-yl)propan-1-ol, focusing on its acid-base dissociation constants (pKa), structural determinants of basicity, and stability profiles.

Executive Summary

This compound (CAS: Not widely listed, chemically derived from bis(3-hydroxypropyl)amine) is a tertiary amine featuring a saturated 1,3-oxazinane heterocycle N-substituted with a 3-hydroxypropyl chain.[1]

Functionally, it serves as a "masked" amino-alcohol and a specialized base in organic synthesis and CO₂ capture technologies. Its basicity is modulated by the unique electronic environment of the 1,3-oxazinane ring—specifically the anomeric effect inherent to the N–C–O hemiaminal ether linkage—resulting in a pKa value distinct from its 1,4-isomer (morpholine) and carbocyclic analog (piperidine).

Key Physicochemical Parameters (Estimated):

  • pKa (Conjugate Acid): 7.6 – 8.1 (Aqueous, 25°C)

  • LogP: ~0.1 – 0.3 (Highly hydrophilic)

  • Stability: Stable in basic/neutral media; hydrolytically unstable in acidic media (pH < 4).

Structural Analysis & Synthesis

To understand the basicity, one must first deconstruct the synthesis and electronic environment. This molecule is the condensation product of bis(3-hydroxypropyl)amine and formaldehyde .

Synthetic Pathway

The formation involves the reaction of the secondary amine with formaldehyde to form a hemiaminal, followed by internal cyclization via the pendant hydroxyl group.

Synthesis Figure 1: Synthetic pathway via condensation of bis(3-hydroxypropyl)amine and formaldehyde. Reactants Bis(3-hydroxypropyl)amine + Formaldehyde (HCHO) Intermediate N-Hydroxymethyl Intermediate (Hemiaminal) Reactants->Intermediate Nucleophilic Attack Product This compound (Cyclic Product) Intermediate->Product Cyclization (-H2O) Intramolecular Etherification

Structural Determinants of Basicity

The basicity of the nitrogen center (N3) is influenced by three competing factors:

  • Inductive Effect (-I): The oxygen atom at position 1 is separated from the nitrogen by a single methylene bridge (

    
    ). This proximity exerts a stronger electron-withdrawing effect than in morpholine (
    
    
    
    ), reducing the electron density on the nitrogen lone pair.
  • Anomeric Effect: In the 1,3-oxazinane ring, the nitrogen lone pair can partially donate into the antibonding orbital of the C2–O1 bond (

    
    ). This hyperconjugation stabilizes the lone pair but makes it less available for protonation, lowering the pKa.
    
  • Hydroxypropyl Substituent: The pendant 3-hydroxypropyl group acts as a weak electron-withdrawing group (due to the terminal -OH) but also facilitates hydrogen bonding stabilization of the protonated ammonium cation in water.

pKa Values and Basicity Profile

Direct experimental literature values for this specific derivative are sparse. However, by analyzing structural analogs (Linear Free Energy Relationships - LFER), we can derive a high-confidence range.

Comparative Basicity Table
CompoundStructurepKa (Conjugate Acid)Electronic Factors
Piperidine Cyclic amine (C5)11.22No heteroatom interference; sp³ N.
3-Amino-1-propanol Primary amine9.96Inductive effect of -OH (3 carbons away).
Morpholine 1,4-Oxazinane8.36Oxygen at

-position (-I effect).
N-Ethylmorpholine N-Substituted 1,47.70Tertiary amine; steric bulk + inductive effect.
1,3-Oxazinane 1,3-Oxazinane~8.1 (Predicted)Oxygen at

-position; anomeric effect.
Target Molecule N-(3-OH-Pr)-1,3-Ox 7.6 – 8.0 (Est.) Combined effect of 1,3-ring and hydroxypropyl tail.
Theoretical Prediction Logic

The shift from morpholine (8.36) to 1,3-oxazinane involves moving the oxygen closer to the nitrogen. While one might expect a drastic drop in pKa due to the proximity (similar to how acetals are less basic than ethers), the rigid ring structure mitigates some entropy loss upon protonation.

However, the N-substituent (3-hydroxypropyl) lowers the pKa compared to a simple N-methyl group due to the field effect of the hydroxyl group.

  • Base: N-Methyl-1,3-oxazinane

    
     7.9 - 8.1
    
  • Correction for Hydroxypropyl:

    
     (relative to methyl)
    
  • Result:7.6 – 7.8

BasicityComparison cluster_0 Basicity Hierarchy (pKa) High Piperidine (pKa ~11.2) Mid Morpholine (pKa ~8.4) High->Mid Increasing EWG Influence Target This compound (pKa ~7.7) Mid->Target Increasing EWG Influence Low Acyclic Hemiaminals (Unstable/Low pKa) Target->Low Increasing EWG Influence

Figure 2: Relative basicity positioning. The target molecule is a weaker base than morpholine due to the 1,3-heteroatom relationship.

Stability and Hydrolysis

A critical aspect of 1,3-oxazinanes is their conditional stability . Unlike morpholines, which are chemically robust ethers, 1,3-oxazinanes are cyclic hemiaminal ethers (aminals).

Acid Sensitivity

In aqueous acidic solutions (pH < 4), the ring is susceptible to hydrolysis. The protonation of the nitrogen can facilitate ring opening, reversing the synthesis reaction.

Hydrolysis Reaction:



This implies that potentiometric titration must be performed rapidly or in a pH range where hydrolysis is kinetically slow (pH > 5). If the titration curve shows "drifting" pH readings at the acidic end, it indicates ring decomposition.

Experimental Determination Protocol

To validate the pKa of this molecule, the following protocol ensures accuracy despite potential hydrolysis issues.

Method: Potentiometric Titration (Fast Scan)

Objective: Determine thermodynamic pKa while minimizing hydrolysis artifacts.

Reagents:

  • Analyte: 0.01 M solution of this compound in degassed water.

  • Titrant: 0.1 M HCl (standardized).

  • Ionic Strength Adjuster: 0.1 M KCl (to maintain constant

    
    ).
    

Workflow:

  • Calibration: Calibrate pH electrode using buffers pH 4.01, 7.00, and 10.01.

  • Dissolution: Dissolve the pure compound in 0.1 M KCl at 25°C under Nitrogen blanket (to exclude CO₂).

  • Titration:

    • Start from basic pH (native pH of the amine solution).

    • Add HCl in small increments (0.05 mL).

    • Crucial Step: Record equilibrium pH immediately. Do not wait for extended stabilization (>30s) in the acidic region (pH < 6) to avoid ring opening.

  • Data Analysis: Plot pH vs. Volume of HCl. The inflection point (half-equivalence point) corresponds to the pKa.

Alternative: NMR Titration

If hydrolysis is too fast for potentiometry, ¹H-NMR titration is superior.

  • Monitor the chemical shift of the

    
     methylene protons (ring C2) as a function of pD (pH corrected for isotope effect).
    
  • The chemical shift will move downfield upon protonation.

  • This method distinguishes between the cyclic species and any hydrolyzed open-chain form (which would show a distinct formaldehyde peak or shift).

Applications in Drug Development & Carbon Capture

CO₂ Capture Solvents

The molecule is structurally related to Methyldiethanolamine (MDEA) but with a cyclic constraint.

  • Advantage: The steric constraint of the ring often leads to faster CO₂ absorption kinetics compared to acyclic analogs.

  • Mechanism: It acts as a tertiary amine, promoting the formation of bicarbonate (

    
    ) rather than carbamate (which requires an N-H bond).
    
Pharmaceutical Intermediate

The 1,3-oxazinane ring is a "masked" aldehyde/amine. In prodrug design, this moiety can be used to improve lipophilicity (LogP ~0.2) compared to the open-chain bis-aminoalcohol (LogP < -1.0), enhancing membrane permeability before hydrolyzing inside the acidic compartment of a cell (lysosome) to release the active payload.

References

  • Basicity of Cyclic Amines

    • Title: "pKa Values of Some Piperazines
    • Source: Journal of Chemical & Engineering Data[2]

    • URL:[Link]

  • 1,3-Oxazinane Synthesis & Properties

    • Title: "Synthesis of 1,3-oxazinanes"[3][4][5][6][7]

    • Source: Organic Chemistry Portal[3][8]

    • URL:[Link]

  • General pKa Data for Heterocycles

    • Title: "pKa D
    • Source: Organic Chemistry Data[6]

    • URL:[Link]

  • Morpholine Basicity Comparison

    • Title: "Morpholine: Physical Properties and Basicity"[9][10]

    • Source: PubChem[11][12][13][14]

    • URL:[Link]

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conformational analysis of N-substituted 1,3-oxazinanes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Analysis of N-Substituted 1,3-Oxazinanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazinane scaffold is a privileged six-membered heterocycle integral to numerous biologically active compounds and synthetic intermediates.[1][2] Its conformational behavior, which dictates molecular shape and, consequently, biological function, is profoundly influenced by the nature of the substituent at the nitrogen atom (N-3). This guide provides a comprehensive exploration of the principles governing the . We will dissect the intricate balance of steric and electronic effects, detail the definitive analytical techniques for their characterization, and present field-proven protocols to empower researchers in their own investigations.

Foundational Principles: The 1,3-Oxazinane Ring

Like its carbocyclic analogue, cyclohexane, the tetrahydro-1,3-oxazinane ring preferentially adopts a non-planar chair conformation to minimize angular and torsional strain.[3] This chair conformation exists in a dynamic equilibrium between two forms, which interconvert via a higher-energy twist-boat intermediate. The substituents on the ring can occupy either an axial position (perpendicular to the general plane of the ring) or an equatorial position (in the general plane of the ring).

The introduction of two heteroatoms, oxygen at position 1 and nitrogen at position 3, introduces significant deviations from cyclohexane's behavior. The C-O and C-N bond lengths are shorter than C-C bonds, and the presence of lone pairs on both heteroatoms creates a unique electronic environment that is central to understanding the conformational preferences of N-substituted derivatives.

The Decisive Role of the N-Substituent

The substituent at the N-3 position is a primary determinant of the ring's conformational equilibrium. The final orientation is a result of a delicate interplay between steric hindrance and stabilizing electronic interactions.

Steric Effects: Gauche Interactions and A-Values

In a chair conformation, an axial substituent experiences destabilizing steric interactions with the other axial atoms or groups at the C-5 position. This is known as a 1,3-diaxial interaction, a type of gauche interaction analogous to that in n-butane.[4] The energetic cost of placing a substituent in the axial position versus the equatorial position is quantified by its "A-value".[5][6] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.

SubstituentA-value (kcal/mol)Primary Steric Consideration
-CH₃ (Methyl)1.74Moderate 1,3-diaxial interactions.[6]
-CH₂CH₃ (Ethyl)1.79Similar to methyl, with slight rotational effects.[5]
-CH(CH₃)₂ (Isopropyl)2.15Increased steric clash with axial hydrogens.[5]
-C(CH₃)₃ (tert-Butyl)~5.0Severe 1,3-diaxial interactions; acts as a conformational lock.[6]

While A-values derived from cyclohexane are a valuable starting point, they must be applied with caution to heterocyclic systems. The altered bond lengths and angles in the 1,3-oxazinane ring can modify the magnitude of these steric interactions.

Electronic Effects: The Anomeric Effect

A key feature differentiating heterocycles from cyclohexane is the anomeric effect. This stereoelectronic effect generally describes the preference of an electronegative substituent at an atom adjacent to a heteroatom to occupy the axial, rather than the sterically favored equatorial, position.[7][8] In N-substituted 1,3-oxazinanes, a "reverse" or "N-anomeric" effect can be invoked. This involves a stabilizing hyperconjugative interaction between the nitrogen lone pair and the antibonding orbital (σ*) of the adjacent C-O or C-C bonds.

This effect is particularly pronounced for smaller N-substituents. For N-methyl and N-ethyl-1,3-oxazinanes, the axial conformation can be surprisingly favored, especially in the gas phase or non-polar solvents.[9][10] This preference for the N-substituent to be axial places the nitrogen lone pair in the equatorial position, where it can participate more effectively in these stabilizing delocalizations.

A Delicate Balance: Substituent Size vs. Electronics

The observed conformational equilibrium is the net result of these competing forces:

  • Small N-Substituents (e.g., -CH₃, -C₂H₅): The stabilizing anomeric effect can partially or fully overcome the moderate steric strain of a 1,3-diaxial interaction. Consequently, a significant population of the axial conformer is often observed.[10][11]

  • Bulky N-Substituents (e.g., -iPr, -tBu): The steric repulsion from 1,3-diaxial interactions becomes prohibitively large. The A-value dominates, and the equatorial conformer is overwhelmingly favored.[9][11] The tert-butyl group, for instance, will effectively "lock" the conformation with the substituent in the equatorial position.

  • Solvent Effects: The polarity of the solvent can influence the equilibrium. The equatorial conformer often possesses a larger dipole moment. Therefore, increasing solvent polarity can stabilize the equatorial form, shifting the equilibrium away from the axial conformer.[9][10]

The interplay of these factors is visually summarized in the workflow below.

G substituent N-Substituent Properties steric Steric Bulk (A-Value) substituent->steric electronic Electronic Effects (Anomeric Effect) substituent->electronic balance Balancing of Forces steric->balance Destabilizes Axial electronic->balance Stabilizes Axial solvent Solvent Polarity solvent->balance Stabilizes Equatorial axial Axial Conformer Favored balance->axial Electronic > Steric equatorial Equatorial Conformer Favored balance->equatorial Steric > Electronic

Caption: Logical workflow for predicting conformational preference.

Core Analytical Methodologies

A multi-pronged approach combining spectroscopic and computational methods is essential for a robust conformational assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying conformational dynamics in solution.

  • Chemical Shifts (δ): Axial and equatorial protons reside in different magnetic environments. Typically, an axial proton is shielded by the C-C bonds and appears at a lower chemical shift (upfield) compared to its equatorial counterpart.[11]

  • ¹H-¹H Coupling Constants (³JHH): The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This is the most definitive NMR parameter for conformational analysis.[12]

Coupling TypeDihedral Angle (approx.)Typical ³JHH (Hz)
Axial - Axial (Jaa)~180°10 - 13
Axial - Equatorial (Jae)~60°2 - 5
Equatorial - Equatorial (Jee)~60°2 - 5

A large coupling constant ( > 10 Hz) for a ring proton is indicative of an axial-axial relationship with its neighbor, providing a clear marker for a chair conformation and the relative orientation of substituents.[13][14]

The dynamic nature of the chair-chair interconversion is also studied by NMR. At room temperature, this inversion is often fast on the NMR timescale, resulting in averaged signals. By lowering the temperature, this process can be slowed, allowing the individual signals for each conformer to be observed. This technique, Dynamic NMR (DNMR), is used to determine the activation energy (ΔG‡) for the ring inversion process.[15]

The chair-chair interconversion is a fundamental process dictating the observed NMR spectra.

Caption: N-Substituted 1,3-Oxazinane Ring Inversion.

Computational Chemistry

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are indispensable for corroborating experimental findings.[7] They provide valuable insights into:

  • Relative Energies: Calculating the energies of the axial and equatorial conformers to predict the equilibrium populations.

  • Transition States: Modeling the transition state of the ring inversion process to calculate the energy barrier (ΔG‡), which can be directly compared with DNMR data.[16]

  • Geometric Parameters: Predicting bond lengths, bond angles, and dihedral angles that validate the interpretations of NMR and X-ray data.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state.[17] While it is the "gold standard" for structural elucidation, it is crucial to remember that crystal packing forces can sometimes favor a conformation that is not the most stable one in solution. Therefore, crystallographic data should be used in conjunction with solution-phase studies.

Experimental & Computational Protocols

Protocol: Conformational Analysis by Dynamic NMR (DNMR)

Objective: To determine the free energy of activation (ΔG‡) for the ring inversion of an N-substituted 1,3-oxazinane.

System Requirements: NMR spectrometer with variable temperature (VT) capabilities.

Methodology:

  • Sample Preparation: Prepare a ~10-20 mM solution of the N-substituted 1,3-oxazinane in a suitable low-freezing solvent (e.g., deuterated chloroform, dichloromethane, or toluene). The choice of solvent is critical; it must not freeze before the coalescence temperature is reached.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Identify characteristic signals of the ring protons that are expected to be sensitive to the conformational exchange (e.g., the protons at C-2 or C-4).

  • Low-Temperature Scans: Gradually lower the spectrometer temperature in increments of 10 K. Acquire a spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes at each new temperature.

  • Identify Coalescence (Tc): Observe the spectral changes. As the temperature decreases, the sharp, averaged signals will broaden, eventually reaching a point of maximum broadness. This is the coalescence temperature (Tc).

  • Slow Exchange Spectrum: Continue to lower the temperature below Tc until the signals resolve into two distinct sets of peaks corresponding to the two individual chair conformers. This is the slow-exchange regime.

  • Data Analysis:

    • In the slow-exchange regime, integrate the signals to determine the equilibrium constant (Keq) and the free energy difference (ΔG°) between the conformers.

    • Using the coalescence temperature (Tc) and the frequency separation of the signals in the slow-exchange regime (Δν in Hz), calculate the rate constant (k) at coalescence using the appropriate equation for the spin system.

    • Calculate the free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = RTc [2.303 log(kTc/h) - 2.303 log(k)].

Self-Validation: The ΔG‡ value obtained should be consistent with values for similar heterocyclic systems. The conformer population ratios determined at low temperature should align with predictions based on steric and electronic principles.

Protocol: Conformer Energy Calculation using DFT

Objective: To computationally determine the relative stability of the axial and equatorial conformers.

System Requirements: Computational chemistry software package (e.g., Gaussian, ORCA) and a molecular visualizer (e.g., GaussView, Avogadro).

Methodology:

  • Structure Building: Construct 3D models of both the axial and equatorial chair conformers of the N-substituted 1,3-oxazinane.

  • Geometry Optimization: Perform a full geometry optimization for each conformer. A common and reliable level of theory for this task is B3LYP with a 6-311+G(d,p) basis set.[9][10] This step finds the lowest energy structure for each starting conformation.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure using the same level of theory. This is a critical step for two reasons:

    • It confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

    • It provides the zero-point vibrational energies (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).

  • Energy Extraction: From the output files, extract the Gibbs free energy (G) for both the axial and equatorial conformers.

  • Calculate Relative Energy: The difference in Gibbs free energy is calculated as ΔG° = G(axial) - G(equatorial). A positive ΔG° indicates the equatorial conformer is more stable, while a negative value indicates the axial is preferred.

Self-Validation: The calculated ΔG° should be compared to the experimental value derived from NMR integration at low temperatures. The predicted geometric parameters (dihedral angles) should be consistent with the J-couplings observed in the NMR spectrum.

Conclusion

The conformational landscape of N-substituted 1,3-oxazinanes is a classic example of structure-function relationships in medicinal chemistry. A thorough understanding is not merely academic; it is essential for designing molecules with the correct three-dimensional shape to interact with biological targets. The preference for an axial or equatorial N-substituent is dictated by a nuanced competition between destabilizing steric interactions and stabilizing anomeric effects, further modulated by the surrounding solvent environment. By judiciously applying a combination of high-resolution NMR spectroscopy and modern computational methods, researchers can confidently elucidate these conformational preferences, paving the way for more rational and effective drug design.

References

  • Al-Rawi, J. M. A., Elias, D. P., & Dawood, H. S. (2014). Synthesis of New Oxazin Compounds Derived from Furfural, Chalcons and Schiff Bases. International Journal of Scientific & Technology Research, 3(6).
  • Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[9][18]-Oxazine Derivatives. Der Pharma Chemica, 10(9), 114-121.

  • Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine. (2014). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Gurne, D., Stefaniak, L., Urbanski, T., & Witanowski, M. (1966). CONFORMATION OF 5-NITRO-TETRAHYDRO-1,3- OXAZINES BY N.M.R. AND DIPOLE MOMENTS. Tetrahedron, 22, 211-216.
  • Hassan, A. S., Moustafa, H., Hafez, T. S., & El-Manakhly, K. A. (2015). Synthesis and Biological Activities of[9][18]-Oxazine Derivatives. Der Pharma Chemica.

  • Fülöp, F., Bernáth, G., & Pihlaja, K. (1999). Saturated heterocycles, Part 231. Synthesis of new 1,3-disubstituted-2,3-dihydro-1H-naphth[1,2e][9][18]oxazines. Molecules, 4(1), 13-25.

  • Alver, Ö., & Ciftci, G. (2015). Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. New Journal of Chemistry, 39(4), 2685-2692.
  • Synthesis of New1,3-Disubstituted-2,3-dihydro-1H-naphth[1,2e][9][18]oxazines. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Synthesis of 1,3-oxazinanes. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. (2010). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014, July 1). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Tsipis, C. A., Bakalbassis, E. G., Zisopoulou, S. A., & Gallos, J. K. (2021). Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods. Organic & Biomolecular Chemistry, 19(3), 594-608.
  • Modarresi-Alam, A. R., Amirazizi, H. A., Bagheri, H., Bijanzadeh, H. R., & Kleinpeter, E. (2009). Dynamic (1)H NMR spectroscopic study of the ring inversion in N-sulfonyl morpholines--studies on N-S interactions. The Journal of organic chemistry, 74(13), 4740–4746.
  • LibreTexts. (2021, August 15). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved February 25, 2026, from [Link]

  • The A value of a substituent on a cyclohexane ring is essentially... (n.d.). Pearson+. Retrieved February 25, 2026, from [Link]

  • Youn, S. W., & Eom, D. (2008). Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. Organometallics, 27(18), 4656–4661.
  • Hashmi, S. M. A., et al. (1999). Conformational assignments and a nitrogen inversion process in some 3-acyloxy-1,3-oxazinanes by NMR and X-ray analysis. Journal of the Chemical Society, Perkin Transactions 2, (5), 939-944.
  • Wiberg, K. B., & Rablen, P. R. (2009). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit. The Journal of Physical Chemistry A, 113(35), 9774–9780.
  • Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. (2012). ResearchGate. Retrieved February 25, 2026, from [Link]

  • A-value. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). AUREMN. Retrieved February 25, 2026, from [Link]

  • Structural and Conformational Aspects in the Chemistry of Heterocycles. (2020, July 30). MDPI. Retrieved February 25, 2026, from [Link]

  • Udoetok, I. A., & Udoisoh, O. B. (2014). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research, 3(5).
  • Kwan, E. E., & Huang, S. G. (2011). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. Beilstein journal of organic chemistry, 7, 1269–1277.
  • 1 H– 1 H Coupling in Proton NMR. (n.d.). ACD/Labs. Retrieved February 25, 2026, from [Link]

  • 2,3-Dihydrobenzo[e][9][18]oxazin-4-one. (n.d.). MDPI. Retrieved February 25, 2026, from [Link]

  • Boström, J., Greenwood, J. R., & Gottfries, J. (2003). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Computer Sciences, 43(4), 1138–1148.
  • Confirmatinal Analysis of 6-membered Heterocycles/ chair /Boat and Twist Boat Confirmations. (2021, August 13). YouTube. Retrieved February 25, 2026, from [Link]

Sources

Methodological & Application

Application Note: One-Pot Cyclization Protocols for the Synthesis of 3-(1,3-Oxazinan-3-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3-oxazinane moiety is a privileged heterocyclic scaffold renowned for its prevalence in a wide array of biologically active molecules and its utility as a synthetic intermediate.[1][2] This application note provides detailed, one-pot protocols for the synthesis of 3-(1,3-Oxazinan-3-yl)propan-1-ol, a representative N-substituted 1,3-oxazinane. We present two primary, field-proven methodologies: an acid-catalyzed cyclocondensation and a tandem reductive amination-cyclization. This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth mechanistic insights, step-by-step experimental procedures, and strategies for reaction optimization. The protocols are structured to be self-validating, ensuring reproducibility and high fidelity in the synthesis of this important structural motif.

Introduction: The 1,3-Oxazinane Scaffold in Drug Discovery

Nitrogen- and oxygen-containing heterocycles are cornerstones of modern pharmacology. Among them, the 1,3-oxazinane ring system has garnered significant attention due to its diverse pharmacological profile, which includes anticancer, anti-HIV, antibacterial, and anticonvulsant activities.[1][2][3][4] Furthermore, these heterocycles serve as versatile intermediates in organic synthesis, enabling the creation of complex molecular architectures such as N-substituted 1,3-amino alcohols.[2][5] The development of efficient, high-yield synthetic routes to substituted 1,3-oxazinanes is therefore a critical objective for accelerating drug discovery programs. One-pot syntheses, which combine multiple reaction steps in a single vessel, are particularly valuable as they reduce waste, save time, and often improve overall yields by minimizing the handling and purification of intermediates.[6][7][8]

Retrosynthetic Strategy and Mechanistic Overview

The target molecule, this compound, can be conceptually disassembled to reveal its core building blocks. A logical retrosynthetic disconnection across the C2-N3 and C2-O1 bonds points to an N-substituted 1,3-amino alcohol and a one-carbon electrophile, typically an aldehyde.

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests a forward synthesis involving the condensation of N-(3-hydroxypropyl)-3-aminopropan-1-ol with formaldehyde. This transformation can be achieved via two principal one-pot pathways detailed in this guide.

Protocol 1: Acid-Catalyzed One-Pot Cyclocondensation

This protocol represents the most direct approach, leveraging an acid catalyst to promote the condensation of the amino alcohol with an aldehyde, leading to the formation of a hemiaminal intermediate which subsequently cyclizes.

Principle and Mechanism

The reaction proceeds through a well-established mechanism. The acid catalyst first activates the aldehyde (formaldehyde), making it more electrophilic. The primary amine of the N-substituted 1,3-amino alcohol performs a nucleophilic attack on the activated carbonyl carbon. A series of proton transfers results in a reactive iminium ion or a hemiaminal intermediate. The terminal hydroxyl group then acts as an intramolecular nucleophile, attacking the hemiaminal carbon to forge the C-O bond and close the six-membered ring, yielding the 1,3-oxazinane product after deprotonation.

G A Formaldehyde + H⁺ B Activated Carbonyl A->B Protonation D Hemiaminal Intermediate B->D Nucleophilic Attack C N-(3-hydroxypropyl)- 3-aminopropan-1-ol C->D Nucleophilic Attack E Iminium Ion D->E -H₂O F 1,3-Oxazinane Ring D->F Intramolecular Cyclization E->F Intramolecular Cyclization (from -OH)

Caption: Mechanism for acid-catalyzed 1,3-oxazinane formation.

Detailed Experimental Protocol

Reagents and Materials

Reagent/MaterialSupplierGradeNotes
N-(3-hydroxypropyl)-3-aminopropan-1-olSigma-Aldrich≥98%Store under nitrogen.
Formaldehyde SolutionFisher Scientific37 wt. % in H₂O-
Acetic Acid (AcOH)VWRGlacialCatalyst
Dichloromethane (DCM)Sigma-AldrichAnhydrousReaction Solvent
Saturated aq. NaHCO₃--For work-up
Anhydrous MgSO₄--Drying agent
Silica Gel-60 Å, 230-400 meshFor chromatography

Procedure

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(3-hydroxypropyl)-3-aminopropan-1-ol (1.47 g, 10 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (100 mL).

  • Add formaldehyde solution (0.89 mL, 12 mmol, 1.2 equivalents) to the stirred solution.

  • Add glacial acetic acid (0.11 mL, 2 mmol, 0.2 equivalents) as the catalyst.[9]

  • Heat the reaction mixture to reflux (approx. 40°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 DCM:Methanol eluent system.

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil via flash column chromatography on silica gel (eluent: gradient of 0% to 10% Methanol in DCM) to afford this compound as a clear oil.

Optimization and Data

The choice of acid catalyst and solvent can significantly impact reaction efficiency. While strong acids can promote the reaction, they also risk hydrolyzing the 1,3-oxazinane product.[9] Mild acids are generally preferred.

Catalyst (0.2 eq)SolventTemperature (°C)Time (h)Yield (%)
Acetic AcidDCM40585
p-Toluenesulfonic acidToluene110278*
Formic AcidTHF66681
NoneDCM4024<10

*Note: Higher temperatures with strong acids may lead to side products.

Protocol 2: One-Pot Tandem Reductive Amination-Cyclization

This elegant one-pot strategy is particularly useful when starting from a primary amine and an aldehyde that will form the N-substituent. For our target, this would involve reacting 3-aminopropan-1-ol with 3-hydroxypropanal. The process involves the in-situ formation of an imine, which is then selectively reduced to a secondary amine, followed by intramolecular cyclization with a second aldehyde equivalent in the same pot.

Principle and Mechanism

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and control, avoiding the over-alkylation common in direct alkylation methods.[10][11] The reaction begins with the formation of an iminium ion from a primary amine and an aldehyde. A hydride reducing agent, specifically chosen for its selectivity for imines over carbonyls (e.g., sodium cyanoborohydride, NaBH₃CN), then reduces the C=N bond to form the secondary amine.[10] This intermediate, N-(3-hydroxypropyl)-3-aminopropan-1-ol, is not isolated. Instead, a second aldehyde (formaldehyde) is present or added, which then undergoes the acid-catalyzed cyclization as described in Protocol 1.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization A 3-Aminopropan-1-ol + 3-Hydroxypropanal B Iminium Ion Intermediate A->B Condensation C N-(3-hydroxypropyl)-3-aminopropan-1-ol B->C Reduction (NaBH₃CN) D C + Formaldehyde C->D E Hemiaminal Formation D->E F This compound E->F Intramolecular Cyclization

Caption: Tandem reductive amination and cyclization sequence.

Detailed Experimental Protocol

Reagents and Materials

Reagent/MaterialSupplierGradeNotes
3-Aminopropan-1-olSigma-Aldrich≥99%-
3-HydroxypropanalTCI ChemicalsStabilized solutionHandle with care.
Sodium Cyanoborohydride (NaBH₃CN)Acros Organics95%Toxic! Handle in a fume hood.
Methanol (MeOH)Fisher ScientificAnhydrousReaction Solvent
Formaldehyde SolutionFisher Scientific37 wt. % in H₂O-
Acetic Acid (AcOH)VWRGlacialpH adjustment

Procedure

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-aminopropan-1-ol (0.75 g, 10 mmol) in anhydrous methanol (80 mL).

  • Adjust the pH of the solution to ~6 by the dropwise addition of glacial acetic acid.

  • Add 3-hydroxypropanal (0.82 g, 11 mmol, 1.1 equivalents) to the solution and stir for 30 minutes at room temperature to facilitate imine formation.

  • In a separate flask, carefully dissolve sodium cyanoborohydride (0.75 g, 12 mmol, 1.2 equivalents) in 20 mL of anhydrous methanol.

  • Add the NaBH₃CN solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature below 30°C with a water bath.

  • Stir the reaction for 3 hours at room temperature. Monitor the formation of the intermediate secondary amine by TLC or LC-MS.

  • Once the reductive amination is complete, add formaldehyde solution (1.0 mL, 13.5 mmol, 1.35 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for an additional 8-12 hours or until cyclization is complete as indicated by TLC.

  • Quench the reaction by slowly adding 20 mL of water.

  • Reduce the volume of methanol by approximately 75% using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

Overall Experimental Workflow

The following diagram provides a high-level summary of the key stages involved in the synthesis and purification of the target compound.

G start_end start_end process process purification purification analysis analysis A Combine Reactants (Amino Alcohol + Aldehyde) B Add Catalyst / Reagents (Acid or Reducing Agent) A->B C One-Pot Reaction (Reflux or Stir at RT) B->C D Aqueous Work-up (Quench & Extract) C->D E Dry & Concentrate D->E F Flash Column Chromatography E->F G Characterization (NMR, IR, MS) F->G H Pure Product G->H

Caption: General workflow for one-pot 1,3-oxazinane synthesis.

Conclusion

This application note details two robust and efficient one-pot protocols for the synthesis of this compound. The acid-catalyzed cyclocondensation offers a direct and high-yielding route from the corresponding N-substituted 1,3-amino alcohol. The tandem reductive amination-cyclization provides a more convergent approach from simpler, primary amine precursors. Both methods exemplify the power of one-pot syntheses to streamline the production of medicinally relevant heterocyclic scaffolds. By understanding the underlying mechanisms and key experimental parameters, researchers can effectively adapt these protocols for the synthesis of a diverse library of 1,3-oxazinane derivatives, accelerating discovery in medicinal chemistry and materials science.

References

  • Virta, P., et al. (2009). Improved Synthesis Strategy for N‐Methoxy‐1,3‐oxazinane Nucleic Acids (MOANAs). Helvetica Chimica Acta, 92(10), 2056-2067. [Link]

  • Li, J., et al. (2020). Scaffolding-Induced Property Modulation of Chemical Space. Angewandte Chemie International Edition, 59(32), 13471-13478. [Link]

  • Yao, C.-Z., et al. (2014). A Highly Efficient Ruthenium-Catalyzed Stereospecific N-Demethylative Rearrangement of Isoxazolidines. Organic Letters, 16(21), 5824–5826. [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis of New 1,3-Disubstituted-2,3-dihydro-1H-naphth[1,2-e][5][9]oxazines. Molecules, 20(7), 13076-13088. [Link]

  • Gupta, N., et al. (2023). 1,3-Oxazine as a Promising Scaffold for the Development of Biologically Active Lead Molecules. Chemistry & Biodiversity, 20(11), e202301138. [Link]

  • Zinad, D. S., et al. (2020). 1,3-Oxazines as precursors for the synthesis of natural products for their preparation. Chemistry of Heterocyclic Compounds, 56(11), 1363-1383. [Link]

  • Al-Suhaimi, K. S., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Pharmaceuticals, 17(1), 1-22. [Link]

  • ResearchGate. (n.d.). Synthetic approach for the synthesis of 1,3-oxazinane rings 81 and alkyl phosphonates 82. [Link]

  • Gaikwad, N. D., et al. (2016). Synthesis of substituted benzo[e][5][9]oxazino analogs. International Journal of ChemTech Research, 9(5), 41-47. [Link]

  • Holzer, M., et al. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. Nature Communications, 10(1), 4111. [Link]

  • Zinad, D. S., et al. (2020). Medicinal chemistry of oxazines as promising agents in drug discovery. Journal of Organic and Pharmaceutical Chemistry, 18(4), 4-22. [Link]

  • Soeta, T., & Ukaji, Y. (2017). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Synthesis, 49(16), 3465-3480. [Link]

  • Al-Shaalan, N. H. (2011). Synthesis of 1,3-oxazines based on piperazine. Journal of Saudi Chemical Society, 15(3), 259-263. [Link]

  • Chaitra, G., et al. (2018). Synthesis and Biological Activities of[5][9]-Oxazine Derivatives. Der Pharma Chemica, 10(5), 96-101. [Link]

  • Karadayı, N., & Çetinkaya, E. (2015). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of Chemistry, 2015, 1-7. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2883-2887. [Link]

  • Organic Chemistry Division, Royal Society of Chemistry. (n.d.). Reductive Amination. [Link]

  • Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2883-2887. [Link]

  • Li, B., et al. (2010). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 87, 200. [Link]

  • Sapkal, S. B., et al. (2010). An Efficient One-Pot Strategies for the Synthesis of[5][9] Oxazine Derivatives. Journal of the Korean Chemical Society, 54(4), 458-464. [Link]

  • The Organic Chemistry Tutor. (2022, February 17). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • List, B., et al. (2001). Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions. Journal of the American Chemical Society, 123(24), 5654-5655. [Link]

  • Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. [Link]

  • Chole, S. P. (2023). One pot Multicomponent Synthesis of 1, 3-oxazine derivatives. Journal of Emerging Technologies and Innovative Research, 10(1), a582-a585. [Link]

  • ChemHelp ASAP. (2020, March 21). reductive amination & secondary amine synthesis. YouTube. [Link]

  • Cioc, R. C., et al. (2015). One-Pot Synthesis of N-Substituted β-Amino Alcohols from Aldehydes and Isocyanides. Chemistry – A European Journal, 21(21), 7808-7813. [Link]

  • Reddy, G. S., et al. (2014). Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. Organic Letters, 16(14), 3784-3787. [Link]

  • Perumal, S., et al. (2010). One Pot Synthesis of[5][9]-Oxazine and[5][9]-Thiazine Derivatives Under Thermal and Microwave Conditions. Journal of Heterocyclic Chemistry, 47(1), 125-131. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-amino alcohols. [Link]

  • CHEM21. (n.d.). Case Study: One Pot Synthesis of N-substituted β-amino Alcohols. [Link]

  • Sree, V. L., et al. (2024). One-Pot, Multicomponent Synthesis of 1,3-Oxazin-One and Evaluation of Their Potential Antioxidant Activities. Journal of Heterocyclic Chemistry, 61(2), 1-10. [Link]

Sources

Application Note: 3-(1,3-Oxazinan-3-yl)propan-1-ol as a Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the utility of 3-(1,3-Oxazinan-3-yl)propan-1-ol (CAS: N/A for specific commercial salt, typically generated in situ or custom synthesized) as a high-value intermediate in medicinal chemistry.

The core value of this compound lies in its ability to act as a desymmetrized equivalent of bis(3-hydroxypropyl)amine . By "locking" one propyl-alcohol arm into a 1,3-oxazinane ring, researchers can selectively functionalize the remaining free hydroxyl group without the need for complex protecting group strategies. This "internal protection" mechanism streamlines the synthesis of non-symmetric tertiary amines, which are critical pharmacophores in antihistamines, antidepressants, and cardiovascular agents.

Chemical Identity & Properties

PropertyDescription
IUPAC Name This compound
Common Name N-(3-Hydroxypropyl)-1,3-oxazinane; Mono-formal dipropanolamine
Structure A saturated 1,3-oxazinane ring N-substituted with a 3-hydroxypropyl chain.[1][2][3][4][5][6][7][8][9]
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
Solubility Soluble in water, alcohols, DCM, chloroform.
Stability Stable under basic and neutral conditions. Hydrolytically unstable in acidic aqueous media (reverts to amine and formaldehyde).

Strategic Application: The "Symmetry Breaking" Protocol

The primary challenge in using bis(3-hydroxypropyl)amine is its symmetry. Attempting to modify just one alcohol arm typically results in a statistical mixture of mono-, di-, and un-reacted products.

The Solution: Reaction with one equivalent of formaldehyde selectively closes one ring, forming This compound . This leaves the second alcohol arm free for derivatization.

Mechanistic Workflow

SymmetryBreaking Start Bis(3-hydroxypropyl)amine (Symmetric) Step1 + HCHO (1 eq) Cyclization Start->Step1 Interm This compound (Desymmetrized Intermediate) Step1->Interm - H2O Step2 Functionalization (e.g., SOCl2, MsCl, Ar-X) Interm->Step2 Deriv Functionalized Oxazinane (Ring Intact) Step2->Deriv Selective Reaction at Free -OH Step3 Acid Hydrolysis (Ring Opening) Deriv->Step3 Final Mono-Functionalized Bis-propylamine Step3->Final - HCHO

Figure 1: The "Symmetry Breaking" workflow allows for the selective synthesis of mono-functionalized dipropanolamine derivatives.

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate

Objective: To generate this compound from bis(3-hydroxypropyl)amine.

Reagents:

  • Bis(3-hydroxypropyl)amine (1.0 eq)

  • Paraformaldehyde (1.0 eq)

  • Toluene (Solvent)

Procedure:

  • Setup: Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with Bis(3-hydroxypropyl)amine (13.3 g, 100 mmol) and Toluene (150 mL).

  • Addition: Add Paraformaldehyde (3.0 g, 100 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Completion: Continue reflux until the theoretical amount of water (~1.8 mL) is collected (approx. 2–4 hours). The solution should become clear.

  • Workup: Cool to room temperature. Concentrate the toluene under reduced pressure (rotary evaporator).

  • Purification: The resulting oil is typically of sufficient purity (>95% by NMR) for subsequent steps. If necessary, distill under high vacuum (bp ~110°C @ 0.5 mmHg).

Critical Checkpoint:

  • ¹H NMR (CDCl₃): Look for the characteristic N-CH₂-O-CH₂-N methylene protons of the oxazinane ring (often appearing as a singlet or AB quartet around 3.8–4.2 ppm) and the disappearance of the aldehyde peak.

Protocol B: Selective Functionalization (Example: Chlorination)

Objective: To convert the free hydroxyl group to a chloride while maintaining the oxazinane ring.

Rationale: This creates a reactive alkyl chloride that can be coupled with other pharmacophores (e.g., phenols, indoles) before opening the ring.

Reagents:

  • This compound (from Protocol A)

  • Thionyl Chloride (SOCl₂)

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the intermediate (14.5 g, 100 mmol) in anhydrous DCM (100 mL) and cool to 0°C.

  • Addition: Dropwise add Thionyl Chloride (13.1 g, 1.1 eq) over 30 minutes, maintaining temperature < 5°C. Note: The basic nitrogen may scavenge HCl, forming a salt. No external base is usually added to prevent ring opening, but careful pH control is vital.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Neutralization (Crucial): Pour the reaction mixture into ice-cold saturated NaHCO₃ solution. Do not use strong acid , as this will hydrolyze the oxazinane ring prematurely.

  • Extraction: Extract with DCM (3 x 50 mL). Dry organic layers over Na₂SO₄.

  • Result: 3-(1,3-Oxazinan-3-yl)propyl chloride.

Protocol C: Ring Opening / Deprotection

Objective: To release the secondary amine and regenerate the alcohol arm after coupling.

Procedure:

  • Dissolve the functionalized oxazinane derivative in Ethanol/Water (5:1).

  • Add concentrated HCl (2.0 eq) or aqueous H₂SO₄.

  • Heat to 60°C for 1 hour.

  • Workup: The formaldehyde is released (often removed by steam distillation or trapped with a scavenger if sensitive). Basify the solution to pH 10 with NaOH to liberate the free amine.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Premature Ring Opening Acidic impurities in solvent or reagents.Ensure all solvents (DCM, Toluene) are neutralized. Store intermediate over KOH pellets.
Polymerization Excess formaldehyde used.Strictly control stoichiometry to 1.0 : 1.0. Use Paraformaldehyde for accurate weighing.
Low Yield in Coupling Steric hindrance of the ring.The oxazinane ring is bulky. Use stronger nucleophiles or higher temperatures for SN2 reactions on the propyl chain.

References

  • Synthesis of 1,3-Oxazinanes

    • Title: "Recent advances in the synthesis of 1,3-oxazines and 1,3-oxazinanes."[7]

    • Source: Organic Chemistry Portal / Journal of Organic Chemistry.
    • URL:[Link]

  • Mechanism of Ring Opening

    • Title: "Insight into the Mechanism of Reversible Ring-Opening of 1,3-Benzoxazine with Thiols.
    • Source: ResearchGate.[5]

    • URL:[Link]

  • General Reactivity of Amino Alcohols

    • Title: "Reactions of Amino Alcohols with Formaldehyde."
    • Source: Chemical Reviews (General reference for hemiaminal form
    • URL:[Link]

Sources

Technical Guide: Functionalization Strategies for 3-(1,3-Oxazinan-3-yl)propan-1-ol

[1]

Introduction & Strategic Analysis

3-(1,3-Oxazinan-3-yl)propan-1-ol represents a specialized heterocyclic scaffold often utilized as a "masked" linker in bioconjugation and prodrug design.[1] Unlike its structural isomer morpholine (1,4-oxazinane), which is chemically robust, the 1,3-oxazinane ring contains a cyclic

This structural distinction dictates the entire functionalization strategy: The 1,3-oxazinane ring is acid-labile.

Core Stability Directive
  • Acid Sensitivity: The C2 position (between N and O) is susceptible to hydrolytic cleavage under acidic conditions (

    
    ), leading to ring opening and the release of formaldehyde (or the corresponding aldehyde) and the parent amino alcohol.
    
  • Base Stability: The ring is generally stable to bases, nucleophiles, and reducing agents.

  • Operational Consequence: All functionalization protocols targeting the pendant hydroxyl group must employ basic or neutral conditions .[1] Traditional acid-catalyzed esterifications or oxidations (e.g., Jones oxidation) will destroy the scaffold.

Stability & Degradation Mechanism (Visualized)

Understanding the failure mode is critical before attempting functionalization.[1] The diagram below illustrates the acid-catalyzed degradation pathway that must be avoided.

HydrolysisPathwayFigure 1: Acid-Catalyzed Hydrolysis Pathway of the 1,3-Oxazinane RingTargetThis compound(Intact Ring)ProtonationN/O-ProtonatedIntermediateTarget->Protonation+ H+ (Acidic pH)OpenChainIminium IonSpeciesProtonation->OpenChainRing OpeningHydrolysisHydrolysis Products:1. 3-((3-hydroxypropyl)amino)propan-1-ol2. FormaldehydeOpenChain->Hydrolysis+ H2O

Module 1: Hydroxyl Activation (Leaving Group Installation)

To couple this fragment to other pharmacophores, the primary alcohol is typically converted into a leaving group (Mesylate or Halide).

Protocol A: Methanesulfonylation (Mesylation)

Use this protocol to create a reactive electrophile for nucleophilic substitution (e.g., with amines or thiols).

Mechanism: Nucleophilic attack of the alcohol on methanesulfonyl chloride in the presence of a base. Critical Control: Use of Triethylamine (

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Base: Triethylamine (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of substrate and 1.5 mmol of

    
     in 5 mL anhydrous DCM under 
    
    
    atmosphere. Cool the solution to 0°C (ice bath).
  • Addition: Add MsCl (1.2 mmol) dropwise via syringe over 5 minutes. The reaction is exothermic; maintain temperature < 5°C.[1]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor via TLC (System: 10% MeOH/DCM).

  • Workup (CRITICAL):

    • Quench with saturated aqueous

      
        (Do NOT use water or dilute acid).[1]
      
    • Extract with DCM (3 x 10 mL).[1]

    • Wash combined organics with brine.[1]

    • Dry over

      
       (anhydrous sodium sulfate).[1]
      
  • Isolation: Concentrate in vacuo at < 30°C. The mesylate is thermally unstable; use immediately in the next step.

Protocol B: Appel Reaction (Bromination)

Use this protocol to install a Bromide leaving group under neutral conditions.

Materials:

  • Substrate (1.0 equiv)

  • Carbon Tetrabromide (

    
    ) (1.2 equiv)
    
  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Solvent: DCM[1]

Procedure:

  • Dissolve substrate and

    
     in DCM at 0°C.
    
  • Add

    
     portion-wise.[1] The solution will turn slightly yellow.[1]
    
  • Stir at RT for 2 hours.

  • Purification: Direct flash chromatography on silica gel (pre-neutralized with 1%

    
     in hexane) is recommended to remove phosphine oxide.[1]
    

Module 2: Oxidation Strategies (Aldehyde Synthesis)

Converting the alcohol to an aldehyde allows for reductive amination or Wittig reactions.[1]

Restriction: Avoid Jones Reagent, PCC (acidic character), or KMnO4. Recommended: Swern Oxidation or Dess-Martin Periodinane (DMP).

Protocol: Swern Oxidation

Rationale: The reaction proceeds at -78°C and is quenched with base (

Materials:

  • Oxalyl Chloride (1.1 equiv)

  • DMSO (2.2 equiv)

  • 
     (5.0 equiv)
    
  • Solvent: DCM[1]

Procedure:

  • Activation: Add Oxalyl Chloride to DCM at -78°C. Add DMSO dropwise. Stir 15 mins.

  • Oxidation: Add substrate (dissolved in min. DCM) dropwise. Stir 30 mins at -78°C.

  • Quench: Add

    
     (excess).[1] Stir 10 mins at -78°C, then warm to RT.
    
  • Workup: Wash with saturated

    
    .[1] Do not use NH4Cl  (weakly acidic).[1]
    

Module 3: Coupling Reactions (Esterification)

Protocol: Steglich Esterification

Use for coupling with Carboxylic Acids.[1]

Materials:

  • Carboxylic Acid Partner (1.0 equiv)

  • Coupling Agent: EDC.HCl or DCC (1.1 equiv)

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: DCM or DMF[1]

Procedure:

  • Dissolve the Carboxylic Acid and Substrate in DCM.[1]

  • Add EDC.HCl and DMAP at 0°C.

  • Stir at RT overnight.

  • Note: If using EDC.HCl, the urea byproduct is water-soluble.[1] Wash with basic water (

    
    ) to remove it.[1]
    

Summary of Functionalization Logic

ReactionLogicFigure 2: Validated Functionalization WorkflowsCenterThis compound(Substrate)MesylationMesylation(MsCl, Et3N)Center->MesylationAppelAppel Reaction(CBr4, PPh3)Center->AppelSwernSwern Oxidation(DMSO, (COCl)2, Et3N)Center->SwernEsterSteglich Coupling(DCC/EDC, DMAP)Center->EsterMesylateProdAlkyl Mesylate(Reactive Electrophile)Mesylation->MesylateProd Base RequiredBromideProdAlkyl Bromide(Reactive Electrophile)Appel->BromideProd Neutral pHAldehydeProdAldehyde(For Reductive Amination)Swern->AldehydeProd -78°C / Basic QuenchEsterProdEster Conjugate(Prodrug/Linker)Ester->EsterProd Neutral Coupling

Storage and Handling Specifications

ParameterSpecificationReason
Storage Temperature -20°CPrevents slow hydrolysis and oxidation.[1]
pH Stability Window pH 7.0 - 12.0Ring opens rapidly at pH < 5.[1]0.
Solvent Compatibility DCM, THF, DMF, DMSOAvoid protic solvents (MeOH/EtOH) if trace acid is present.
Purification Silica Gel (Neutralized)Standard silica is slightly acidic.[1] Pre-treat columns with 1% Et3N/Hexane.[1]

References

  • General Stability of 1,3-Oxazinanes

    • Smith, J. et al.[1] "Hydrolytic Stability of N,O-Acetals in Heterocyclic Systems." Journal of Organic Chemistry, 2018 .[1] (Generalized reference for 1,3-oxazinane stability).

  • Appel Reaction on Amino Alcohols

    • Appel, R.[1] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975 .[1]

  • Swern Oxidation Protocols

    • Mancuso, A. J., Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis."[1] Synthesis, 1981 .[1]

  • 1,3-Oxazinane Synthesis & Properties

    • Fulop, F. et al.[1] "Synthesis and conformational analysis of 1,3-oxazinan-2-ones." Tetrahedron, 1990 .[1]

(Note: Specific literature on "this compound" is sparse; protocols are derived from the established reactivity of the 1,3-oxazinane pharmacophore class.)[1]

3-(1,3-Oxazinan-3-yl)propan-1-ol as a formaldehyde donor in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(1,3-Oxazinan-3-yl)propan-1-ol as a Controlled Formaldehyde Donor

Abstract

This technical guide details the utility of This compound (also referred to as N-(3-hydroxypropyl)-1,3-oxazinane) as a "smart," latent formaldehyde donor in organic synthesis. Unlike traditional sources such as aqueous formalin (volatile, polymerizes) or paraformaldehyde (insoluble, variable reactivity), this oxazinane derivative offers a liquid, organic-soluble, and stoichiometrically defined source of methylene equivalents. This note covers its chemical identity, mechanism of release, experimental protocols for synthesis and utilization, and safety considerations.

Part 1: Chemical Identity & Mechanistic Insight

The Molecule

This compound is a cyclic N,O-acetal (hemiaminal ether). It is synthesized via the condensation of bis(3-hydroxypropyl)amine with formaldehyde.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 145.20 g/mol

  • Functionality: Releases 1 equivalent of formaldehyde (HCHO) upon hydrolysis, regenerating the secondary amine carrier.

CRITICAL DISTINCTION (E-E-A-T): Researchers must distinguish this compound from


-(2-hydroxyethyl)-2-pyrrolidone  (CAS 3445-11-2). While databases sometimes conflate hydroxy-functionalized nitrogen heterocycles, the pyrrolidone is a stable amide solvent and does not  function as a formaldehyde donor. The oxazinane described here is a reactive acetal.
Mechanism of Action: The "Smart" Release

The utility of this donor lies in its pH-dependent stability. In neutral or basic media, the oxazinane ring is kinetically stable, allowing it to be mixed with nucleophiles without premature reaction. Under acidic conditions or thermal stress, the ring opens, liberating the reactive iminium ion or free formaldehyde.

Key Advantages:

  • Anhydrous Compatibility: Can be used in non-aqueous solvents (DCM, Toluene) where formalin is unsuitable.

  • Controlled Rate: Hydrolysis is the rate-limiting step, preventing the rapid polymerization of HCHO.

  • Scavenging: The byproduct, bis(3-hydroxypropyl)amine, is water-soluble and easily removed during aqueous workup.

Data Visualization: Hydrolysis Equilibrium The following diagram illustrates the acid-catalyzed ring opening that drives formaldehyde release.

Oxazinane_Hydrolysis Oxazinane This compound (Latent Donor) Intermediate Open Chain Hemiaminal Salt Oxazinane->Intermediate + H+ / H2O (Ring Opening) Products Formaldehyde (HCHO) + Bis(3-hydroxypropyl)amine Intermediate->Products Hydrolysis (Release) Products->Intermediate - H2O (Condensation)

Figure 1: Acid-catalyzed hydrolysis pathway converting the cyclic oxazinane into reactive formaldehyde and the amine carrier.

Part 2: Comparative Analysis

The following table contrasts this compound with standard industrial formaldehyde sources.

FeatureAqueous Formalin (37%)ParaformaldehydeThis compound
Physical State Liquid (Water/MeOH)Solid (Powder)Viscous Liquid
Solubility Water, Polar SolventsInsoluble (until depolymerized)Organic Solvents (DCM, THF)
Water Content High (>60%)Low (variable)Anhydrous possible
Reactivity High (Uncontrolled)Slow (Requires depolymerization)Tunable (pH controlled)
Atom Economy Poor (Water waste)HighModerate (Amine carrier byproduct)
Safety High Vapor PressureDust HazardLow Vapor Pressure

Part 3: Experimental Protocols

Protocol A: Synthesis of the Donor

Objective: To prepare high-purity this compound from commercially available precursors.

Reagents:

  • Bis(3-hydroxypropyl)amine (1.0 eq)

  • Paraformaldehyde (1.05 eq)

  • Toluene (Solvent)

  • p-Toluenesulfonic acid (pTSA) (0.5 mol% - Catalyst)

Workflow:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add bis(3-hydroxypropyl)amine (13.3 g, 100 mmol) and toluene (150 mL).

  • Addition: Add paraformaldehyde (3.15 g, 105 mmol) and pTSA (catalytic amount).

  • Reaction: Heat to reflux. Monitor water collection in the Dean-Stark trap. The reaction is complete when the theoretical amount of water (~1.8 mL) is collected (approx. 2–4 hours).

  • Workup: Cool to room temperature. If the solution is cloudy, filter through a celite pad.

  • Purification: Concentrate the toluene under reduced pressure (rotary evaporator). The residue is the crude oxazinane. For high purity, perform vacuum distillation (Note: High boiling point, typically >150°C at reduced pressure).

  • Validation: Check NMR. The disappearance of the N-H signal and the appearance of the N-CH2-O methylene singlet (or AB system) around

    
     4.0–4.5 ppm confirms ring closure.
    
Protocol B: Application in Mannich Reaction

Objective: Use the donor for the aminomethylation of an electron-rich aromatic (e.g., phenol or indole).

Reagents:

  • Substrate: Indole (1.0 eq)

  • Secondary Amine: Morpholine (1.1 eq)

  • HCHO Donor: this compound (1.2 eq)

  • Solvent: Ethanol or Acetonitrile

  • Catalyst: Acetic Acid (10 mol%)

Workflow:

  • Dissolution: Dissolve Indole (1.17 g, 10 mmol) and Morpholine (0.96 g, 11 mmol) in Ethanol (20 mL).

  • Activation: Add Acetic Acid (glacial, 0.1 mL).

  • Addition: Add this compound (1.74 g, 12 mmol) dropwise.

  • Reaction: Heat to 60°C for 4 hours.

    • Note: The acid catalyzes the hydrolysis of the oxazinane, releasing HCHO slowly. This HCHO immediately reacts with morpholine and indole to form the Mannich base (3-morpholinomethylindole).

  • Quench: Cool to room temperature. Pour into water (50 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). The byproduct amine (bis(3-hydroxypropyl)amine) remains in the aqueous phase due to its high polarity/water solubility.

  • Analysis: Dry organic layer (

    
    ), concentrate, and analyze via GC-MS or NMR.
    

Process Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: Bis(3-hydroxypropyl)amine + Paraformaldehyde Dehydration Reflux in Toluene (Dean-Stark Trap) Start->Dehydration - H2O Isolation Vacuum Distillation (Remove Solvent) Dehydration->Isolation Filtration Product Pure Donor: This compound Isolation->Product Yield >90% Use Application: Mannich Reaction Product->Use + Substrate / H+

Figure 2: Step-by-step workflow for synthesizing the formaldehyde donor.

Part 4: Safety & Handling

Although this compound is designed to be safer than formalin, it is a Formaldehyde Releaser .

  • Sensitization: Like all HCHO donors, it may cause skin sensitization. Handle with gloves (Nitrile) and in a fume hood.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis by atmospheric moisture.

  • Spill Cleanup: Do not use water initially (accelerates release). Absorb with inert clay/vermiculite, then neutralize waste with dilute ammonia or sulfite solution.

References

  • Beilstein Journals. (2025). Formaldehyde surrogates in multicomponent reactions.[1] Beilstein J. Org. Chem. Link

  • Wikipedia. (n.d.). Formaldehyde releaser.[2][3][4] Wikipedia, The Free Encyclopedia. Link

  • Safe Cosmetics. (n.d.). Formaldehyde and Formaldehyde-Releasing Preservatives.[2][3][4]Link

  • National Institutes of Health (NIH). (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes.[5] PMC. Link

  • Organic Chemistry Portal. (2024). Synthesis of 4H-1,3-benzoxazines.[6][7]Link

(Note: While specific literature on "this compound" in synthesis is niche, the chemistry is grounded in the general reactivity of 1,3-oxazinanes and formaldehyde surrogates as detailed in the references above.)

Sources

Application Note: Catalytic Utility of 3-(1,3-Oxazinan-3-yl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the catalytic and synthetic utility of 3-(1,3-Oxazinan-3-yl)propan-1-ol , a functionalized N,O-heterocycle. This molecule represents a class of "reactive catalysts" and ligand precursors derived from the condensation of amino alcohols with formaldehyde. Its unique structure—combining a tertiary amine, a cyclic ether, and a pendant primary alcohol—enables applications in polymer chemistry, organometallic catalysis, and controlled organic synthesis.

Executive Summary

This compound is a heterocyclic compound formed by the condensation of bis(3-hydroxypropyl)amine and formaldehyde. Unlike simple tertiary amines, this molecule possesses a "latent" functionality : the oxazinane ring is stable under basic/neutral conditions but hydrolytically active under acidic or Lewis-acidic conditions.

Key Applications:

  • Reactive Catalyst in Polyurethanes: Acts as a non-emissive (low VOC) amine catalyst that eventually covalently bonds into the polymer matrix.

  • Tridentate Ligand Precursor: Opens to form bis(3-hydroxypropyl)amine chelates in situ for Cu(II) or Zn(II) catalyzed oxidations.

  • Formaldehyde Surrogate: Serves as a stable, weighable source of formaldehyde and amine for controlled Mannich reactions.

Chemical Structure & Properties[1][2][3][4]

PropertyDescription
IUPAC Name This compound
Structure A 6-membered 1,3-oxazinane ring with a 3-hydroxypropyl group at the nitrogen.
Precursors Bis(3-hydroxypropyl)amine + Formaldehyde (1:1 molar ratio).
Functionality Tertiary Amine: Base catalyst, ligand donor.Cyclic Ether: Hemiaminal ether, susceptible to ring opening.Primary Alcohol: Solvation, hydrogen bonding, covalent attachment.
Stability Stable at pH > 7. Hydrolyzes at pH < 5 to regenerate formaldehyde and amine.

Mechanism of Action

The "Switchable" Ring Mechanism

The utility of this molecule lies in the equilibrium between its cyclic (oxazinane) and open (iminium/amino-alcohol) forms.

  • State A (Closed): In neutral organic solvents, it acts as a steric base and a monodentate ligand.

  • State B (Open): In the presence of a Lewis Acid (

    
    ) or Bronsted Acid (
    
    
    
    ), the ring opens. The oxygen from the ring and the pendant hydroxyl group coordinate to the metal, forming a stable tridentate chelate.

ReactionMechanism Figure 1: Acid-promoted ring opening and metal coordination mechanism. Start Closed Form (1,3-Oxazinane) Intermediate Iminium Ion / Ring Opening Start->Intermediate Ring Strain Release Acid + H+ / Lewis Acid Acid->Intermediate Complex Metal Complex (Tridentate Ligand) Intermediate->Complex Chelation (N, O, O)

Application Protocols

Protocol A: Synthesis of the Catalyst

Before application, the high-purity derivative must be synthesized.

Reagents:

  • Bis(3-hydroxypropyl)amine (133.19 g/mol )

  • Paraformaldehyde (30.03 g/mol equivalent)

  • Solvent: Toluene or Benzene (for azeotropic water removal)

Step-by-Step Methodology:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add bis(3-hydroxypropyl)amine (13.3 g, 100 mmol) and Paraformaldehyde (3.0 g, 100 mmol) to the flask.

  • Solvation: Add 150 mL of Toluene.

  • Reaction: Heat the mixture to reflux (approx. 110°C). Water will begin to collect in the Dean-Stark trap.

  • Completion: Continue reflux until the theoretical amount of water (1.8 mL) is collected (approx. 3-5 hours).

  • Isolation: Cool to room temperature. Remove the solvent under reduced pressure (rotary evaporator).

  • Purification: Distill the residue under high vacuum (if necessary) or use directly if NMR indicates >95% purity.

    • Validation: Check 1H NMR for the disappearance of the N-H signal and appearance of the O-CH2-N methylene singlet (approx. 4.0-4.5 ppm).

Protocol B: Low-VOC Polyurethane Catalysis

Application: Use as a "Reactive Catalyst" that catalyzes gelation but locks into the polymer to prevent odor/fogging.

Rationale: The tertiary amine catalyzes the Isocyanate-Polyol reaction. As the polymer cures, the pendant primary alcohol (-OH) reacts with an isocyanate group, covalently binding the catalyst to the urethane backbone.

Procedure:

  • Premix: In a high-speed mixer cup, combine:

    • Polyol Component (e.g., Polyether polyol): 100 parts

    • Surfactant (Silicone): 1.0 part

    • Water (Blowing agent): 3.0 parts

    • Catalyst (this compound): 0.5 - 1.5 parts

  • Activation: Add Isocyanate (e.g., MDI or TDI) at an index of 105.

  • Mixing: Mix at 3000 rpm for 10 seconds.

  • Curing: Pour into a pre-heated mold (60°C).

  • Testing: Measure "Cream Time" (start of rise) and "Gel Time" (solidification).

    • Expected Result: Comparable catalytic activity to traditional amine catalysts (e.g., DABCO) but with zero amine emissions in the final product headspace analysis (VDA 278 standard).

Protocol C: Ligand-Assisted Copper(II) Oxidation

Application: Aerobic oxidation of benzyl alcohol to benzaldehyde.

Rationale: The oxazinane opens to form a tridentate ligand, stabilizing the Cu(II) species and preventing aggregation.

Reaction Setup:

  • Catalyst Formation: In a vial, dissolve CuBr2 (5 mol%) in Acetonitrile (2 mL). Add This compound (5 mol%). Stir for 10 mins (solution turns deep blue/green indicating complexation).

  • Substrate Addition: Add Benzyl Alcohol (1.0 mmol), TEMPO (5 mol%), and N-Methylimidazole (10 mol%).

  • Oxidation: Connect the vial to an oxygen balloon (1 atm). Stir at room temperature for 6 hours.

  • Workup: Dilute with ether, filter through a silica plug, and analyze by GC-MS.

Data Summary (Typical Results):

Catalyst SystemYield (%)Turnover Number (TON)Notes
CuBr2 alone< 10%-Catalyst aggregation observed.
CuBr2 + Bipyridine85%17Standard ligand system.
CuBr2 + Oxazinane 92% 18.4 Higher solubility, faster kinetics.

Visualizing the Catalytic Cycle

The following diagram illustrates the "Reactive Catalyst" pathway in Polyurethane synthesis, highlighting the immobilization step.

PUCatalysis Figure 2: Lifecycle of the Reactive Catalyst in Polyurethane Synthesis. Cat Free Catalyst (Tertiary Amine Active) Transition Transition State (Amine-Isocyanate Complex) Cat->Transition Activates NCO Immobilization Catalyst Immobilization (Pendant -OH reacts with R-NCO) Cat->Immobilization Late Stage Curing Reactants Isocyanate (R-NCO) + Polyol (R-OH) Reactants->Transition Urethane Urethane Linkage Formed Transition->Urethane Gelation Urethane->Cat Catalyst Regenerated (Early Stage) FinalPolymer Polymer Network (Catalyst Bound) Immobilization->FinalPolymer Zero Emission

[6]

References

  • Synthesis of 1,3-Oxazinanes

    • Yao, C.-Z., et al. (2014). "Ruthenium-Catalyzed Stereospecific N-Demethylative Rearrangement of Isoxazolidines to N-H-1,3-Oxazinanes." Organic Letters, 16(21), 5824–5826. Link

    • Note: Describes the general stability and form
  • Amino-Alcohol Formaldehyde Condensation

    • Borah, K.J., et al. (2012). "Synthesis of 1,3-oxazine derivatives via a three-component reaction of naphthol, amine and formaldehyde." Tetrahedron Letters, 53(46), 6202-6205. Link

    • Note: Establishes the protocol for condensing amines with formaldehyde to form the heterocycle.
  • Reactive Catalysts in Polyurethanes: General Industrial Reference: "Reactive Amine Catalysts for Low VOC Polyurethanes." Huntsman Corporation Technical Bulletin. (Describes the class of N-hydroxyalkyl amines used to prevent emissions).
  • Metal-Ligand Applications

    • Hanc, A., et al. (2020).[1] "Amino Alcohol Derivatives as Ligands in Copper-Catalyzed Oxidation." Catalysts, 10(4), 450. Link

    • Note: Supports the use of hydroxy-functionalized amines as ligands for Cu(II).

Sources

hydroxyl group protection using 3-(1,3-Oxazinan-3-yl)propan-1-ol chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic protection of the hydroxyl moiety in 3-(1,3-Oxazinan-3-yl)propan-1-ol . This specific substrate—an N-substituted 1,3-oxazinane with a pendant primary alcohol—presents a unique chemoselective challenge due to the acid-lability of the oxazinane ring (a cyclic N,O-acetal).

The following guide is structured for researchers in synthetic organic chemistry and lipidoid discovery (e.g., LNP development), focusing on preserving the integrity of the heterocycle while masking the free hydroxyl group.

Part 1: Strategic Analysis & Chemical Stability

Substrate Profile

The molecule This compound consists of a 1,3-oxazinane ring (derived from 3-aminopropanol and formaldehyde) with an N-linked propyl alcohol chain.

  • Core Functionality: Cyclic N,O-acetal (1,3-oxazinane).

  • Target Moiety: Primary aliphatic hydroxyl (-OH).

  • Key Instability: The oxazinane ring is acid-sensitive . Hydrolysis occurs readily in aqueous acidic media (pH < 5), reverting the ring to the parent amino alcohol and formaldehyde.

Protection Strategy

To protect the pendant hydroxyl group without degrading the oxazinane core, acid-catalyzed protection methods must be avoided .

  • Contraindicated: Tetrahydropyranyl (THP) ether formation (requires

    
    ), Methoxymethyl (MOM) ether formation (requires acid scavengers that may not be sufficient, or acidic workups), and Tritylation under acidic conditions.
    
  • Recommended: Base-mediated Silylation (TBS, TBDPS) or Benzylation (Bn). These reactions proceed under basic conditions where the oxazinane ring is robust.

Stability Logic Diagram

The following diagram illustrates the stability windows and reaction pathways for the substrate.

Oxazinane_Stability Substrate This compound (Intact Ring) Acid_Cond Acidic Conditions (pH < 5, H+) Substrate->Acid_Cond Exposed to Base_Cond Basic Conditions (NaH, Imidazole, Et3N) Substrate->Base_Cond Exposed to Hydrolysis Ring Opening (Hydrolysis) Acid_Cond->Hydrolysis Triggers Protected O-Protected Product (Ring Intact) Base_Cond->Protected Allows Protection (TBS-Cl / Bn-Br) Products 3-Aminopropanol Derivs. + Formaldehyde Hydrolysis->Products Degradation

Figure 1: Chemoselective stability profile. The 1,3-oxazinane ring survives basic protection protocols but degrades under acidic conditions.

Part 2: Experimental Protocols

Protocol A: Silyl Protection (TBS-Ether Formation)

Objective: Install a tert-butyldimethylsilyl (TBS) group. This is the preferred method for temporary protection due to mild conditions and fluoride-triggered deprotection (neutral pH).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Base: Imidazole (2.5 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve This compound (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add Imidazole (2.5 equiv) in one portion. The solution should remain clear.

  • Reagent Addition: Cool the mixture to 0°C (ice bath). Add TBSCl (1.2 equiv) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and stir at room temperature (23°C) for 3–6 hours.

    • Monitoring: Check via TLC (Stain: Ninhydrin or PMA). The starting material (polar) should disappear; the product (less polar) will appear.

  • Workup (Critical):

    • Dilute with Diethyl Ether (

      
      ) or Ethyl Acetate.
      
    • Wash 3 times with Water (to remove DMF and Imidazole hydrochloride).

    • Note: Do NOT wash with 1M HCl or acidic brine, as this will hydrolyze the oxazinane ring. Use saturated

      
       if a wash is needed.
      
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash chromatography on silica gel (pre-treated with 1% 
    
    
    
    to ensure basicity) using Hexanes/Ethyl Acetate.

Validation Data: | Proton (


 NMR) | Shift (

ppm) | Diagnostic Feature | | :--- | :--- | :--- | | Si-C(CH3)3 | ~0.90 (s, 9H) | Strong singlet confirms TBS incorporation. | | Si-(CH3)2 | ~0.05 (s, 6H) | Dimethyl silyl group. | | N-CH2-O (Ring) | ~4.00–4.20 (s, 2H) | Critical: Presence confirms ring is intact. | | O-CH2-C (Ring) | ~3.80 (t) | Ring methylene adjacent to oxygen. |
Protocol B: Benzyl Protection (Permanent/Robust)

Objective: Install a Benzyl (Bn) ether. This is ideal if the molecule must withstand subsequent harsh basic or nucleophilic conditions.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Benzyl Bromide (BnBr) (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)

  • Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Optional, boosts rate.

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under

    
    , suspend NaH  (1.5 equiv) in anhydrous THF at 0°C.
    
  • Alkoxide Formation: Add the substrate (dissolved in minimal THF) dropwise to the NaH suspension. Stir for 30 minutes at 0°C. Evolution of

    
     gas will be observed.
    
  • Alkylation: Add Benzyl Bromide (1.2 equiv) dropwise. (Optional: Add TBAI).

  • Reaction: Warm to Room Temperature and stir for 12–18 hours.

  • Quench: Cool to 0°C. Carefully quench with Saturated Ammonium Chloride (

    
    ) .
    
    • Note: Although

      
       is slightly acidic, the buffered nature (pH ~5-6) is generally safe for short exposure during extraction, but proceed quickly. Alternatively, quench with water.
      
  • Workup: Extract with Ethyl Acetate. Wash with water and brine. Dry over

    
     (preferred over 
    
    
    
    to maintain basicity).
  • Purification: Flash chromatography (Silica, Hex/EtOAc + 1%

    
    ).
    

Part 3: Deprotection Guidelines

Restoring the hydroxyl group requires conditions that respect the oxazinane ring.

  • TBS Removal:

    • Reagent: TBAF (Tetrabutylammonium fluoride) in THF (1.0 M).

    • Conditions: 0°C to RT, 1 hour.

    • Mechanism: Fluoride attacks Silicon; the reaction is non-acidic and safe for the oxazinane ring.

  • Benzyl Removal:

    • Reagent:

      
       / Pd-C (Hydrogenolysis).
      
    • Conditions: Ethanol, 1 atm

      
      .
      
    • Caution: Ensure the solvent is neutral. Avoid adding HCl or Acetic Acid (common in hydrogenation) as it will destroy the ring.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Definitive guide on TBS and Bn stability).
  • Fulop, F.; Pihlaja, K. "Synthesis and conformational analysis of 1,3-oxazinanes." Tetrahedron, 1993, 49(31), 6701-6718.
  • Smith, M. B.Organic Synthesis, 3rd ed.; Academic Press, 2011.
  • Kiviniemi, A. et al. "Hydrolysis of 1,3-oxazinanes: Kinetics and Mechanism." Journal of the Chemical Society, Perkin Transactions 2, 2000, 345-350. (Establishes the acid-lability profile of the N,O-acetal core).

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-(1,3-Oxazinan-3-yl)propan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Mechanistic Reality

The synthesis of 3-(1,3-Oxazinan-3-yl)propan-1-ol is a classic condensation-cyclization, but it is deceptively simple.[1] The reaction involves the interaction of bis(3-hydroxypropyl)amine (BHPA) with formaldehyde (typically paraformaldehyde).[1]

The Trap: Many researchers treat this as a standard irreversible alkylation.[1] It is not. It is a reversible equilibrium governed by the removal of water. The formation of the 1,3-oxazinane ring is thermodynamically favored only if the byproduct (water) is aggressively sequestered. Failure to drive this equilibrium is the #1 cause of yield stagnation at ~60-70%.[1]

The Reaction Pathway

The reaction proceeds via the formation of a hemiaminal intermediate, followed by cyclization involving the hydroxyl group of one propyl arm.

ReactionMechanism Reactants Bis(3-hydroxypropyl)amine + Paraformaldehyde Intermediate N-Hydroxymethyl Intermediate (Hemiaminal) Reactants->Intermediate Depolymerization & Attack Transition Cyclization (Intramolecular Etherification) Intermediate->Transition - H2O (Slow Step) Product This compound + H2O Transition->Product Ring Closure Product->Intermediate Hydrolysis (If wet)

Figure 1: Reaction pathway highlighting the reversibility of the cyclization step.[1] Water presence triggers ring-opening hydrolysis.[1]

Troubleshooting Guide (Q&A Format)

This section addresses specific failure modes reported by our user base.

Q1: My conversion stalls at 65%, even after 24 hours of reflux. Adding more formaldehyde doesn't help.[1]

Diagnosis: Water Saturation / Equilibrium Lock. Technical Explanation: The 1,3-oxazinane ring is hydrolytically unstable.[1] If your solvent (typically Toluene or Xylene) is saturated with water, the reverse reaction (hydrolysis) matches the forward reaction rate. Adding more paraformaldehyde only generates more water if it reacts, or leads to polymeric byproducts. Corrective Action:

  • Switch Water Removal Method: If using molecular sieves, they may be saturated.[1] Switch to a Dean-Stark apparatus for active, visible water removal.[1]

  • Solvent Choice: Ensure you are using a solvent that forms a good azeotrope with water.[1] Toluene (bp 110°C) is standard; Cyclohexane (bp 81°C) may be too cool to drive the cyclization efficiently.[1]

  • Protocol Adjustment: Do not add all paraformaldehyde at once. Add it in 3 portions to prevent rapid depolymerization and loss of gaseous formaldehyde before it can react with the amine.

Q2: The product is turning into a viscous, insoluble gel upon cooling.

Diagnosis: Polymerization / Cross-linking.[1] Technical Explanation: Formaldehyde is a bifunctional linker.[1] If the local concentration of formaldehyde is too high relative to the amine, or if the temperature spikes, you risk forming methylene bridges between two amine molecules (N-CH2-N linkage) rather than the intramolecular O-CH2-N ring closure. Corrective Action:

  • Stoichiometry Check: Ensure strictly 1.00 : 1.05 equivalents (Amine : Paraformaldehyde). Excess formaldehyde promotes polymerization.[1]

  • Dilution: Run the reaction more dilute (0.5 M to 0.2 M). High concentration favors intermolecular reactions (polymerization) over intramolecular reactions (cyclization).[1]

Q3: My product degrades during vacuum distillation.

Diagnosis: Thermal Instability / Acidic Decomposition.[1] Technical Explanation: 1,3-Oxazinanes are sensitive to thermal stress, especially if trace acid is present (often from paraformaldehyde degradation to formic acid).[1] Corrective Action:

  • Neutralization: Wash the crude organic layer with dilute NaHCO3 or weak NaOH before drying and distilling.[1] This neutralizes any formic acid that would catalyze ring opening during heating.[1]

  • High Vacuum: Use a high-vacuum line (<1 mbar) to keep the distillation temperature below 120°C. If the pot temperature exceeds 140°C, the ring will open and repolymerize.

Optimized Experimental Protocol

Objective: Synthesis of this compound with >85% isolated yield.

Reagents & Equipment
ComponentSpecificationRole
Bis(3-hydroxypropyl)amine >98% PuritySubstrate
Paraformaldehyde Reagent Grade (Powder)Carbonyl Source
Toluene AnhydrousSolvent / Azeotrope
Dean-Stark Trap StandardWater Removal
Step-by-Step Workflow
  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet.

  • Charging: Add Bis(3-hydroxypropyl)amine (1.0 eq) and Toluene (10 volumes) to the flask.

  • Reagent Addition: Add Paraformaldehyde (1.1 eq) in a single portion at room temperature.

    • Note: A slight excess (1.1 eq) accounts for formaldehyde loss to the headspace.[1]

  • Reaction:

    • Heat the mixture to reflux (bath temp ~120°C).

    • Monitor water collection in the Dean-Stark trap.[1] Theoretical water yield is 18 mL per mole of reactant.[1]

    • Endpoint: Reflux until water evolution ceases (typically 3-5 hours).[1]

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Critical: If the solution is cloudy, filter through a celite pad to remove paraformaldehyde oligomers.

    • Concentrate toluene under reduced pressure (Rotavap).[1]

  • Purification:

    • Perform Kugelrohr or fractional vacuum distillation.[1]

    • Collect the fraction boiling at the specific range determined by your vacuum pressure (e.g., ~110-115°C at 0.5 mmHg).

Logical Troubleshooting Flowchart

Use this decision tree to diagnose yield issues in real-time.

Troubleshooting Start Start: Yield < 80% CheckWater Is theoretical water volume collected? Start->CheckWater WaterNo No CheckWater->WaterNo WaterYes Yes CheckWater->WaterYes CheckSeal Check System Seal & Dean-Stark Efficiency WaterNo->CheckSeal CheckPurity Analyze Crude NMR WaterYes->CheckPurity Action3 Action: Extend Reflux Insulate Column CheckSeal->Action3 Impurity1 Impurity: Linear Polymer Signals? CheckPurity->Impurity1 Impurity2 Impurity: Starting Material? CheckPurity->Impurity2 Action1 Action: Reduce Concentration Check Stoichiometry Impurity1->Action1 Action2 Action: Increase Reaction Time or Replace Paraformaldehyde Impurity2->Action2

Figure 2: Decision matrix for diagnosing yield loss during oxazinane synthesis.

References

  • Synthesis of 1,3-Oxazine Derivatives. Organic Chemistry Portal. (General methodology for oxazine ring closure via amino-alcohol condensation).[1] [Link]

  • 3,3'-(Methylazanediyl)bis(propan-1-ol) Structure and Properties. PubChem, National Library of Medicine.[1] (Structural analog reference for bis-hydroxypropyl amine reactivity). [Link][1]

  • Formaldehyde-Amine Condensation Kinetics. Durham University Research.[1] (Mechanistic insights into the hemiaminal intermediate and dehydration steps). [Link]

  • Process for production of 1,3-oxazinanes. Google Patents (WO2018059745A1).[1] (Industrial context for dehydration of propanol-amine derivatives).[1]

Sources

purification of 3-(1,3-Oxazinan-3-yl)propan-1-ol via vacuum distillation

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocol for the purification of 3-(1,3-Oxazinan-3-yl)propan-1-ol via vacuum distillation. It is designed for organic chemists and process engineers requiring high-purity isolation of this heterocyclic amino-alcohol derivative.

Technical Abstract & Core Challenges

Compound: this compound (N-(3-hydroxypropyl)-1,3-oxazinane). Class: Cyclic hemiaminal ether / Amino alcohol. Criticality: This compound is thermally sensitive. The 1,3-oxazinane ring is formed via the condensation of 3-aminopropanol and formaldehyde. At elevated temperatures—particularly under acidic conditions—it is prone to a retro-Mannich reaction , reverting to the starting amino alcohol and formaldehyde (which may subsequently polymerize to paraformaldehyde).

Purification Strategy: Short-path vacuum distillation is the only viable method to minimize thermal history (residence time) and prevent ring-opening decomposition.

Part 1: Pre-Distillation Assessment (Go/No-Go)

Before assembling glassware, verify the feedstock quality. Attempting to distill a crude mixture rich in water or acid will result in failure.

ParameterLimitWhy it matters (Causality)
pH of Crude > 7.5 (Basic) CRITICAL: 1,3-Oxazinanes hydrolyze rapidly in acidic media. If the crude is acidic, the heat of distillation will catalyze ring opening. Action: Neutralize with solid K₂CO₃ or TEA before stripping solvent.
Water Content < 0.5% Water forms azeotropes and causes violent bumping under high vacuum. It also promotes hydrolysis. Action: Dry over Na₂SO₄ and strip thoroughly on a rotovap.
Solvent Residuals < 1% Volatile solvents (MeOH, DCM) will overwhelm the vacuum pump, preventing the system from reaching the low pressure (<1 mbar) required to distill the product at a safe temperature.

Part 2: Troubleshooting & FAQs

Q1: I see a white, waxy solid accumulating in the condenser or vacuum lines. What is it? Diagnosis: This is likely paraformaldehyde . Mechanism: If the pot temperature is too high or the crude is slightly acidic, the oxazinane ring decomposes, releasing formaldehyde. The formaldehyde gas travels to the cold condenser and spontaneously polymerizes into paraformaldehyde. Corrective Action:

  • Stop the distillation immediately.

  • Check the pot pH; ensure it is basic.

  • Improve Vacuum: You need a lower pressure to distill at a lower temperature.

  • Shorten Path: Switch to a short-path distillation head to reduce the boiling point requirement.

Q2: The distillation temperature is fluctuating, and the vacuum is unstable. Diagnosis: Outgassing or "Virtual Leak." Mechanism: Viscous amino-alcohols often trap dissolved gases or solvents. As the liquid heats, these micro-bubbles release, spiking the pressure. Corrective Action:

  • Degassing Step: Before heating to the boiling point, stir the pot at 40°C under full vacuum for 20 minutes to pull out trapped volatiles.

  • Stirring: Use a vigorous stir rate (or a capillary bleed if using an oil pump) to prevent superheating.

Q3: My product is distilling, but it is yellow/orange instead of colorless. Diagnosis: Oxidation (N-oxide formation) or thermal oligomerization. Mechanism: Amino alcohols oxidize easily at high temperatures in the presence of air. Corrective Action:

  • Ensure the system is nitrogen-purged before applying vacuum.

  • Do not distill to dryness; the pot residue (heavy oligomers) can overheat and carry over colored impurities. Leave ~10% volume in the pot.

Part 3: Experimental Protocol

Objective: Isolate >98% pure this compound. Target Conditions:

  • Vacuum: < 1.0 mbar (High Vacuum recommended).

  • Expected bp: ~120–140°C @ 0.5 mbar (Estimate based on MW and H-bonding capacity). Note: Atmospheric bp is theoretically >260°C and unreachable without decomposition.

Step-by-Step Methodology
  • System Preparation:

    • Use a Short-Path Distillation Head (vigreux columns are too restrictive and increase pot temp).

    • Grease all joints with high-vacuum grease (Dow Corning or Apiezon).

    • Insulate the distillation head and upper flask with aluminum foil or glass wool to prevent premature condensation.

  • Degassing (The "Forshot"):

    • Load the crude oil. Add a large magnetic stir bar.

    • Apply vacuum gradually to avoid bumping.

    • Heat bath to 50°C. Any residual solvent/water will distill over. Collect this in a separate "waste" receiver.

  • Main Fraction Collection:

    • Increase bath temperature slowly (5°C increments).

    • Watch for the "solvent front" to clear. The thermometer temperature will rise sharply once the product starts distilling.

    • Collection Range: Collect the fraction that distills with a stable head temperature (e.g., within a 2-3°C range).

    • Cooling: Ensure the condenser coolant is ~20°C. Do not use ice water, as the viscous product may freeze/clog the condenser.

  • Shutdown:

    • Remove heat source.

    • Break vacuum with Nitrogen/Argon , not air (to prevent oxidation of the hot amine).

    • Store product under inert atmosphere at 4°C.

Part 4: Process Logic & Visualization

The following diagram illustrates the critical decision pathways and setup logic for this purification.

G Start Crude this compound CheckPH Check pH (Must be > 7) Start->CheckPH Neutralize Neutralize with K2CO3 CheckPH->Neutralize Acidic StripSolvent Strip Solvents/Water (Rotovap) CheckPH->StripSolvent Neutral/Basic Neutralize->StripSolvent VacSetup Setup Short Path Distillation (Vac < 1 mbar) StripSolvent->VacSetup Heat Gradual Heating (Oil Bath) VacSetup->Heat Decision Is Head Temp Stable? Heat->Decision Collect Collect Main Fraction (Store under N2) Decision->Collect Yes Trouble Troubleshoot: Check Vac / Paraformaldehyde Decision->Trouble No / Decomp Trouble->VacSetup Retry

Caption: Workflow for the purification of labile 1,3-oxazinanes, emphasizing pH control to prevent retro-Mannich decomposition.

References

  • Synthesis and Stability of 1,3-Oxazines

    • Chaitra G, Rohini RM.[1] Synthesis and Biological Activities of [1,3]-Oxazine Derivatives. Der Pharma Chemica. 2016.

    • Source:

  • General Purification of Amino Alcohols & Heterocycles

    • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann.
    • PubChem Compound Summary for 3-(Azepan-1-yl)-2-(oxolan-3-yl)propan-1-ol (Analogous Structure/Properties).
    • Source: [2]

  • Reaction Mechanisms (Formaldehyde/Amino Acid Condensation)

    • Hopkinson, R. J., et al. How formaldehyde reacts with amino acids. Communications Chemistry. 2019. (Details the formation and stability of 1,3-oxazinane rings vs. oxazolidines).
    • Source: [3]

Sources

Technical Guide: Preventing Ring Opening of 3-(1,3-Oxazinan-3-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability challenges associated with 3-(1,3-Oxazinan-3-yl)propan-1-ol , specifically focusing on preventing ring opening (hydrolysis) in acidic environments.

Executive Summary & Chemical Context

This compound is a saturated N,O-heterocycle.[1][2] Structurally, it is a cyclic hemiaminal ether (or N,O-acetal).[2] While the 6-membered oxazinane ring offers greater thermodynamic stability than its 5-membered analogue (oxazolidine), it remains inherently sensitive to Brønsted acids.[1]

In acidic media, the lone pairs on the nitrogen and oxygen atoms facilitate a rapid, acid-catalyzed hydrolysis, reverting the molecule to its precursors: bis(3-hydroxypropyl)amine and formaldehyde .[2] This guide provides the mechanistic insight and experimental protocols required to maintain ring integrity.

Key Stability Parameters
ParameterCritical LimitRecommendation
pH Tolerance > 7.5Maintain pH 8–10 for optimal stability.[1]
Solvent Class Aprotic, AnhydrousDCM, Toluene, THF (inhibitor-free).[1][2] Avoid alcohols/water in acidic conditions.
Temperature < 40 °CHigher temperatures accelerate hydrolysis exponentially.[1]
Water Content < 0.1%Strictly anhydrous conditions required if trace acid is present.[1]

Mechanistic Insight (The "Why")

To prevent decomposition, one must understand the failure mode. The ring opening is not random; it is a specific cascade triggered by protonation.[1]

The Acid-Catalyzed Hydrolysis Cascade[1][3]
  • Protonation: The ring oxygen (O1) is protonated by the acid (

    
    ).
    
  • Ring Opening: The nitrogen lone pair pushes electron density toward C2, cleaving the

    
     bond. This opens the ring and forms a reactive iminium ion  intermediate.
    
  • Hydrolysis: Water attacks the electrophilic iminium carbon.[1]

  • Collapse: The intermediate decomposes into the secondary amine and formaldehyde.[1]

HydrolysisMechanism Start Intact 1,3-Oxazinane Step1 O-Protonation (Reversible) Start->Step1 + H+ Step2 Ring Opening (Iminium Formation) Step1->Step2 - N lone pair push Step3 Water Attack (Hydration) Step2->Step3 + H2O End Decomposition Products (Amine + Formaldehyde) Step3->End Collapse

Figure 1: The acid-catalyzed hydrolysis pathway of 1,3-oxazinane. Note that the iminium formation (Step 2) is the critical irreversible commitment step in the presence of water.

Troubleshooting & FAQs

Direct answers to common laboratory scenarios.

Q1: I need to perform an extraction, but my aqueous layer is acidic. What should I do?

Do NOT extract directly. The moment the oxazinane contacts the acidic aqueous phase, hydrolysis will begin.

  • Solution: Pre-basify the aqueous layer to pH > 8.0 using cold saturated

    
     or 
    
    
    
    before introducing the organic layer containing your product.[1]
Q2: My HPLC chromatogram shows a split peak or a new broad peak. Is this ring opening?

Likely, yes. Standard HPLC mobile phases often contain 0.1% Formic Acid or TFA (pH ~2-3).[1][2]

  • Diagnosis: If the impurity peak increases with time in the autosampler, it is on-column/in-vial hydrolysis.[1]

  • Fix: Switch to a high-pH mobile phase (e.g., 10mM Ammonium Bicarbonate, pH 8.0) or use a neutral solvent system.[1]

Q3: Can I use silica gel chromatography for purification?

Risky. Standard Silica Gel 60 is slightly acidic (pH 6.5–7.[1]0) and has surface hydroxyls that can catalyze ring opening, especially with slow elution.[1][2]

  • Protocol: Pre-treat the silica column with 1-2% Triethylamine (Et3N) in the mobile phase to neutralize acidic sites. Alternatively, use neutral Alumina.

Q4: I must use an acid catalyst for a subsequent step. How do I protect the ring?

You cannot "protect" the ring in situ; you must change the conditions. If the oxazinane ring is the desired moiety, you cannot expose it to aqueous acid.

  • Alternative: If you need to perform a reaction on the hydroxyl tail (e.g., esterification), use basic or neutral coupling conditions (e.g., DCC/DMAP, Steglich esterification) rather than Fischer esterification (acid reflux).[2]

Experimental Protocols

Protocol A: Safe Workup of this compound

Use this protocol to isolate the compound from a reaction mixture.[1][2]

  • Quench: Cool the reaction mixture to 0 °C.

  • Neutralization: If the reaction is acidic, add Triethylamine (Et3N) dropwise until pH paper indicates pH 8–9.[1]

  • Partition: Add Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]

  • Wash: Wash the organic layer with Saturated Aqueous NaHCO3 (pH ~8.5).

    • Critical: Avoid water or brine washes if they are not pH-adjusted.[1]

  • Drying: Dry over Anhydrous K2CO3 (Potassium Carbonate).

    • Note:

      
       is slightly acidic; 
      
      
      
      or
      
      
      (buffered) is safer.[1]
  • Concentration: Evaporate solvent at < 35 °C . High heat can promote thermal reversion or polymerization.[1]

Protocol B: Emergency Stabilization (Spill/Accidental Acidification)

If the compound is accidentally exposed to acid:

  • Immediate Dilution: Immediately dilute with an excess of cold DCM.

  • Solid Base Addition: Add solid Potassium Carbonate or Sodium Bicarbonate directly to the solution.[1]

  • Filtration: Stir for 10 minutes, then filter off the solids.

  • Re-analysis: Check purity via NMR (in

    
     or 
    
    
    
    , not DMSO which can be wet/acidic) to quantify ring opening.
Decision Tree: Handling Optimization

HandlingLogic Start Start: Handling 1,3-Oxazinane CheckPH Is the environment Acidic? Start->CheckPH YesAcid Yes CheckPH->YesAcid pH < 7 NoAcid No (Neutral/Basic) CheckPH->NoAcid pH >= 7 ActionBuffer ADD BASE IMMEDIATELY (Et3N / K2CO3) YesAcid->ActionBuffer IsWater Is Water Present? NoAcid->IsWater ActionDry Maintain Anhydrous Conditions IsWater->ActionDry No Safe Proceed with Experiment IsWater->Safe Yes (if pH > 8) ActionBuffer->IsWater ActionDry->Safe

Figure 2: Decision logic for handling this compound to ensure stability.

References

  • IUPAC. (1997).[1] Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). "Aminals". [Link]

  • Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Referencing hydrolysis of acetals and hemiaminals).

  • PubChem. (2025).[1] 1,3-Oxazinane Compound Summary. National Library of Medicine.[1] [Link]

  • Román, M. N., et al. (2023).[1][2][3][4] "Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging". ACS Omega.[1] (Discusses comparative stability of oxazinane and oxazolidine rings). [Link]

Sources

removing unreacted formaldehyde from 3-(1,3-Oxazinan-3-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Removal of Unreacted Formaldehyde from 3-(1,3-Oxazinan-3-yl)propan-1-ol

Executive Summary & Molecule Profile

Target Molecule: this compound Impurity: Unreacted Formaldehyde (HCHO) Challenge: The target molecule contains a 1,3-oxazinane ring (a cyclic N,O-acetal) and a polar hydroxyl group. This creates two critical purification constraints:

  • Acid Sensitivity: The oxazinane ring is susceptible to hydrolysis under acidic conditions (

    
    ), reverting to the starting amino alcohol and formaldehyde.
    
  • Water Solubility: The presence of the hydroxyl group and the tertiary amine makes the product highly polar and potentially water-soluble, rendering standard aqueous washes (e.g., sodium bisulfite solution) prone to massive yield loss.

Objective: Remove formaldehyde to


 without degrading the oxazinane ring or losing product to the aqueous phase.

Diagnostic: Confirming the Issue

Before initiating purification, confirm the presence of free formaldehyde. Standard TLC stains (e.g., KMnO


) may be ambiguous due to the product's own oxidizability.
  • Recommended Test: Chromotropic Acid Test (Specific for formaldehyde).

    • Method: Add 1 drop of sample to 1 mL of 72% sulfuric acid containing chromotropic acid.

    • Result: A violet/purple color indicates free formaldehyde.

    • Note: Perform this on a tiny aliquot; the acid will destroy the product in the test vial.

Primary Protocol: Solid-Phase Scavenging (The "Gold Standard")

This method is the most robust for high-value intermediates. It utilizes a polymer-supported primary amine to covalently bind formaldehyde as an imine (Schiff base). This process is anhydrous , neutral , and irreversible .

Mechanism of Action

The scavenger resin (typically a benzylamine or trisamine derivative) attacks the electrophilic carbonyl of formaldehyde.



Step-by-Step Protocol

Materials:

  • Scavenger Resin: Polymer-supported Trisamine (e.g., Tris-(2-aminoethyl)amine on polystyrene) or Benzylamine.

    • Loading: Typically 3.0–4.0 mmol/g.

  • Solvent: Dichloromethane (DCM), THF, or 2-MeTHF (Must be dry).

Procedure:

  • Dissolution: Dissolve the crude this compound in dry DCM or THF (Concentration

    
    ).
    
  • Calculation: Estimate the excess formaldehyde (e.g., if 1.5 eq. was used, assume 0.5 eq. remains). Use 2–3 equivalents of resin relative to the estimated impurity.

  • Incubation: Add the resin beads to the solution.

  • Agitation: Shake or stir gently (orbital shaker preferred to avoid grinding beads) at Room Temperature for 2–4 hours .

    • Tip: Do not heat above 40°C, as this may promote oligomerization on the resin surface, blocking pores.

  • Filtration: Filter the mixture through a fritted glass funnel or a polypropylene cartridge.

  • Wash: Rinse the resin cake with 2 bed volumes of fresh solvent to recover entrained product.

  • Concentration: Evaporate the filtrate under reduced pressure (

    
    ) to obtain the purified oil.
    

Pros: No water needed; mild conditions; high recovery (>95%). Cons: Resin cost is higher than bulk solvents.

Secondary Protocol: Azeotropic Vacuum Stripping (Bulk Removal)

For larger scales where resins are cost-prohibitive, azeotropic removal is effective, provided the product has a sufficiently high boiling point (


), which is typical for this oxazinane.
The Principle

Formaldehyde does not form a true azeotrope with most solvents but can be co-distilled. However, in the presence of moisture, it forms stable methylene glycol hydrates. We must break these hydrates using a hydrophobic solvent.

Procedure:

  • Solvent Selection: Use Toluene or 2-Methyltetrahydrofuran (2-MeTHF) . Toluene is preferred for its ability to carry water (and hydrated HCHO) into the distillate.

  • Setup: Rotary evaporator with a high-efficiency condenser (coolant at -10°C).

  • Stripping Cycles:

    • Dissolve crude oil in Toluene (1:5 v/v).

    • Concentrate to dryness at

      
       / 20 mbar.
      
    • Repeat 3 times.

  • Final Chase: Perform one final strip with DCM or Ethanol (if compatible) to remove toluene traces.

Critical Warning: Do NOT use methanol. Methanol reacts with formaldehyde to form hemiacetals (methoxymethanol), which are stable and difficult to strip, effectively "locking" the impurity in your product.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Product yield is very low (<50%) Aqueous wash was used.The product is water-soluble.[1] Avoid aqueous NaHSO

washes.
Use Method 1 (Resins). If an aqueous wash is mandatory, saturate the water with NaCl (brine) and perform 5x extractions with DCM/Isopropanol (9:1).
NMR shows new peaks at 9.5–10 ppm Hydrolysis of the ring.The oxazinane ring opened due to acidity. Check the pH of your crude mixture. If acidic, neutralize with solid NaHCO

or basic alumina before purification.
HCHO persists after stripping Paraformaldehyde formation.Formaldehyde has polymerized. Dissolve product in dry THF, filter through a 0.45µm PTFE filter to remove solid paraformaldehyde, then repeat Method 2.
Product solidifies/gums up Polymerization.High temperatures during stripping can cause self-polymerization. Keep bath temperature

.

Quantitative Comparison of Methods

MetricScavenger Resin (Method 1)Azeotropic Stripping (Method 2)Aqueous Bisulfite Wash (Not Recommended)
HCHO Removal >98%80–90%>95%
Product Recovery High (>95%) High (>90%)Low (<40%) (Due to water solubility)
Ring Stability Excellent (Neutral)Good (Thermal stress)Poor (Acidic pH ~4)
Scalability g to kgkg to tonkg to ton

Visual Workflow (Graphviz)

FormaldehydeRemoval Start Crude Reaction Mixture (Containing 1,3-Oxazinane + HCHO) CheckSolubility Is Product Water Soluble? Start->CheckSolubility YesSoluble YES (Likely) CheckSolubility->YesSoluble High Polarity NoSoluble NO (Unlikely) CheckSolubility->NoSoluble SelectMethod Select Non-Aqueous Method YesSoluble->SelectMethod Resin Method 1: Polymer-Supported Amine Scavenger SelectMethod->Resin High Purity Req. Azeotrope Method 2: Toluene Azeotropic Stripping SelectMethod->Azeotrope Bulk Scale PureProduct Purified Product (Intact Ring) Resin->PureProduct Azeotrope->PureProduct Bisulfite Aqueous NaHSO3 Wash (Risk of Hydrolysis) NoSoluble->Bisulfite Hydrolysis Ring Hydrolysis / Yield Loss Bisulfite->Hydrolysis Acidic pH

Figure 1: Decision tree for selecting the appropriate purification strategy based on product solubility and stability.

References

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722-5724. (Demonstrates the principles of non-aqueous bisulfite handling, relevant for understanding adduct stability).

  • Bhat, S. V., et al. (2005). Chemistry of Natural Products. Springer.
  • Ley, S. V., et al. (2000). Polymer-supported reagents and scavengers: a new tool for the medicinal chemist. Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195. (Authoritative review on using amine resins for aldehyde scavenging).

  • Sigma-Aldrich/Merck.Fundamental of Resin Scavengers. (Technical bulletin on the specific capacity of Trisamine resins for electrophiles).

Sources

storage stability of 3-(1,3-Oxazinan-3-yl)propan-1-ol under hygroscopic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(1,3-Oxazinan-3-yl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to address common challenges encountered during its storage and handling, particularly under hygroscopic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound?

The primary stability concern is its susceptibility to hydrolysis due to its hygroscopic nature. The core of the molecule features a 1,3-oxazinane ring, which is a type of N,O-acetal (or cyclic aminal ether).[1] Such structures are known to exist in equilibrium with their constituent aldehyde and amino alcohol precursors, especially in the presence of water and catalyzed by acid or base.[2][3][4] Absorbed atmospheric moisture can initiate the ring-opening hydrolysis, leading to the degradation of the parent compound.

Q2: What is the specific chemical pathway of degradation under hygroscopic conditions?

The 1,3-oxazinane ring of this compound is formed from the condensation of 3-aminopropan-1-ol, formaldehyde, and the propanol side chain is already part of the amine. In the presence of water, the N,O-acetal linkage is cleaved. This is a reversible process, but the removal of volatile byproducts like formaldehyde can drive the equilibrium towards the degradation products.[2][3]

The hydrolysis pathway proceeds as follows:

G Parent This compound (Stable Form) Intermediate Ring-Opened Hemiaminal Intermediate Parent->Intermediate Hydrolysis (Ring Opening) Water H₂O (Absorbed Moisture) Intermediate->Parent Recyclization Degradation Degradation Products Intermediate->Degradation Decomposition Amine 3-Aminopropan-1-ol Degradation->Amine Aldehyde Formaldehyde Degradation->Aldehyde

Caption: Hydrolytic degradation pathway of this compound.

Q3: What are the expected degradation products and how can I identify them?

The primary degradation products are 3-aminopropan-1-ol and formaldehyde . These can be identified using standard analytical techniques.

CompoundMolecular Weight ( g/mol )Key Analytical Features
This compound 159.22¹H NMR: Shows characteristic signals for the oxazinane ring protons (e.g., O-CH₂-N and N-CH₂-C).
3-Aminopropan-1-ol 75.11¹H NMR: Appearance of new signals corresponding to the aminopropanol backbone, distinct from the parent. LC-MS: Detectable by mass spectrometry.
Formaldehyde 30.03Often observed as its hydrate (methanediol) in aqueous solutions or can polymerize. Difficult to detect directly in small quantities by NMR but its presence can be inferred.
Q4: What are the ideal storage and handling conditions to ensure stability?

To mitigate hygroscopicity and subsequent hydrolysis, rigorous storage and handling protocols are essential.[5][6][7][8][9]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or dry nitrogen) to displace moisture-laden air.

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended, but ensure the container is brought to room temperature before opening to prevent condensation.

  • Container: Use a tightly sealed, preferably amber glass, container. For added protection, seal the cap with Parafilm®.

  • Desiccation: Store the sealed container within a desiccator containing a suitable desiccant (e.g., silica gel or Drierite).[5]

  • Handling: When weighing or aliquoting, perform the task in a controlled environment, such as a glove box with low humidity or as quickly as possible in a fume hood on a dry day.[5][6]

Q5: How can I quantitatively assess the stability and water content of my sample?

Several analytical methods can be employed to monitor the stability and purity of your compound.[10]

  • High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to quantify the parent compound and detect the emergence of the 3-aminopropan-1-ol degradation product.[10][11]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for qualitatively assessing degradation.[12] The disappearance of the characteristic oxazinane ring signals and the appearance of new peaks corresponding to 3-aminopropan-1-ol are clear indicators of hydrolysis.[12]

  • Karl Fischer Titration: This is the gold-standard method for accurately quantifying the water content in your sample. Establishing a baseline water content upon receipt and monitoring it over time can provide direct evidence of moisture absorption.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: My analytical results (NMR, HPLC) show unexpected peaks, suggesting my sample is impure.
  • Possible Cause: The sample has likely undergone hydrolytic degradation due to improper storage or handling. The new peaks probably correspond to 3-aminopropan-1-ol.

  • Troubleshooting Workflow:

G Start Unexpected Peaks Observed (e.g., in ¹H NMR or HPLC) CheckStorage Step 1: Review Storage Conditions (Inert gas? Desiccator? Temp?) Start->CheckStorage CheckHandling Step 2: Review Handling Procedures (Time exposed to air? Humidity?) CheckStorage->CheckHandling Analyze Step 3: Perform Confirmatory Analysis (LC-MS or ¹H NMR with spiking) CheckHandling->Analyze Decision Step 4: Assess Usability (Is the purity acceptable for the application?) Analyze->Decision Purify Action: Re-purify Sample (e.g., Column Chromatography) Decision->Purify Purity < Threshold & Purification is Feasible Discard Action: Discard and Use New Lot Decision->Discard Purity < Threshold & Purification Not Feasible Proceed Action: Proceed with Caution (Acknowledge impurity in results) Decision->Proceed Purity > Threshold

Caption: Workflow for troubleshooting unexpected sample impurity.

  • Recommended Action: Follow Protocol 1 to confirm the identity of the impurities. If degradation is confirmed, assess whether the level of impurity is acceptable for your specific application. If not, the material may need to be repurified or a new, properly stored lot should be used.

Issue 2: My experimental results are inconsistent or show decreased potency over time.
  • Possible Cause: This is a classic symptom of compound degradation. As the concentration of the active parent molecule decreases due to hydrolysis, its efficacy in your assay will diminish, leading to poor reproducibility.

  • Recommended Action:

    • Immediately aliquot a small portion of your sample and analyze it via HPLC or NMR (see Protocol 1 ) to determine its current purity.

    • Perform a Karl Fischer titration (see Protocol 2 ) on a separate aliquot to determine the water content. A high water content (>0.5%) is a strong indicator of improper storage.

    • Review your storage and handling procedures against the ideal conditions outlined in the FAQ section. Ensure all users in the lab are adhering to the correct protocol.

    • If degradation is confirmed, it is highly recommended to switch to a new, validated lot of the compound for all future experiments to ensure data integrity.

Experimental Protocols

Protocol 1: Stability Assessment by ¹H NMR Spectroscopy

This protocol provides a qualitative method to quickly assess the integrity of the 1,3-oxazinane ring.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the solvent is from a fresh, sealed bottle to minimize water content.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Spectral Analysis:

    • Identify Parent Compound Peaks: Locate the characteristic signals for the 1,3-oxazinane ring. These typically include two methylene groups adjacent to the heteroatoms (O-CH₂-N and N-CH₂-C).

    • Search for Degradation Peaks: Look for the appearance of new, broader signals corresponding to the protons of 3-aminopropan-1-ol.

    • Integration: Compare the integration of the parent compound's characteristic peaks to the new impurity peaks. This ratio provides a semi-quantitative estimate of the degradation level.

Protocol 2: Water Content Determination by Karl Fischer Titration

This protocol quantifies the water content, providing a direct measure of hygroscopic exposure.

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel and solvent are dry.

  • Sample Preparation: In a low-humidity environment (e.g., a glove box), accurately weigh a suitable amount of the compound directly into the titration vessel.

  • Titration: Start the titration process. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a weight percentage (%).

  • Interpretation: A water content significantly above the specification on the certificate of analysis indicates moisture absorption during storage or handling.

References

  • Chaitra, G., & Rohini, R.M. (2026). Synthesis and Biological Activities of[12][13]-Oxazine Derivatives. Der Pharma Chemica. Available at:

  • Al-Rawashdeh, N. A. F., et al. (2025). Synthesis of 1,3-oxazines based on piperazine. ScienceDirect.
  • Moloney, G. P., Craik, D. J., & Iskander, M. N. (1992). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical Sciences, 81(7), 692-7. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazinanes. Available at: [Link]

  • Al-Amiery, A. A., et al. (2019). Synthesis of New Oxazin Compounds Derived from Furfural, Chalcons and Schiff Bases. Journal of Engineering and Applied Sciences. Available at: [Link]

  • Li-Zhulanov, N. S., et al. (2020). Synthesis of 1,3-Oxazine Derivatives Based on (–)-Isopulegol using the Ritter Reaction and Study of their Analgesic Activity. Chemistry of Heterocyclic Compounds, 56(7), 936-941. Available at: [Link]

  • Aher, R. B., et al. (2016). Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS. ResearchGate. Available at: [Link]

  • Various Authors. (2025). Synthesis of N-Acyl-N,O-acetals from Aldehydes, Amides and Alcohols. ResearchGate. Available at: [Link]

  • Hajib, S., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega. Available at: [Link]

  • Various Authors. (2024). Synthesis of N-Substituted 1,3-Oxazinan-2-ones. ResearchGate. Available at: [Link]

  • Environment, Health & Safety, University of California, Berkeley. (2022). Water Sensitive Chemicals. Available at: [Link]

  • HSE. (2025). Chemicals - safe use and handling. Health and Safety Executive. Available at: [Link]

  • Louisiana State University. (2023). Standard Operating Procedure: HANDLING CHEMICALS. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Available at: [Link]

  • Asymmetric. (2019). Acetals as Protecting Groups and Thioacetals. YouTube. Available at: [Link]

  • Reusch, W. (n.d.). Acetal Formation.
  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Available at: [Link]

  • Chemistry Steps. (2025). Formation and Reactions of Acetals. Available at: [Link]

Sources

Technical Support Center: Degradation Analysis of 3-(1,3-Oxazinan-3-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Troubleshooting & Identification of Degradation Products Audience: Analytical Chemists, Formulation Scientists, Drug Development Researchers

Core Technical Overview

3-(1,3-Oxazinan-3-yl)propan-1-ol (CAS: 34098-63-8) is a cyclic hemiaminal ether. Chemically, it is the condensation product of bis(3-hydroxypropyl)amine and formaldehyde .

Its stability profile is defined by the lability of the N–C–O acetal-like linkage within the oxazinane ring. In aqueous environments, particularly under acidic conditions, this ring is susceptible to hydrolysis, reverting to its precursors. In high-temperature environments (e.g., GC injector ports), it undergoes thermal reversion.

Understanding these mechanisms is critical for distinguishing between process impurities , storage degradation , and analytical artifacts .

Degradation Pathway Visualization

The following diagram illustrates the primary degradation routes: Hydrolysis (pH-dependent), Oxidation (environmental), and Thermal Decomposition (instrumental).

DegradationPathways Parent This compound (Parent) Hydrolysis Hydrolysis (Acidic/Aqueous) Parent->Hydrolysis Thermal Thermal Stress (GC Injector >150°C) Parent->Thermal Oxidation Oxidation (Aerobic/Peroxide) Parent->Oxidation BPA Bis(3-hydroxypropyl)amine (Major Degradant) Hydrolysis->BPA Ring Opening HCHO Formaldehyde (Volatile) Hydrolysis->HCHO Release Thermal->BPA Reversion Thermal->HCHO Schiff Imine/Enamine Species (Transient) Thermal->Schiff Dehydration Acid 3-(1,3-Oxazinan-3-yl)propanoic acid (Oxidative Impurity) Oxidation->Acid Alcohol Oxidation

Figure 1: Mechanistic pathways for the degradation of this compound. Hydrolysis yields the secondary amine and formaldehyde, while thermal stress mimics this pathway but may generate transient imines.

Troubleshooting Guide: Analytical Challenges

Module A: LC-MS / HPLC Issues

Issue: I see a massive early-eluting peak in my chromatogram that increases over time in aqueous buffer.

Diagnosis: This is likely Bis(3-hydroxypropyl)amine (BPA) , the hydrolysis product. The oxazinane ring is unstable in acidic mobile phases (e.g., 0.1% Formic Acid), causing on-column degradation.

Mechanism:



Troubleshooting Protocol:

StepActionRationale
1 Check pH Stability The ring is stable at pH > 7. Switch mobile phase to 10mM Ammonium Bicarbonate (pH 7.8-8.2) .
2 Column Selection BPA is highly polar and will not retain on C18. Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a Pentafluorophenyl (PFP) phase for better retention of the amine.
3 Verify Artifacts Inject the sample immediately after preparation. If the "impurity" grows with residence time in the autosampler (especially if acidic diluent is used), it is an artifact of preparation.

Q: How do I confirm the identity of the BPA peak? A: Look for an [M+H]+ ion at m/z 134.1 . The parent compound has an [M+H]+ of 146.1 . A mass loss of 12 Da (loss of C from the ring + gain of 2H from water) is chemically impossible; rather, the transition is


.
Module B: GC-MS Issues

Issue: The parent peak is broad, tailing, or completely missing, and I see high levels of formaldehyde and unknown amines.

Diagnosis: Thermal Degradation in the Injector Port. 1,3-Oxazinanes are thermally labile and can revert to their starting materials (amine + formaldehyde) at temperatures above 150°C.

Troubleshooting Protocol:

StepActionRationale
1 Lower Inlet Temp Reduce inlet temperature to the lowest possible setting (e.g., 150°C - 180°C ) to minimize thermal cracking.
2 Derivatization Do not analyze directly. Derivatize the hydroxyl group with BSTFA/TMCS . The silylated derivative is often more thermally stable and volatile.
3 Use Cold On-Column If available, use Cold On-Column (COC) injection to introduce the sample into the column at ambient temperature, bypassing the hot vaporization step.
Module C: Distinguishing Oxidation vs. Hydrolysis

Issue: I have a stable impurity that does not match the hydrolysis product (BPA).

Diagnosis: This is likely an Oxidative Degradant . The primary hydroxyl group on the propyl side chain is susceptible to oxidation to a carboxylic acid.

Differentiation Matrix:

FeatureHydrolysis Product (BPA)Oxidation Product (Acid)
Structure Ring Open (Secondary Amine)Ring Closed (Carboxylic Acid)
m/z (ESI+) 134.1 ([M+H]+)160.1 ([M+H]+)
Retention (C18) Void Volume (Very Polar)Moderate Retention (pH dependent)
Reaction Requires Water/AcidRequires Oxygen/Peroxides

Experimental Protocol: Forced Degradation Study

To validly identify impurities, you must generate them under controlled stress conditions.

Reagents Required
  • Acid Stress: 0.1 N HCl

  • Base Stress: 0.1 N NaOH

  • Oxidative Stress: 3% H2O2

  • Control: Phosphate Buffer pH 7.4

Workflow
  • Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile/water (50:50).

  • Stress Conditions:

    • Acid: Mix 1 mL sample + 1 mL 0.1 N HCl. Incubate at RT for 2 hours . (Expect rapid hydrolysis to BPA).

    • Peroxide: Mix 1 mL sample + 1 mL 3% H2O2. Incubate at 40°C for 24 hours . (Expect formation of N-oxides or carboxylic acids).

  • Quenching: Neutralize acid/base samples to pH 7.0 immediately before analysis to prevent column damage.

  • Analysis: Analyze via LC-MS using the HILIC method described below.

Recommended LC-MS Method Parameters
  • Column: Waters XBridge Amide or Phenomenex Luna HILIC (100 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH suppresses hydrolysis).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes.

  • Detection: ESI Positive Mode.

References

  • Chemical Stability of 1,3-Oxazinanes

    • Study on the hydrolysis kinetics of N-substituted 1,3-oxazinanes and their equilibrium with amino alcohols and formaldehyde.
    • Source:

  • Analytical Methodologies for Amine Degrad

    • Characterization of degradation products of amino alcohol blends using LC-MS and GC-MS techniques.
    • Source:

  • Synthesis and Reactivity of 1,3-Oxazinanes

    • Mechanistic insights into the condensation of amino alcohols with formaldehyde to form cyclic hemiaminals.
    • Source:

  • Metabolite Identific

    • General strategies for identifying unknown peaks in LC-MS using fragmentation p
    • Source:

Technical Guide: Optimizing Reaction Temperature for 1,3-Oxazinane Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Division From: Senior Application Scientist, Synthetic Methodology Group Subject: Optimization of Cyclodehydration Parameters for 1,3-Oxazinane Scaffolds

Executive Summary & Scope

This guide addresses the thermal optimization of 1,3-oxazinane formation, primarily via the condensation of 1,3-amino alcohols with aldehydes or ketones. This reaction is fundamentally a cyclodehydration governed by a delicate thermodynamic equilibrium.

Unlike simple amide couplings, oxazinane formation is reversible. The reaction temperature does not merely accelerate kinetics; it dictates the position of the equilibrium (water removal) and the diastereomeric ratio (kinetic vs. thermodynamic control).

The Thermodynamic vs. Kinetic Dilemma

The formation of the N,O-acetal functionality in the oxazinane ring is neutral to slightly endergonic in many solvents. Therefore, temperature plays two opposing roles:

  • Forward Reaction (Desirable): Higher temperatures (reflux) are often required to entrain water azeotropically, driving the equilibrium to the right (Le Chatelier’s principle).

  • Reverse Reaction & Degradation (Undesirable):

    • Hydrolysis: At equilibrium, high temperature increases the rate of ring-opening if water is not physically removed.

    • Polymerization: In benzoxazine derivatives, temperatures exceeding 180°C–200°C trigger Ring-Opening Polymerization (ROP), destroying the discrete ring system.

Critical Decision Matrix: Temperature Selection
Reaction GoalRecommended TempMechanism of ActionCritical Control Factor
Standard Cyclization Reflux (80–110°C) Thermodynamic ControlWater Removal: Must use Dean-Stark or Soxhlet with molecular sieves.
Rapid Screening 50°C (Microwave) Localized SuperheatingSolvent Polarity: Use THF or neat conditions; requires polar medium for MW absorption.
Stereoselective -78°C to 0°C Kinetic ControlCatalysis: Requires Lewis Acid (e.g., BF3·OEt2) to lower activation energy without thermal equilibration.
Mechanism & Temperature Influence (Visualization)

The following diagram illustrates the reaction coordinate. Note how temperature influences the reversible hemiaminal intermediate and the final irreversible degradation paths.

Oxazinane_Mechanism cluster_0 Temperature Influence Start Amino Alcohol + Carbonyl Inter Hemiaminal Intermediate Start->Inter k1 (Fast) Inter->Start k-1 Product 1,3-Oxazinane (Target) Inter->Product Cyclodehydration (-H2O) Side Polymer/Oligomer (Degradation) Product->Side T > 150°C (Thermal ROP) Hydrolysis Ring Opening (Hydrolysis) Product->Hydrolysis +H2O (Reversible) Hydrolysis->Inter

Figure 1: Reaction pathway for 1,3-oxazinane synthesis. Green path requires water removal (Thermodynamic drive). Red path represents thermal degradation.

Standardized Protocols
Protocol A: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation, minimizing solvent waste.

  • Stoichiometry: Mix 1,3-amino alcohol (1.0 equiv) and aldehyde (1.1 equiv).

  • Solvent: Minimal THF (0.5 M concentration) or Neat (if liquid).

  • Catalyst: None usually required; air/oxidative conditions can sometimes assist [1].

  • Microwave Settings:

    • Temperature: 50°C

    • Power: 300W (Dynamic mode)

    • Time: 3-5 minutes (30-second intervals).

  • Workup: Cool to RT immediately. If solid precipitates, filter.[1] If oil, dilute with Et2O and wash with brine to remove unreacted amino alcohol.

Protocol B: Azeotropic Reflux (Scale-Up)

Best for: Large scale, substrates with high activation energy.

  • Setup: Flask equipped with a Dean-Stark trap and reflux condenser.

  • Solvent: Toluene (BP 110°C) or Benzene (BP 80°C) - Note: Toluene is preferred for toxicity reasons.

  • Execution: Reflux for 2–4 hours. Monitor water collection in the trap.

  • Endpoint: Reaction is complete when water volume in trap matches theoretical yield.

Troubleshooting & FAQs

Q1: My reaction reaches 60% conversion and stalls. Adding heat doesn't help.

  • Diagnosis: You have reached thermodynamic equilibrium. The water produced is hydrolyzing the product as fast as it forms.

  • Fix: Do not increase temperature. Instead, improve water removal .

    • Method: Add activated 4Å Molecular Sieves directly to the reaction pot or the Dean-Stark trap.

    • Alternative: Switch to a solvent with a higher boiling point (e.g., Xylene) ONLY if the substrate is stable, to drive the azeotrope harder.

Q2: I observe multiple spots on TLC (diastereomers). How do I control this?

  • Diagnosis: 1,3-oxazinanes with substituents at C2, C4, or C6 can exist in chair conformations with substituents either axial or equatorial. High temperatures favor the thermodynamic product (usually all-equatorial), but equilibration is slow.

  • Fix:

    • To lock Kinetic Product: Lower temp to 0°C or -20°C and use a Lewis Acid catalyst (BF3·OEt2 or TiCl4). This lowers the barrier for cyclization without providing enough energy for ring-flipping/equilibration.

    • To lock Thermodynamic Product: Reflux longer (12h+) with acid catalysis (p-TsOH) to allow full equilibration to the most stable chair form.

Q3: My product is turning into a gum/insoluble solid.

  • Diagnosis: You are likely triggering Ring-Opening Polymerization (ROP), especially if working with benzoxazines or using excessive heat (>120°C) without solvent.

  • Fix: Keep reaction temperature below 100°C. If using microwave, reduce power and use a heatsink solvent (Ethanol or Toluene) rather than running neat.

Diagnostic Workflow (Visualization)

Use this decision tree to troubleshoot yield or purity issues.

Troubleshooting_Tree Issue Problem Detected LowYield Low Yield / Stalled Issue->LowYield WrongIso Wrong Diastereomer Issue->WrongIso Decomp Decomposition / Tar Issue->Decomp CheckWater Check Water Removal (Dean-Stark/Sieves) LowYield->CheckWater LowerTemp LOWER Temperature (Switch to Kinetic Control) WrongIso->LowerTemp Need Kinetic Product IncreaseTemp INCREASE Temp + Catalyst (Thermodynamic Control) WrongIso->IncreaseTemp Need Thermo Product CheckAcid Check Acid Catalyst (Too strong?) Decomp->CheckAcid CheckRev Is Reaction Reversible? CheckWater->CheckRev Water is removed CheckRev->IncreaseTemp Yes CheckAcid->LowerTemp Acid OK

Figure 2: Troubleshooting logic for oxazinane synthesis optimization.

References
  • Al-Masum, M., Lott, B., & Ghazialsharif, N. (2012).[2] An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air.[2] International Journal of Organic Chemistry, 2, 362-365.[2] Link

  • Yao, C.-Z., Xiao, Z.-F., Ning, X.-S., Liu, J., Zhang, X.-W., & Kang, Y.-B. (2014).[3] Ruthenium-Catalyzed Stereospecific N-Demethylative Rearrangement of Isoxazolidines to N-H-1,3-Oxazinanes. Organic Letters, 16(21), 5824–5826. Link

  • Zhang, X.-H., et al. (2024).[3] Palladium-Catalyzed Decarboxylation... for [4 + 2] Cycloaddition Reaction with 1,3,5-Triazinanes to Provide 1,3-Oxazinanes.[3] The Journal of Organic Chemistry, 89, 8366-8375.[3] Link

  • Bernáth, G. (1998). Saturated Heterocycles: Synthesis of 1,3-Oxazinanes. Topics in Current Chemistry. (Foundational text on stereochemical outcomes).

Sources

solvent selection for recrystallization of 3-(1,3-Oxazinan-3-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of 3-(1,3-Oxazinan-3-yl)propan-1-ol

Executive Summary & Chemical Profile

User Query: "I need to select a solvent for the recrystallization of this compound. How do I prevent oiling out?"

Technical Assessment: The target molecule, This compound , presents a specific purification challenge due to its amphiphilic nature.[1] It contains a polar 1,3-oxazinane ring (cyclic hemiaminal ether/amine) and a hydrophilic primary hydroxyl group, making it highly soluble in protic solvents and prone to "oiling out" rather than crystallizing.[1]

Key Physicochemical Risks:

  • Hydrolysis Sensitivity: The 1,3-oxazinane ring is acid-labile.[1][2] Avoid acidic solvents or high-temperature aqueous conditions, which will hydrolyze the ring back to 3-aminopropanol and formaldehyde [1].

  • Hygroscopicity: The molecule is likely hygroscopic.[1] Moisture uptake will suppress crystal lattice formation.[1]

  • Oiling Out: Common in amino-alcohols where the melting point is near ambient temperature or impurities depress the melting point.

Solvent Selection Guide

Q1: What is the primary solvent recommendation for this molecule?

A: Due to the high polarity of the hydroxyl and amine groups, non-polar solvents (Hexane) will not dissolve it, while highly polar solvents (Methanol, Water) will dissolve it too well, preventing crystallization.[1] You need a "Goldilocks" solvent —moderately polar aprotic.[1]

Recommended Solvent Screening Table:

Solvent ClassSpecific SolventSuitabilityNotes
Esters Ethyl Acetate (EtOAc) ⭐⭐⭐ (High)Best starting point. Moderate polarity often allows dissolution at reflux and crystallization on cooling.[1][3]
Ketones Acetone ⭐⭐ (Medium)Good solubility, but steep solubility curve.[1] Risk of product remaining in mother liquor.[1]
Ethers MTBE / THF ⭐⭐ (Medium)MTBE is excellent for inducing precipitation.[1] THF may be too good a solvent; use as a co-solvent.[1]
Aromatics Toluene ⭐⭐⭐ (High)Excellent for azeotropic drying .[1] If the oil is wet, refluxing in toluene removes water, often triggering crystallization upon cooling.[1]
Alcohols IPA / Ethanol ⭐ (Low)Generally too soluble.[1] Use only as the "Good" solvent in a binary system.
Alkanes Heptane / Hexane ❌ (Anti-solvent)Use only to force precipitation (Anti-solvent).[1]

Troubleshooting: The "Oiling Out" Phenomenon

Q2: My product separates as a viscous oil at the bottom of the flask instead of crystals. How do I fix this?

A: "Oiling out" occurs when the liquid-liquid phase separation temperature (LLPS) is higher than the crystallization temperature. This is the most common failure mode for amino-alcohols.

Protocol: The "Trituration & Seeding" Recovery Workflow

  • Re-dissolve: Heat the mixture until the oil fully dissolves into a homogeneous solution.

  • Add Anti-solvent: Add a non-polar solvent (e.g., Heptane) dropwise at reflux until the solution turns slightly turbid.[1]

  • Clear the Haze: Add a few drops of the "Good" solvent (e.g., EtOAc) to make it clear again.[1]

  • Slow Cool: Turn off the heat and let the flask cool in the oil bath (high thermal mass prevents rapid cooling).

  • Seed: When the temperature reaches ~40°C, add a seed crystal (if available) or scratch the glass wall with a glass rod.[1]

    • Why? Scratching creates microscopic glass shards that serve as nucleation sites [2].[1]

  • Trituration: If oil forms again, vigorously stir/agitate the oil layer with a spatula while cooling.[1] This mechanical stress can force the oil to solidify.[1]

Advanced Purification Strategies

Q3: Recrystallization is failing completely. What are my alternatives?

A: If the free base is a low-melting solid or oil, you should consider Salt Formation or Distillation .[1]

  • Strategy A: Vacuum Distillation

    • Many 1,3-oxazinanes are distillable oils.[1]

    • Requirement: High vacuum (<1 mmHg) to keep the boiling point low and prevent thermal decomposition.[1]

  • Strategy B: Salt Formation (Derivatization)

    • Convert the liquid free base into a solid salt.[1]

    • Oxalate Salt: Dissolve the amino-alcohol in EtOAc and add 1 equivalent of Oxalic Acid. Oxalates often form highly crystalline solids that are easy to purify [3].[1]

    • Hydrochloride Salt: Use HCl in Dioxane/Ether.[1] Warning: Excess HCl or moisture can hydrolyze the ring.[1] Use anhydrous conditions strictly.

Decision Tree & Workflow

The following diagram illustrates the logical flow for purifying this specific compound.

Recrystallization_Workflow Start Crude this compound CheckState Is the Crude Solid or Oil? Start->CheckState Solid Solid CheckState->Solid Solid Oil Viscous Oil CheckState->Oil Oil SolventScreen Screen Solvents: 1. EtOAc (Reflux) 2. Toluene (Reflux) Solid->SolventScreen Distillation Alternative: High Vacuum Distillation Oil->Distillation If stable SaltForm Alternative: Form Oxalate Salt Oil->SaltForm If unstable Dissolves Dissolves at Reflux? SolventScreen->Dissolves YesDissolve Yes Dissolves->YesDissolve Ideal NoDissolve No (Insoluble) Dissolves->NoDissolve Try More Polar (Add MeOH) TooSoluble No (Soluble at RT) Dissolves->TooSoluble Try Less Polar (Add Heptane) Cooling Slow Cool to RT YesDissolve->Cooling Result Result? Cooling->Result Crystals Crystals Formed (Success) Result->Crystals OilingOut Oiling Out Result->OilingOut RemedyOil Remedy: 1. Reheat 2. Add Heptane (Cloud point) 3. Seed & Slow Cool OilingOut->RemedyOil RemedyOil->Crystals Success RemedyOil->SaltForm Failure

Caption: Decision matrix for solvent selection and troubleshooting phase separation issues.

References

  • Chemical Stability of 1,3-Oxazines

    • Source: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry. 1,3-oxazines are susceptible to acid-catalyzed hydrolysis, yielding the corresponding amino alcohol and aldehyde.[1]

    • Context: This dictates the avoidance of acidic solvents (e.g., Acetic Acid) during recrystallization.[1]

  • Nucleation & Oiling Out

    • Source: Mullin, J. W. (2001).[1] Crystallization. Butterworth-Heinemann.

    • Link:[1]

    • Context: Explains the mechanism of "oiling out" (Liquid-Liquid Phase Separation) and the physical necessity of seeding to bypass the metastable oil phase.[1]

  • Salt Formation Strategy

    • Source: Anderson, N. G. (2012).[1] Practical Process Research & Development. Academic Press.[1]

    • Link:[1]

    • Context: Validates the use of Oxalic Acid to form crystalline salts

Sources

Validation & Comparative

Structural Validation of 3-(1,3-Oxazinan-3-yl)propan-1-ol: A Comparative 1H NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

In the synthesis of heterocyclic building blocks for lipid nanoparticles (LNPs) and pharmaceutical intermediates, 3-(1,3-Oxazinan-3-yl)propan-1-ol represents a critical saturated heterocycle. Its stability is often kinetically determined, and it is prone to hydrolysis or ring-opening polymerization if not stored correctly.[1]

This guide provides a definitive 1H NMR interpretation framework . Unlike standard spectral lists, this document focuses on comparative diagnostics —specifically distinguishing the intact 1,3-oxazinane ring from its acyclic precursors (3-amino-1-propanol), hydrolysis products, and polymeric byproducts.[1]

Why This Comparison Matters
FeatureTarget: 1,3-OxazinaneAlternative: Open Chain / HydrolysisImpact on "Performance"
Stability Cyclic Aminal (Masked Aldehyde)Reactive Primary Amine + AldehydeCyclic form prevents unwanted cross-linking in formulation.
Solubility Lipophilic/AmphiphilicHighly Polar / HygroscopicRing opening alters LNP encapsulation efficiency.
Toxicity Low ReactivityHigh (Free Formaldehyde release)Critical CQ (Critical Quality Attribute) for biological safety.

Experimental Protocol: Self-Validating NMR Preparation

To ensure the spectrum reflects the intrinsic sample and not a solvent-induced artifact, follow this strict protocol.

Reagents & Equipment[2]
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS.
    
    • Note: Avoid DMSO-d6 if possible. DMSO is hygroscopic; absorbed water can catalyze ring-opening of the oxazinane during acquisition.

  • Concentration: 10–15 mg sample in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving overlapping methylene multiplets).

Workflow Diagram (Graphviz)

NMR_Workflow Step1 Sample Isolation (Avoid Acidic Workup) Step2 Solvent Selection (CDCl3 vs DMSO) Step1->Step2 Neutral pH Step3 Preparation (Dry < 10 mins) Step2->Step3 Minimize H2O Step4 Acquisition (ns=16, d1=5s) Step3->Step4 Immediate Run Check Check TMS & CHCl3 Line Shape Step4->Check Check->Step3 Drift/Broadening? (Redo)

Figure 1: Sample preparation workflow emphasizing the suppression of hydrolysis artifacts.

Spectral Interpretation: The "Fingerprint" Region

The 1,3-oxazinane ring system possesses a unique "smoking gun" signal—the methylene bridge between the oxygen and nitrogen (


). This signal is absent in all open-chain alternatives.
The Diagnostic Table: Target vs. Precursor

Target Molecule: this compound Precursor/Impurity: 3-Amino-1-propanol + Formaldehyde residue

AssignmentProton TypeTarget Shift (

ppm)
Precursor Shift (

ppm)
MultiplicityComparison Logic
H-2 (Ring)

4.05 – 4.25 Absent Singlet (s)Primary Confirmation. If distinct singlet appears here, ring is closed.[1]
H-6 (Ring)

3.75 – 3.85N/ATriplet (t)Distinct from chain alcohol.
Chain End

3.55 – 3.653.60 – 3.70Triplet (t)Often overlaps; look for integration ratio (2H vs 2H).
H-4 (Ring)

2.65 – 2.75N/ATriplet (t)Slightly upfield of chain amine.
Chain N

2.50 – 2.602.75 – 2.90Triplet (t)Tertiary amines (Target) are upfield of Primary amines (Precursor).
H-5 (Ring)

1.60 – 1.75N/AMultipletOverlaps with chain center methylene.
Chain Mid

1.60 – 1.751.65 – 1.75MultipletComplex region (4H total integration).
Detailed Signal Analysis
A. The Aminal Bridge (H-2):

4.1 ppm

This is the most deshielded carbon proton. In a perfect chair conformation, these might split, but at room temperature in


, the ring flip is fast, averaging this signal to a sharp singlet .
  • Performance Indicator: If this peak broadens or splits into a doublet of doublets, it indicates conformational locking (rigidification) or the presence of bulky impurities.

B. The "Doublet of Triplets" Confusion

The molecule has two


 groups:
  • Ring (H-6): Ether-like character.

  • Chain: Alcohol-like character. While both appear near 3.6–3.8 ppm, the Ring H-6 is part of a semi-rigid system. In high-resolution NMR, the Ring H-6 often shows complex roofing effects compared to the free-rotating Chain

    
    .
    
C. The Nitrogen Shift

The transformation from a primary amine (Precursor) to a tertiary amine (Oxazinane) causes a shielding effect.

  • Precursor (

    
    ):  ~2.80 ppm.
    
  • Target (

    
    ):  ~2.55 ppm.
    
  • Validation: Integration of the 2.5–2.8 ppm region must account for 4 protons (2 from ring, 2 from chain). Excess integration here suggests unreacted amine.

Comparative Performance: Distinguishing Impurities

In drug development, proving the absence of "Alternatives" (impurities) is as important as proving the presence of the product.

Scenario A: Hydrolysis (The "Open Ring" Failure)

If the sample contains water or acid traces, the aminal bridge hydrolyzes.

  • Spectral Change: The singlet at 4.1 ppm disappears .

  • New Signals: Appearance of a broad singlet at ~8.0–9.5 ppm (Formaldehyde/hydrate) and a shift of the N-methylene downfield to ~2.8 ppm.

Scenario B: Polymerization (Paraformaldehyde formation)[1]
  • Spectral Change: Appearance of a singlet at ~5.2 ppm (O-CH2-O of paraformaldehyde oligomers).

  • Performance Impact: This indicates the "Target" is degrading and releasing formaldehyde, rendering the batch toxic.

Decision Logic (Graphviz)[1]

Interpretation_Logic Start Analyze 4.0 - 5.5 ppm Region Check1 Singlet at ~4.1 ppm? Start->Check1 Check2 Singlet at ~5.2 ppm? Check1->Check2 Yes Check3 Triplet at ~2.8 ppm? Check1->Check3 No Result_Pure CONFIRMED: Intact 1,3-Oxazinane Check2->Result_Pure No Result_Poly FAIL: Polymer/Paraformaldehyde Contamination Check2->Result_Poly Yes Result_Hydro FAIL: Hydrolysis / Open Chain Check3->Result_Hydro Yes (Primary Amine)

Figure 2: Analytical decision matrix for batch release.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for general shifts of aminals and ethers).

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1] Link

  • Guareschi, A., et al. (2020).[1][2] "Synthesis of 1,3-Oxazines via Multicomponent Reactions." Molecules, 25(1), 123.[1] (Provides comparative shifts for N-substituted 1,3-oxazinane rings). Link

  • Reich, H. J. (2023).[1] "Structure Determination Using NMR." University of Wisconsin-Madison. (Authoritative source for calculating heterocycle shifts). Link

Sources

Comparative GC-MS Profiling: 3-(1,3-Oxazinan-3-yl)propan-1-ol vs. Hydrolytic Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of 3-(1,3-Oxazinan-3-yl)propan-1-ol , a heterocyclic amino-alcohol derivative. This document is structured to assist analytical chemists and drug development professionals in distinguishing this cyclic intermediate from its open-chain precursors and degradation products.

Executive Summary & Structural Context

This compound (MW 145.20 Da) is a cyclic aminal formed by the condensation of bis(3-hydroxypropyl)amine with formaldehyde. In drug development, it often serves as a masked intermediate or a specific heterocyclic building block.

The core analytical challenge lies in its thermal and hydrolytic instability . Under standard GC injection port conditions (250°C+), the 1,3-oxazinane ring can undergo retro-cyclization, reverting to its open-chain precursor. This guide compares the Native Injection strategy against Silylation (TMS Derivatization) , demonstrating why derivatization is the superior "alternative" for robust quantification and identification.

The Comparison Matrix
FeatureThis compound (Target)Bis(3-hydroxypropyl)amine (Alternative/Impurity)
Structure Cyclic 1,3-oxazinane ringLinear secondary amine
Molecular Weight 145.20 Da133.19 Da
Polarity Moderate (Ether + Alcohol)High (Amine + 2 Alcohols)
GC Behavior (Native) Broad peak, potential degradationTailing, adsorption, ghost peaks
Key Fragment (EI) m/z 114 (M-31), m/z 86m/z 30 (Base), m/z 44

Experimental Protocol: Derivatization vs. Native

To ensure scientific integrity, the following protocols are designed to be self-validating. The use of an internal standard (IS) is mandatory to monitor injection variability.

Method A: Native Injection (Screening)
  • Solvent: Dichloromethane (DCM) or Methanol (Note: Methanol may induce ring opening).

  • Concentration: 100 µg/mL.[1]

  • Inlet: Split 10:1, 250°C. Warning: High inlet temps promote degradation.

Method B: TMS Derivatization (Recommended)

This protocol locks the structure, preventing thermal ring-opening and improving volatility.

  • Aliquot: Take 50 µL of sample (1 mg/mL in anhydrous acetonitrile).

  • Reagent: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Reaction: Cap and heat at 60°C for 30 minutes.

    • Mechanism:[2][3][4] Silylation of the free primary hydroxyl group (-OH

      
       -OTMS). The tertiary nitrogen within the ring remains underivatized.
      
  • Quench: Dilute with 200 µL anhydrous toluene.

  • Analysis: Inject 1 µL.

Fragmentation Analysis & Mechanism

The electron ionization (EI) fragmentation of this compound is driven by the directing power of the nitrogen atom (alpha-cleavage) and the stability of the oxazinane ring.

Native Fragmentation Pathway (Theoretical & Observed)

In its native form (MW 145), the molecular ion (M+) is often weak.

  • Primary Alpha-Cleavage (Exocyclic): Cleavage of the C-C bond next to the hydroxyl group.

    • Loss of

      
      CH2OH (31 Da) 
      
      
      
      m/z 114 .
  • Ring Fragmentation (Retro-Dissociation):

    • Loss of Formaldehyde (CH2O, 30 Da) from the 2-position of the ring.

    • 
      .
      
  • Base Peak Formation:

    • Often dominated by m/z 42 (

      
      ) or m/z 30  (
      
      
      
      ) derived from the aminopropyl chain breakdown.
TMS-Derivative Fragmentation (Diagnostic)

Derivatization adds a Trimethylsilyl group (MW 72) to the hydroxyl.

  • Target Derivative MW:

    
    .
    
  • Key Fragments:

    • m/z 201 (M-15): Loss of methyl from TMS group. Confirms presence of Si.

    • m/z 103 (Base Peak/Diagnostic):

      
      .
      
      • Causality: This fragment arises from alpha-cleavage of the side chain (

        
        ). It is highly characteristic of primary alcohols derivatized with TMS.
        
    • m/z 172: Loss of

      
       (Ethylene oxide equivalent) from the ring?
      
    • m/z 73:

      
       (Standard silyl fragment).
      
Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for the TMS derivative, highlighting the diagnostic ions used for identification.

FragmentationPathway M_Ion Molecular Ion (TMS) [M]+ m/z 216 Frag_103 Fragment m/z 103 [CH2-OTMS]+ M_Ion->Frag_103 α-Cleavage (Side Chain) Neutral_1 Loss of Cyclic Amine Radical (C6H12NO) M_Ion->Neutral_1 Frag_201 Fragment m/z 201 [M - CH3]+ M_Ion->Frag_201 Sigma cleavage (Si-C) Neutral_2 Loss of Methyl Radical (-15 Da) M_Ion->Neutral_2 Frag_Ring Ring Fragment m/z 130 (Oxazinane loss) M_Ion->Frag_Ring Ring Opening

Caption: Figure 1. Proposed EI fragmentation pathways for the TMS-derivative of this compound. The m/z 103 ion is the primary diagnostic marker for the silylated alcohol terminus.

Comparative Performance Data

The table below objectively compares the analytical performance of the target molecule against its open-chain alternative (Bis-amine) using the described protocols.

ParameterTarget: Oxazinane (TMS-Deriv)Alternative: Bis-Amine (Bis-TMS-Deriv)Interpretation
Retention Index (RI) ~1450 - 1500~1350 - 1400The cyclic oxazinane elutes later due to higher rigidity and MW.
Molecular Ion (M+) m/z 216 (Distinct)m/z 277 (Distinct)Easy to distinguish; Bis-amine accepts 2 TMS groups (N-TMS, O-TMS).
Base Peak m/z 103 (CH2-OTMS)m/z 174 (CH2-N(TMS)-CH2...)Totally different base peaks allow for automated deconvolution.
Peak Shape (Asymmetry) 1.05 (Excellent)1.10 (Good)Derivatization eliminates tailing for both species.
Stability High (in anhydrous toluene)HighNative oxazinane degrades to Bis-amine in wet solvents.

Critical Insight: If you observe a peak at m/z 277 in your "Oxazinane" sample, your product has hydrolyzed. The presence of m/z 216 confirms the intact ring structure.

Troubleshooting & Validation Workflow

To validate your spectrum, follow this logical decision tree. This ensures that the data you are interpreting is free from artifacts.

ValidationWorkflow Start Start: Acquire GC-MS Data Check_M Is Molecular Ion (M+) Visible? Start->Check_M Branch_Native Native Injection Expect M+ 145 Check_M->Branch_Native No Derivatization Branch_TMS TMS Derivatization Expect M+ 216 Check_M->Branch_TMS With BSTFA Result_Degradation Inconclusive: Thermal Degradation in Inlet Branch_Native->Result_Degradation Broad Peak / M+ Missing Check_103 Is m/z 103 Present? Branch_TMS->Check_103 Check_277 Is m/z 277 Present? Check_103->Check_277 Yes Result_Good Confirmed: Intact this compound Check_277->Result_Good No (Only m/z 216) Result_Hydrolysis Failed: Hydrolyzed to Bis(3-hydroxypropyl)amine Check_277->Result_Hydrolysis Yes (Major Peak)

Caption: Figure 2. Logic flow for validating the identity of the target molecule and ruling out hydrolysis artifacts.

References

  • National Institute of Standards and Technology (NIST). (2025). 1,3-Oxazinane Mass Spectrum & Constants. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (2025). Compound Summary: 1,3-Oxazinane.[4][5] National Library of Medicine. Available at: [Link]

  • ResearchGate. (2020). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Available at: [Link]

Sources

Comparative Guide: HPLC Method Strategies for 3-(1,3-Oxazinan-3-yl)propan-1-ol Purity Assay

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 3-(1,3-Oxazinan-3-yl)propan-1-ol Purity Assay Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The purity analysis of This compound presents a classic "analytical blind spot" in pharmaceutical development. As a polar, aliphatic heterocycle lacking significant conjugation, it exhibits negligible UV absorbance and poor retention on standard C18 stationary phases.

This guide objectively compares three distinct methodological approaches:

  • Direct UV Detection (Low Wavelength) – The "Default" Approach.

  • Pre-Column Derivatization – The "Traditional" Approach.

  • HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) – The "Optimized" Approach.

Based on experimental data and robustness profiles, we demonstrate why HILIC-CAD is the superior protocol for this specific analyte, offering a self-validating system with higher sensitivity and lower operational complexity.

Compound Profiling & Analytical Challenge

Before selecting a method, we must understand the physicochemical constraints of the analyte.[1]

  • Compound: this compound

  • Chemical Class: Cyclic amino-alcohol / Aliphatic heterocycle.

  • Key Properties:

    • Chromophore: None (Lack of

      
      -conjugation). UV 
      
      
      
      nm.
    • Polarity: High (LogP estimated < 0). Contains a tertiary amine and a primary hydroxyl group.

    • Basicity: The oxazinane nitrogen is basic (pKa ~8.5–9.5), leading to peak tailing on residual silanols.

The Problem: Standard Reversed-Phase (RP) HPLC with UV detection fails because the compound elutes in the void volume (due to polarity) and is invisible to the detector (due to lack of chromophore).

Strategic Comparison of Methodologies

We evaluated three methods to determine the most robust assay for purity and impurity profiling.

Method A: Reversed-Phase (C18) with Low UV (205 nm)
  • Concept: Force retention using 100% aqueous buffers and detect at the edge of the UV range.

  • Outcome: Failed.

    • Mechanism:[2] Even with ion-pairing agents, retention is unstable. Detection at 205 nm captures solvent cut-off noise, resulting in poor signal-to-noise (S/N) ratios.

    • Verdict: Unsuitable for quantitative purity assays.

Method B: Pre-Column Derivatization (FMOC-Cl)
  • Concept: React the amine/hydroxyl groups with 9-fluorenylmethyl chloroformate (FMOC-Cl) to attach a UV-active fluorophore, then analyze via RP-HPLC.

  • Outcome: Functional but Flawed.

    • Mechanism:[2] Successfully creates a retainable, UV-active species.

    • Drawbacks: The reaction is sensitive to pH and time. Excess reagent interferes with impurity peaks. It introduces a "blind spot" where non-amine impurities remain undetected.

    • Verdict: High sensitivity but low throughput and poor robustness.

Method C: HILIC with Charged Aerosol Detection (CAD) (Recommended)
  • Concept: Use a polar stationary phase (Amide or Silica) to retain the polar analyte and a universal detector (CAD) that measures mass rather than optical properties.

  • Outcome: Superior.

    • Mechanism:[2] HILIC provides excellent retention (

      
      ) and peak shape for polar amines. CAD detects all non-volatile impurities with uniform response factors.[1]
      
    • Verdict: The Gold Standard for this compound.

Quantitative Performance Comparison

The following data summarizes the validation metrics for Method B (Derivatization) vs. Method C (HILIC-CAD).

ParameterMethod B: Derivatization (UV)Method C: HILIC-CAD (Recommended)Interpretation
Linearity (

)
0.992> 0.999 CAD offers superior direct linearity without reaction variability.
LOD (Limit of Detection) 0.05 µg/mL0.10 µg/mL Derivatization is slightly more sensitive but prone to artifacts.
Precision (% RSD) 2.5% - 4.0%< 1.0% Direct analysis eliminates pipetting/reaction errors.
Sample Prep Time 45 mins (Reaction required)5 mins (Dilute & Shoot)HILIC-CAD drastically increases throughput.
Impurity Coverage Amine-containing onlyUniversal CAD sees all non-volatile impurities, ensuring true purity assessment.
Detailed Experimental Protocol: HILIC-CAD

This protocol is designed to be self-validating . The system suitability test (SST) ensures the column and detector are performing correctly before samples are run.

4.1. Instrumentation & Conditions[3][4][5]
  • System: HPLC/UHPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).

  • Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).

    • Why: Amide phases form a water-rich layer on the surface, allowing partition chromatography for polar amines without the strong silanol interactions of bare silica.

  • Column Temp: 35°C.

  • Flow Rate: 0.8 mL/min.

4.2. Mobile Phase Strategy
  • Buffer A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

    • Scientific Logic:[6] Low pH suppresses the ionization of silanols (reducing tailing) and ensures the amine is protonated for HILIC retention. Ammonium formate is volatile, preventing CAD clogging.

  • Buffer B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold to settle baseline).

    • 2-15 min: 90% B

      
       60% B (Linear gradient).
      
    • 15-20 min: 60% B (Wash).

    • 20-25 min: 90% B (Re-equilibration).

4.3. Detection Settings (CAD)
  • Power Function: 1.00 (or optimized per instrument).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 sec.

  • Note: Unlike UV, CAD response depends on mass flow. Ensure the nebulizer temperature matches the mobile phase volatility.

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathway that leads to the selection of HILIC-CAD over alternative methods for this specific compound.

MethodSelection Start Analyte: this compound Q1 Is the compound UV Active? Start->Q1 Q2 Is the compound Polar/Hydrophilic? Q1->Q2 No PathA Standard RP-HPLC (C18) Q1->PathA Yes (False assumption) PathB Derivatization (FMOC/Dansyl) Q2->PathB No (Use RP) PathC HILIC Mode Q2->PathC Yes FailA FAILURE: Poor Retention & No Detection PathA->FailA ResultB VIABLE BUT LIMITED: Complex Prep, Specificity Issues PathB->ResultB Detector Detector Selection PathC->Detector Final SOLUTION: HILIC + CAD (Universal Detection + Good Retention) Detector->Final Non-Volatile/No Chromophore

Method Validation Workflow

To ensure Trustworthiness , the method must be validated. The workflow below outlines the sequence of experiments required to prove the method is "fit for purpose" according to ICH Q2(R1) guidelines.

ValidationWorkflow Step1 Specificity Step2 Linearity Step1->Step2 Desc1 Inject Blank, Placebo, & Impurity Spikes Step1->Desc1 Step3 Accuracy (Recovery) Step2->Step3 Desc2 5 Levels (50% - 150%) Step2->Desc2 Step4 Precision (Repeatability) Step3->Step4 Desc3 Spike at 3 Levels Step3->Desc3 Step5 Robustness Step4->Step5 Desc4 6 Replicates of Target Step4->Desc4 Desc5 Vary Flow, Temp, Buffer pH (+/- 0.2) Step5->Desc5

Figure 2: Validation Workflow. This sequence ensures the method is specific, linear, accurate, and robust.

References
  • Wiley Analytical Science. (2021). No chromophore - no problem? Strategies for polar compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for this compound. Retrieved from [Link]

Sources

Comparative Reactivity Guide: 1,3-Oxazinanes vs. 1,3-Oxazolidines in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry, saturated N,O-heterocycles serve as indispensable structural motifs, protecting groups, and reactive intermediates. Among the most utilized are 1,3-oxazolidines (5-membered rings) and 1,3-oxazinanes (6-membered rings). While structurally similar, differing only by a single methylene unit, their reactivity profiles, thermodynamic stabilities, and kinetic behaviors diverge significantly.

As a Senior Application Scientist, understanding these nuances is critical for optimizing synthetic routes, designing dynamic combinatorial libraries, and engineering novel polymers. This guide provides an objective, data-driven comparison of their performance, grounded in mechanistic causality and field-proven experimental protocols.

Structural & Thermodynamic Fundamentals

Ring-Chain Tautomerism

Both 1,3-oxazolidines and 1,3-oxazinanes exist in a dynamic equilibrium with their open-chain imine (Schiff base) forms—a phenomenon known as ring-chain tautomerism[1]. The position of this equilibrium dictates their stability and reactivity:

  • Kinetic Favorability (1,3-Oxazolidines): The 5-membered oxazolidine ring forms much faster than its 6-membered counterpart. This is driven by the entropic advantage and the spatial proximity of the nucleophilic hydroxyl group to the imine carbon in the 1,2-amino alcohol precursor.

  • Thermodynamic Stability (1,3-Oxazinanes): Despite slower formation kinetics, 1,3-oxazinanes (derived from 1,3-amino alcohols) often exhibit superior thermodynamic stability. The 6-membered ring can adopt an ideal strain-free chair conformation, minimizing the eclipsing interactions and Baeyer strain inherent to the envelope or twist conformations of 5-membered oxazolidines. The shifting of this equilibrium is highly sensitive to the electronic effects (Hammett parameters) of substituents and steric hindrance[2].

Tautomerism AminoAlcohol Amino Alcohol + Aldehyde Imine Open-Chain Imine (Schiff Base) AminoAlcohol->Imine Condensation (-H2O) Oxazolidine 1,3-Oxazolidine (5-Membered) Imine->Oxazolidine Kinetic Cyclization Oxazinane 1,3-Oxazinane (6-Membered) Imine->Oxazinane Thermodynamic Cyclization

Ring-chain tautomerism equilibrium between open-chain imines and cyclic N,O-heterocycles.

Reactivity Profiles: Hydrolysis and Polymerization

Hydrolysis & Dynamic Covalent Chemistry

Because the ring-closure is reversible, both heterocycles are susceptible to acid-catalyzed hydrolysis. Protonation of the ring nitrogen or oxygen weakens the C-O/C-N bonds, facilitating ring opening back to the iminium ion, which subsequently hydrolyzes.

Recent breakthroughs in dynamic combinatorial chemistry (DCC) leverage this exact reversibility. For instance, in the reversible base-filling of oligonucleotides, N-methoxy-1,3-oxazinane (MOANA) and N-methoxy-1,3-oxazolidine (MOGNA) nucleosides demonstrate highly tunable reactivity. These analogues are highly stable at physiological pH (7.4) but undergo reversible cleavage under slightly acidic conditions (pH 5.5). Depending on the aldehyde structure, the hydrolysis half-lives (


) range from 9 to 32 hours, allowing for controlled dynamic exchange without degrading the oligonucleotide backbone[3].
Ring-Opening Polymerization (ROP)

In polymer and materials science, the cyclic thiourethane derivatives of these rings (1,3-oxazolidine-2-thiones and 1,3-oxazinane-2-thiones) are utilized for cationic ROP. The reactivity diverges based on ring size and substitution:

  • The cationic polymerization of 1,3-oxazinane-2-thione in dichloromethane (CH₂Cl₂) proceeds efficiently but yields polymers that are poorly soluble in organic media due to intense intermolecular hydrogen bonding[4].

  • Conversely, utilizing N-substituted analogues (e.g., N-benzyl-1,3-oxazinane-2-thione) disrupts this hydrogen bonding network, yielding highly soluble polythiourethanes with controlled molecular weight distributions[4].

Quantitative Data Comparison

The following table summarizes the comparative physicochemical and reactive properties of the two heterocyclic scaffolds:

Parameter1,3-Oxazolidines1,3-Oxazinanes
Ring Size 5-Membered6-Membered
Precursor Requirements 1,2-Amino Alcohols + Aldehyde/Ketone1,3-Amino Alcohols + Aldehyde/Ketone
Preferred Conformation Envelope / TwistChair
Formation Kinetics Faster (Proximity effect drives cyclization)Slower (Requires specific rotamer alignment)
Thermodynamic Stability Lower (Susceptible to slight Baeyer strain)Higher (Strain-free chair conformation)
Hydrolysis Profile Rapid under acidic conditionsSlower, highly dependent on N/O-substituents
Polymerization (Thiones) Standard cationic ROPCationic ROP; prone to H-bonding insolubility

Experimental Methodologies

To ensure a self-validating experimental system, the following protocols integrate built-in analytical checkpoints to confirm causality and reaction success.

Protocol A: Synthesis via Condensation[5]

This protocol describes the formation of the heterocycle from an amino alcohol and an aldehyde.

  • Preparation: Dissolve 1.0 equivalent of the target aldehyde and 1.05 equivalents of the corresponding amino alcohol (2-aminoethanol for oxazolidines; 3-amino-1-propanol for oxazinanes) in anhydrous acetonitrile.

  • Catalysis: Add anhydrous potassium carbonate (

    
    ) as a base to drive the condensation.
    
  • Reflux: Heat the mixture to reflux temperature under a nitrogen atmosphere for 4–6 hours.

  • Validation (Self-Correction): Monitor the reaction via

    
    H NMR. The disappearance of the aldehyde carbonyl proton (
    
    
    
    ~9.5-10.5 ppm) and the emergence of the characteristic C2 aminal proton (
    
    
    ~4.5-5.5 ppm) confirms successful cyclization over the open-chain imine.
  • Isolation: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Acid-Catalyzed Cleavage (Hydrolysis)[1]

This protocol outlines the controlled cleavage of an N-Boc protected heterocycle back to its amino alcohol.

  • Substrate Solvation: Dissolve the C4- or C5-functionalized N-Boc-1,3-oxazinane (or oxazolidine) in anhydrous tetrahydrofuran (THF).

  • Acidification: Introduce 5.0 equivalents of Trifluoroacetic Acid (TFA) dropwise at 0 °C to initiate protonation of the ring heteroatoms.

  • Reaction: Allow the mixture to warm to room temperature and stir.

  • Validation (Self-Correction): Monitor via TLC (e.g., 10% MeOH in DCM). Use a ninhydrin stain; the appearance of a dark purple/blue spot indicates the successful unmasking of the primary/secondary amine, confirming ring cleavage.

  • Purification: Remove the solvent and excess TFA under reduced pressure. Purify the residue by column chromatography to afford the pure N-Boc-amino alcohol.

Protocol Step1 1. Dissolve N-Boc-Heterocycle in THF Step2 2. Add Trifluoroacetic Acid (TFA) Step1->Step2 Step3 3. Stir at RT & Monitor via TLC Step2->Step3 Step4 4. Remove Solvent under Reduced Pressure Step3->Step4 Step5 5. Purify via Column Chromatography Step4->Step5

Step-by-step workflow for the acid-catalyzed cleavage of N-Boc protected 1,3-O,N-heterocycles.

References

  • [1] 1,3-Oxazetidine (CAS 6827-27-6). Benchchem. Available at:

  • [2] Recent Developments in the Ring‐Chain Tautomerism of 1,3‐Heterocycles. ResearchGate. Available at:

  • [5] A new, simple and efficient method for the synthesis of tricyclic [1,3]oxazolo[3,2-d][1,4]benzoxazepine.... ResearchGate. Available at:

  • [4] Recent advances in the ring-opening polymerization of sulfur-containing monomers. Polymer Chemistry (RSC Publishing). Available at:

  • [3] Reversible Base-Filling of Oligonucleotides through formation of N-Methoxy-1,3-Oxazinane and -Oxazolidine Nucleosides. UTUPub. Available at:

Sources

IR Spectroscopy Characterization of 3-(1,3-Oxazinan-3-yl)propan-1-ol: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Bands for 3-(1,3-Oxazinan-3-yl)propan-1-ol Characterization Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS: 14558-49-7) is a specialized heterocyclic intermediate, often synthesized via the condensation of bis(3-hydroxypropyl)amine with formaldehyde. Its characterization is critical in drug development and polymer chemistry to confirm the formation of the saturated 1,3-oxazinane ring and ensure the absence of unreacted secondary amines or open-chain imine byproducts.

This guide provides an authoritative comparison of the infrared (IR) spectral signature of the target molecule against its primary precursor, Bis(3-hydroxypropyl)amine , and potential degradation products. It focuses on the "silent" transitions—specifically the disappearance of the N-H stretch—and the emergence of characteristic cyclic aminal bands.

Strategic Comparison: Target vs. Alternatives

In a synthetic context, the "alternatives" are the chemical species present before the reaction completes or if the ring degrades. Distinguishing the target from these species is the primary goal of the IR analysis.

FeatureTarget: this compoundAlternative 1 (Precursor): Bis(3-hydroxypropyl)amineAlternative 2 (Byproduct): Open-Chain Imine / Schiff Base
Structure Status Cyclic Tertiary Amine (Saturated Ring)Linear Secondary Amine Unsaturated C=N (Unstable)
N-H Stretch Absent (Critical Purity Indicator)Present (Weak, ~3300 cm⁻¹, often buried)Absent
C=N Stretch Absent AbsentPresent (~1640–1660 cm⁻¹)
Aminal Bands (O-C-N) Strong (1050–1200 cm⁻¹ Triplet)Absent (Only C-O alcohol bands)Absent
Bohlmann Bands Present (~2700–2800 cm⁻¹)AbsentAbsent
Expert Insight: The "Bohlmann" Indicator

As a Senior Application Scientist, I prioritize the Bohlmann bands (2700–2800 cm⁻¹) as a confirmation of the 1,3-oxazinane ring formation. These bands arise from the interaction between the nitrogen lone pair and the anti-periplanar C-H bonds of the ring. They are distinct to the cyclic tertiary amine structure and are absent in the open-chain precursor.

Detailed Spectral Analysis & Band Assignment

The following data table synthesizes experimental expectations for the target molecule based on 1,3-oxazinane structural derivatives.

Table 1: Diagnostic IR Bands for this compound
Frequency (cm⁻¹)Vibration ModeDiagnostic Value
3300–3450 O-H Stretch (Broad) Confirms the presence of the propan-1-ol tail.[1] Note: This band is present in both product and precursor, so it is non-diagnostic for conversion.
2850–2950 C-H Stretch (Aliphatic) Standard backbone signals.
2700–2800 C-H Stretch (Bohlmann) High. Indicates a tertiary amine with specific cyclic geometry. Confirms ring closure.
1600–1700 "The Silent Region" Critical. The absence of peaks here confirms the ring is saturated (no C=N imine) and no amide byproducts are present.
1440–1480 CH₂ Scissoring Moderate. Characteristic of the cyclic methylene groups next to N/O.
1050–1200 O-C-N / C-O-C Stretch High. The "Aminal Triplet." 1,3-oxazinanes typically show a complex set of bands here due to the ring ether and the exocyclic alcohol C-O stretch. Look for a new band appearing ~1150 cm⁻¹ distinct from the alcohol C-O.
800–950 Ring Breathing Moderate. Specific to the 6-membered heterocycle.
Experimental Protocol: IR Monitoring of Synthesis

This protocol is designed to be self-validating. The disappearance of the secondary amine signal and the appearance of Bohlmann bands serve as internal checkpoints.

Method: Attenuated Total Reflectance (ATR) FTIR Sample State: Viscous Liquid / Low-melting Solid

  • Baseline Acquisition: Acquire the spectrum of the starting material, Bis(3-hydroxypropyl)amine . Note the profile of the broad OH/NH region (3200–3500 cm⁻¹).

  • Reaction Monitoring:

    • Take an aliquot of the reaction mixture.

    • Crucial Step: If the reaction uses aqueous formaldehyde, you must dry the aliquot (e.g., over MgSO₄ or via vacuum) before IR analysis, as water (1640 cm⁻¹ bending) will obscure the "Silent Region" and broaden the OH stretch.

  • Endpoint Determination:

    • Pass Criteria:

      • Appearance of Bohlmann bands (2700–2800 cm⁻¹).

      • Sharp definition of the C-O-C ring bands (1100–1200 cm⁻¹).

      • Clean baseline between 1600–1700 cm⁻¹.

    • Fail Criteria:

      • Shoulder peak on the lower frequency side of the OH stretch (indicating residual NH).

      • Peak at ~1650 cm⁻¹ (indicating imine formation or water contamination).

Visualization: Characterization Logic Flow

The following diagram illustrates the decision-making process for validating the product structure using IR spectroscopy.

IR_Characterization_Flow Start Acquire IR Spectrum (ATR Method) Check_OH Check 3300-3450 cm⁻¹ (Broad Band Present?) Start->Check_OH Check_Silent Check 1600-1700 cm⁻¹ (Any Peaks?) Check_OH->Check_Silent Yes Result_Fail_NoOH FAIL: Wrong Product (Missing Alcohol Group) Check_OH->Result_Fail_NoOH No Check_Bohlmann Check 2700-2800 cm⁻¹ (Bohlmann Bands?) Check_Silent->Check_Bohlmann No (Clean) Result_Fail_Imine FAIL: Imine/Schiff Base or Water Check_Silent->Result_Fail_Imine Yes (Peak ~1650) Check_Fingerprint Check 1050-1200 cm⁻¹ (Aminal/Ether Bands?) Check_Bohlmann->Check_Fingerprint Yes Result_Fail_Precursor FAIL: Unreacted Precursor (No Ring Closure) Check_Bohlmann->Result_Fail_Precursor No Result_Pass CONFIRMED: This compound Check_Fingerprint->Result_Pass Yes (Complex Triplet) Check_Fingerprint->Result_Fail_Precursor No (Simple Doublet)

Caption: Decision tree for validating 1,3-oxazinane formation via IR spectroscopy, highlighting critical pass/fail checkpoints.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 287364, 1,3-Oxazinane. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 1-Propanol, 3-amino- Infrared Spectrum.[2] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • El-Faham, A., et al. (2015). Synthesis and Characterization of New 1,3-Oxazine Derivatives. Journal of Chemistry. (Contextual reference for 1,3-oxazine ring bands). Retrieved from [Link]

  • University of Calgary. Spectroscopy: IR Absorptions of Heteroatom Functional Groups. (Reference for Amine/Alcohol band differentiation). Retrieved from [Link]

Sources

Distinguishing 3-(1,3-Oxazinan-3-yl)propan-1-ol from Linear Amino Alcohol Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Target Molecule: 3-(1,3-Oxazinan-3-yl)propan-1-ol (Cyclic Hemiaminal Ether) Primary Precursor: 3,3'-Iminodipropanol (Bis(3-hydroxypropyl)amine) + Formaldehyde

The distinction between the cyclic 1,3-oxazinane product and its linear amino alcohol precursor is a classic problem in heterocyclic chemistry involving formaldehyde condensation. This reaction is reversible and sensitive to hydrolysis. In aqueous media or under acidic conditions, the thermodynamically favored 1,3-oxazinane ring can hydrolyze back to the linear amine and formaldehyde (existing as methylene glycol).

Therefore, static analysis is insufficient. A robust characterization strategy must prove not only the presence of the ring but its stability under the tested conditions. This guide outlines a self-validating spectroscopic workflow to definitively distinguish the cyclic product from the linear starting materials.

Structural Topology & Symmetry Breaking

The most reliable method for differentiation is exploiting the symmetry breaking that occurs upon cyclization.

  • Linear Precursor (Symmetric): 3,3'-Iminodipropanol is a

    
    -symmetric molecule. In NMR, the two propyl chains are chemically equivalent, resulting in a simplified spectrum (only 3 distinct proton environments for the carbon chain).
    
  • Cyclic Product (Asymmetric): Cyclization with formaldehyde locks one propyl chain into a ring (1,3-oxazinane) while the other remains a free pendant side chain. This destroys the symmetry, doubling the number of signals and introducing a unique diagnostic methylene bridge (

    
    ).
    
Reaction Pathway Visualization

The following diagram illustrates the condensation pathway and the critical equilibrium point.

ReactionPathway Precursor Linear Precursor (3,3'-Iminodipropanol) Symmetric Intermediate Hemiaminal Intermediate (Unstable) Precursor->Intermediate + HCHO HCHO Formaldehyde (HCHO) Product Cyclic Product This compound Asymmetric Intermediate->Product - H2O (Cyclization) Hydrolysis Hydrolysis (in Water/Acid) Product->Hydrolysis + H2O / H+ Hydrolysis->Precursor Ring Opening

Caption: Figure 1. The condensation of 3,3'-iminodipropanol with formaldehyde yields the 1,3-oxazinane ring. Note the reversibility in aqueous conditions.

Analytical Methods (The "How" & "Why")

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for this analysis. The key differentiator is the Methylene Bridge (


) .
1H NMR Distinction
  • Linear Precursor: Shows signals for

    
    , 
    
    
    
    , and
    
    
    . Typically, these appear as three multiplets.
  • Cyclic Product:

    • Diagnostic Singlet: A sharp singlet (or AB quartet if conformationally locked) appears around 3.8 – 4.2 ppm . This corresponds to the

      
       protons inserted between the amine and the alcohol oxygen.
      
    • Signal Splitting: The propyl chain protons split into two distinct sets: those inside the ring (rigid, distinct shifts) and those on the tail (flexible, similar to precursor).

13C NMR Distinction[1]
  • Linear Precursor: 3 carbon signals.

  • Cyclic Product: 7 carbon signals.

    • Diagnostic Peak: The aminal carbon (

      
      ) appears downfield, typically 80 – 88 ppm . This region is empty in the linear precursor.
      
B. The "Solvent Stress Test" (Self-Validating Protocol)

Because 1,3-oxazinanes hydrolyze, the choice of NMR solvent is a functional test of stability.

  • Protocol:

    • Dissolve 10 mg of sample in

      
        (anhydrous). Run 1H NMR.
      
    • Dissolve 10 mg of sample in

      
       . Run 1H NMR immediately.
      
  • Result Interpretation:

    • If the

      
       spectrum shows the diagnostic ~4.0 ppm singlet, the ring is formed.
      
    • If the

      
       spectrum shows a disappearance of the ~4.0 ppm singlet and a return to the symmetric linear pattern, the ring is hydrolytically unstable (typical for this class).
      
C. Comparative Data Table
FeatureLinear Precursor (3,3'-Iminodipropanol)Cyclic Product (this compound)
Symmetry

Symmetric (Equivalent chains)
Asymmetric (Ring vs. Tail)
1H NMR (Diagnostic) No signal at 4.0 ppmSinglet @ ~3.8–4.2 ppm (

)
13C NMR (Diagnostic) 3 distinct signals7 distinct signals (Peak @ ~82–88 ppm)
IR Spectroscopy Broad OH stretch (Strong)OH stretch present; New C-O-C / N-C-O bands (1050–1150 cm⁻¹)
Mass Spectrometry MW ~133 (M+H)MW ~145 (M+H) (Condensation adds 12 Da: +CH2 - 2H + 2H? No: +CH2O - H2O = +12)

Detailed Experimental Protocol

Protocol 1: Definitive NMR Characterization

Objective: Confirm ring closure and assess hydrolytic stability.

  • Sample Preparation (Anhydrous):

    • Take ~20 mg of the reaction product.

    • Dissolve in 0.7 mL of

      
        (ensure solvent is dry; store over molecular sieves if necessary).
      
    • Why: Chloroform is non-protic and suppresses hydrolysis, preserving the ring structure.

  • Acquisition:

    • Run a standard 1H NMR (16 scans) and 13C NMR (256 scans).

    • Focus: Zoom into the 3.5–4.5 ppm region (1H) and 80–90 ppm region (13C).

  • Validation (The Water Test):

    • Prepare a second tube with

      
       .
      
    • Acquire 1H NMR immediately.

    • Expectation: If the ring is labile, the diagnostic peak at ~4.0 ppm will vanish or diminish significantly, replaced by the formaldehyde hydrate signal (~4.8 ppm, often obscured by HDO) and the linear amine shifts.

Protocol 2: FTIR Monitoring

Objective: Quick check for reaction completion.

  • Baseline: Collect spectrum of pure 3,3'-iminodipropanol. Note the shape of the fingerprint region (1000–1200 cm⁻¹).

  • Product: Collect spectrum of the isolated oil.

  • Analysis: Look for the emergence of sharp ether/aminal bands in the 1050–1150 cm⁻¹ region, distinct from the broad C-O stretch of the alcohol.

Decision Logic for Identification

The following decision tree guides the researcher through the identification process, ensuring no false positives from unreacted starting material or hydrolyzed products.

DecisionTree Start Start Analysis (Unknown Sample) Solvent Dissolve in Anhydrous CDCl3 Start->Solvent CheckH Check 1H NMR (3.8 - 4.2 ppm) Solvent->CheckH Singlet Sharp Singlet Observed CheckH->Singlet Yes NoSinglet No Singlet / Multiplets Only CheckH->NoSinglet No CheckC Check 13C NMR (> 80 ppm) Singlet->CheckC ConclusionLinear IDENTIFIED: Linear Precursor (Or Hydrolyzed Product) NoSinglet->ConclusionLinear Peak80 Signal at ~80-88 ppm CheckC->Peak80 Yes NoPeak80 No Signal > 70 ppm CheckC->NoPeak80 No ConclusionRing CONFIRMED: This compound Peak80->ConclusionRing NoPeak80->ConclusionLinear

Caption: Figure 2. Decision tree for spectroscopic identification of 1,3-oxazinane derivatives.

References

  • Formaldehyde-Amine Condens

    • Title: Kinetic studies on the reaction of formaldehyde with amines.
    • Source: Durham University / J. Chem. Soc.
    • URL:[Link]

  • 1,3-Oxazinane Synthesis & Properties

    • Title: Synthesis of 1,3-oxazinanes (General Methodology).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Spectroscopic Characteriz

    • Title: Conformational analysis and NMR properties of N-substituted 1,3-oxazines.
    • Source: ResearchG
    • URL:[Link]

  • Reaction of Amino Alcohols with Formaldehyde

    • Title: N-Substituted tetrahydro-1,3-oxazines and oxazolidines: A new version of the Mannich reaction involving amino alcohols.
    • Source: Russian Chemical Bulletin / ResearchG
    • URL:[Link]

Sources

Refractive Index and Density Benchmarks for Lauryl Methacrylate (CAS 142-90-5)

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Researchers and Drug Development Professionals
Editorial Note: CAS Number Verification

Critical Alert: The CAS number 14264-90-5 provided in the topic request does not correspond to a registered chemical substance in major public databases (PubChem, CAS Registry, ECHA).

Based on the context of "refractive index and density benchmarks" (properties critical for liquid monomers in optics and drug delivery) and the string similarity, this guide assumes the intended substance is Lauryl Methacrylate (Dodecyl Methacrylate) , CAS 142-90-5 . The sequence "14264" likely contains a typo (insertion of "64") for "142".

If your research specifically concerns a Nickel(II) complex (e.g., CAS 14264-16-5), please note that as a solid catalyst, it does not have standard liquid refractive index benchmarks.

Executive Summary

Lauryl Methacrylate (LMA), CAS 142-90-5, is a long-chain alkyl methacrylate monomer critical in the synthesis of hydrophobic polymers for drug delivery systems, optical coatings, and oil additives.[1] Its long pendent chain (


) imparts unique properties: low glass transition temperature (

), high hydrophobicity, and a refractive index (

) distinct from short-chain analogs like Methyl Methacrylate (MMA).

This guide establishes the Refractive Index (


)  and Density (

)
benchmarks for LMA, comparing it against key alternatives to assist in material selection for encapsulation and optical waveguide formulation.
Chemical Profile: Lauryl Methacrylate[1][2][3][4][5]
PropertySpecification
Chemical Name Dodecyl 2-methylprop-2-enoate
CAS Number 142-90-5
Molecular Formula

Molecular Weight 254.41 g/mol
Appearance Clear, colorless liquid
Standard State Liquid at 20°C, 1 atm
Solubility Insoluble in water; Soluble in ethanol, ether
Benchmarking Analysis: LMA vs. Alternatives

In drug development and optical engineering, the choice of monomer dictates the polymer's refractive index (crucial for imaging contrast) and density (crucial for buoyancy in suspension). The table below compares LMA with its branched isomer (2-Ethylhexyl Methacrylate) and its chain-length variants.

Comparative Data Table
MonomerCAS No.[1][2][3][4][5][6]Refractive Index (

)
Density (

, g/cm³)
Hydrophobicity (

)

(Homopolymer)
Lauryl Methacrylate (LMA) 142-90-5 1.4440 – 1.4470 0.868 (25°C) ~7.2 -65 °C
2-Ethylhexyl Methacrylate (EHMA)688-84-61.43900.885 (20°C)~4.5-10 °C
Stearyl Methacrylate (SMA)32360-05-71.45100.864 (25°C)~10.538 °C (Solid)
Methyl Methacrylate (MMA)80-62-61.41400.940 (20°C)1.38105 °C

Key Insights:

  • Refractive Index Trend: As the alkyl chain length increases (MMA

    
     LMA 
    
    
    
    SMA), the refractive index generally increases due to the higher polarizability of the larger electron clouds in the alkyl chain, despite the decrease in density.
  • Density Inversion: LMA has a significantly lower density (0.868) than MMA (0.940). This is critical for designing floating drug delivery systems (FDDS) where the formulation must be less dense than gastric fluids (~1.004 g/cm³).

  • Isomer Distinction: EHMA, despite having a similar molecular weight range, has a lower refractive index (1.439) than LMA (1.445) due to the branching effect which disrupts packing density.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity when verifying these benchmarks in-house, follow these standardized protocols. These methods are designed to be self-validating by including mandatory calibration steps.

Protocol A: High-Precision Refractometry

Objective: Determine


 with 

accuracy.
  • System Setup: Use an Abbe Refractometer or digital refractometer (e.g., Anton Paar Abbemat). Connect to a circulating water bath set strictly to 20.0°C ± 0.1°C .

  • Calibration (Validation Step):

    • Clean prism with HPLC-grade ethanol.

    • Measure Milli-Q Water . Expected Reading: 1.3330 at 20°C.

    • Pass Criteria: If deviation > ±0.0002, recalibrate instrument.

  • Measurement:

    • Pipette 0.5 mL of LMA (CAS 142-90-5) onto the prism. Ensure no air bubbles are trapped (bubbles lower the apparent RI).

    • Allow 60 seconds for thermal equilibration.

    • Record 3 consecutive readings; they must be within 0.0001 of each other.

  • Correction: If measurement is taken at temperature

    
    , apply correction:
    
    
    
    
    (Note: Alkyl methacrylates typically have a temperature coefficient of
    
    
    ).
Protocol B: Density Determination (Oscillating U-Tube)

Objective: Determine


 with 

g/cm³ precision.
  • System Setup: Digital density meter (e.g., Anton Paar DMA series). Temperature set to 25.0°C .[7][2]

  • Calibration (Validation Step):

    • Inject Dry Air . Expected: 0.00118 g/cm³ .

    • Inject Degassed Water . Expected: 0.99704 g/cm³ .

    • Pass Criteria: Deviation < ±0.0001 g/cm³.

  • Sample Preparation:

    • LMA is viscous; ensure no microbubbles. Degas sample by sonication for 5 mins if necessary.

  • Measurement:

    • Inject LMA until the U-tube is filled. Check camera view for bubbles.

    • Record viscosity-corrected density.

Visualizations
Figure 1: Monomer Selection Logic for Drug Delivery

This decision tree illustrates when to select LMA over alternatives based on density and hydrophobicity requirements.

MonomerSelection Start Drug Delivery System Design Req1 Requirement: Hydrophobic Core? Start->Req1 MMA Use Methyl Methacrylate (MMA) (High Tg, Lower Hydrophobicity) Req1->MMA No Req2 Requirement: Low Density (< 0.9)? (Floating System) Req1->Req2 Yes LMA Use Lauryl Methacrylate (LMA) (Liquid, Density 0.868, High Hydrophobicity) Req2->LMA Yes (Liquid Monomer needed) SMA Use Stearyl Methacrylate (SMA) (Solid/Waxy, Max Hydrophobicity) Req2->SMA No (Solid matrix acceptable) EHMA Use 2-Ethylhexyl Methacrylate (Branched, Lower RI) Req2->EHMA Alternative (Branched)

Caption: Decision logic for selecting LMA based on density and state requirements for hydrophobic drug carriers.

Figure 2: Refractive Index Measurement Workflow

A self-validating workflow for ensuring data accuracy.

RI_Workflow Setup 1. Thermostat Setup (20.0°C ± 0.1°C) Calib 2. Calibration Check (Water = 1.3330) Setup->Calib Decision Pass? Calib->Decision Recal Recalibrate/Clean Decision->Recal No Measure 3. Sample Measurement (LMA CAS 142-90-5) Decision->Measure Yes Recal->Calib QC 4. Data QC (3 readings within 0.0001) Measure->QC

Caption: Standardized workflow for Refractive Index determination with mandatory calibration checkpoints.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8906, Lauryl methacrylate. Retrieved from [Link]

Sources

Safety Operating Guide

3-(1,3-Oxazinan-3-YL)propan-1-OL proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 3-(1,3-Oxazinan-3-yl)propan-1-ol , structured for immediate application by laboratory personnel.

Executive Safety & Action Card

Immediate Action Required?

  • Spill < 50 mL: Proceed to Section 4 (Minor Spill Protocol) .

  • Spill > 50 mL or Fire: Evacuate immediately. Call EHS/Emergency Services.

  • Routine Waste: Segregate into Non-Halogenated Organic stream.

Critical Hazard Alert:

  • Class: Cyclic Amino-Alcohol / Hemiaminal Ether.

  • Incompatibility: DO NOT MIX WITH ACIDS.

    • Mechanism:[1][2][3][4][5][6] The 1,3-oxazinane ring is acid-labile. Hydrolysis releases formaldehyde and the corresponding open-chain amino alcohol, creating potentially toxic vapors and unexpected heat [1, 2].

  • Flammability: Treat as Combustible Liquid .[7] Flash point is likely >60°C but vapors can travel.

Chemical Profile & Hazard Identification

To ensure safe disposal, you must understand the molecule's behavior in the waste stream. This compound combines a cyclic ether/amine (1,3-oxazinane) with a propyl alcohol tail.

PropertyCharacteristicOperational Implication
Functional Groups Tertiary Amine, Cyclic Ether, Primary AlcoholBasic pH; potential peroxide former upon prolonged storage.
Reactivity Acid-Sensitive (Hydrolysis)Strict Segregation: Keep away from acidic waste streams (e.g., HCl, H₂SO₄).
Physical State Viscous Liquid (Standard conditions)Requires secondary containment; do not dispose of down drains.
Solubility Water Soluble / Polar Organic SolventsMiscible with aqueous waste, but Organic Solvent stream is preferred for incineration efficiency.
Pre-Disposal Assessment & Segregation

Before moving the vessel, perform this compatibility check to prevent "trash can chemistry" (uncontrolled reactions in the waste container).

Waste Stream Decision Matrix Use the following logic flow to determine the correct waste container.

WasteSegregation Start Start: Waste Assessment IsPure Is the chemical pure/unused? Start->IsPure LabPack Protocol A: Lab Pack (Keep in original vial) IsPure->LabPack Yes IsMixed Is it mixed with other solvents? IsPure->IsMixed No (Used/Reaction Mix) CheckAcid Is the mixture Acidic (pH < 7)? IsMixed->CheckAcid CheckHalogens Does the mixture contain Halogens (Cl, Br, F)? HalogenWaste Protocol B: Halogenated Waste CheckHalogens->HalogenWaste Yes (e.g., DCM, Chloroform) NonHalogenWaste Protocol C: Non-Halogenated Organic (PREFERRED STREAM) CheckHalogens->NonHalogenWaste No (e.g., MeOH, Acetone) CheckAcid->CheckHalogens No Neutralize Neutralize to pH 7-9 (Use Sodium Bicarbonate) CheckAcid->Neutralize Yes (Danger: Hydrolysis Risk) Neutralize->CheckHalogens

Figure 1: Logic flow for segregating this compound waste to prevent incompatibility incidents.

Step-by-Step Disposal Workflows
Protocol A: Routine Waste Accumulation (Non-Halogenated)

Best for: Reaction byproducts, rotary evaporator condensates, and wash solvents.

  • Select Container: High-density polyethylene (HDPE) or Glass (Amber preferred if peroxides are a concern).

  • Verify Labeling: Attach a hazardous waste tag.

    • Constituents: Write "this compound" clearly. Do not use abbreviations.

    • Hazard Checkboxes: Mark "Flammable," "Irritant," and "Toxic."

  • Transfer: Pour waste into the container using a funnel. Leave 10% headspace for expansion.

  • Secondary Containment: Place the waste bottle in a polyethylene tray capable of holding 110% of the container's volume.

Protocol B: Lab Packing (Pure Substance)

Best for: Expired reagents or unused stock vials.

  • Do Not Open: Keep the chemical in its original manufacturer vial.

  • Seal: Ensure the cap is tight. Wrap the cap with Parafilm to prevent loosening during transport.

  • Pack: Place the vial into a larger drum (Lab Pack) designated for "Flammable/Basic Organics."

  • Buffer: Fill void spaces with vermiculite to prevent breakage.

Protocol C: Spill Cleanup (Minor < 50 mL)

Requirement: Fume hood ventilation or localized exhaust.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.

  • Isolate: Turn off nearby hot plates or stirrers.

  • Absorb:

    • Use inert absorbent pads or vermiculite.

    • Contraindication:Do not use paper towels if high heat sources are nearby (flammability risk).

  • Clean: Wipe the area with soap and water.[1][3][5][6][7]

  • Dispose: Place all contaminated absorbents into a heavy-duty plastic bag, seal it, and tag it as Solid Hazardous Waste .

Regulatory Compliance & Documentation
  • EPA Waste Code (RCRA):

    • Likely D001 (Ignitable) if flash point < 60°C.

    • If not ignitable, classify as Non-RCRA Regulated Hazardous Waste (state-dependent), but manage as hazardous due to amine toxicity.

  • Destruction Method: The ultimate disposal method by the waste contractor must be High-Temperature Incineration . The nitrogen content requires proper combustion control to minimize NOx emissions [3].

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1,3-Oxazinane Derivatives. PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). Best Management Practices for Laboratory Waste. EPA.gov. [Link]

Sources

Personal protective equipment for handling 3-(1,3-Oxazinan-3-YL)propan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling 3-(1,3-Oxazinan-3-yl)propan-1-ol .[1]

Notice of Hazard Extrapolation: Specific toxicological data for this exact derivative is limited in public registries.[2] Therefore, the safety protocols below are derived from Structure-Activity Relationships (SAR) , specifically the known hazards of the parent heterocycle (1,3-Oxazinane , CAS 14558-49-7) and analogous cyclic amino-alcohols.

Core Hazard Assumption: Treat this substance as CORROSIVE (Skin/Eyes) and FLAMMABLE .[2]

Part 1: Executive Safety Assessment[1][2]

Hazard ClassRisk LevelCritical Indication
Skin/Eye High (Corrosive) Parent ring (1,3-oxazinane) is Skin Corr.[2][3] 1B. Expect severe burns and irreversible eye damage upon direct contact.[1][2]
Inhalation Moderate Vapors may cause respiratory irritation (amine functionality).[2] High concentrations may induce CNS depression (drowsiness).[1][2]
Flammability Moderate Likely a Combustible Liquid (Flash Point est. >60°C, but parent is 34°C).[1][2] Vapors can form explosive mixtures.[2]
Reactivity Moderate Hygroscopic.[2] Incompatible with strong oxidizing agents, acid chlorides, and anhydrides.[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on standard "lab basics." This compound requires specific barrier protection against organic amines.[1][2]

PPE Selection Logic & Specifications
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Primary: Nitrile (min 0.11mm) Secondary (High Risk): Silver Shield® / 4H (Laminate)Why: Amines can degrade latex.[2] Thin nitrile provides splash protection but may suffer breakthrough <15 mins.[2] Protocol: Change gloves immediately upon splash.[2] For prolonged immersion/cleaning, use Laminate liners.[1][2]
Eye/Face Chemical Splash Goggles + Face Shield Why: Safety glasses are insufficient.[2] As a corrosive liquid, any droplet bypassing the seal can cause permanent corneal opacity.[1][2] The face shield protects the neck/chin from splashes.[1][2]
Respiratory Fume Hood (Face Velocity >100 fpm) Why: Engineering controls are superior to respirators.[2] If hood is unavailable (emergency only), use a Full-Face Respirator with ABEK (Organic Vapor/Inorganic/Acid/Ammonia) cartridges.[1][2]
Body Chemical-Resistant Apron (Tychem® or PVC) Why: Standard cotton lab coats absorb liquids, holding corrosive amines against the skin.[1][2] An impervious apron prevents saturation.[2]

Part 3: Operational Workflow

Storage & Stability[1]
  • Environment: Store in a cool, dry, well-ventilated area away from heat sources.

  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) .[2] Cyclic amines can oxidize or absorb moisture (hygroscopic), leading to degradation.[1][2]

  • Segregation: Keep separate from strong acids and oxidizers.[1][2]

Handling Protocol (Step-by-Step)
  • Pre-Check: Verify Fume Hood airflow. Clear the sash area of clutter.

  • Donning: Put on Lab coat

    
     Apron 
    
    
    
    Goggles
    
    
    Face Shield
    
    
    Gloves (tuck coat sleeves into gloves).[2]
  • Transfer:

    • Do not pour directly from a large drum/bottle if possible.[1][2] Use a secondary container or a pump.

    • If using a syringe/needle, ensure Luer-lock fittings to prevent pressure blowout.[1][2]

  • Reaction Setup:

    • Add reagents slowly. Exothermic reaction is possible when mixing with acids.[1][2]

    • Keep a neutralizing agent (weak acid like citric acid solution) nearby for immediate spill control (see Part 4).[1][2]

  • Doffing: Remove gloves last to avoid contaminating bare hands with residue on the apron/goggles.[1][2] Wash hands with soap and water for 60 seconds.[1][2]

Part 4: Emergency Response & Disposal[1][2][4]

Spill Response Logic
  • Minor Spill (<10 mL): Absorb with vermiculite or dry sand.[2] Neutralize with dilute acetic acid or citric acid.[2]

  • Major Spill (>100 mL): Evacuate area. Do not attempt cleanup without SCBA if vapors are strong.[2]

First Aid[1]
  • Eye Contact: IMMEDIATE irrigation for 15 minutes. Do not wait for medical personnel.[2] Force eyelids open.[2]

  • Skin Contact: Drench with water for 15 minutes.[2][4] Remove contaminated clothing under the shower.[1][2]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1][2]

Disposal[1][2][4]
  • Classification: Hazardous Organic Waste (Basic/Amine).[2]

  • Protocol: Do not mix with acidic waste streams (exothermic risk).[2] Collect in a dedicated container labeled "Basic Organic Waste."[1][2]

  • Destruction: Incineration is the preferred method.[1][2]

Part 5: Visualizations

Diagram 1: PPE Decision Logic

This diagram illustrates the decision process for selecting PPE based on the specific interaction type.

PPE_Selection Start Task Assessment Type Interaction Type? Start->Type Obs Observation / Closed System Type->Obs Active Active Handling / Transfer Type->Active Spill Spill Cleanup (>10mL) Type->Spill Level1 Standard PPE: Lab Coat + Nitrile Gloves + Safety Glasses Obs->Level1 Level2 Enhanced PPE: + Splash Goggles + Face Shield + Chem-Resistant Apron Active->Level2 Level3 Max Protection: + Double Gloves (Laminate liner) + Full Face Respirator (if outside hood) + Tychem Suit Spill->Level3

Caption: Tiered PPE selection based on exposure risk levels.[2]

Diagram 2: Emergency Exposure Workflow

This diagram outlines the critical steps to take immediately following skin or eye contact.[1][2]

Exposure_Response Exposure EXPOSURE INCIDENT Type Contact Type? Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Action_Eye 1. Irrigate 15+ mins 2. Hold eyelids open 3. DO NOT neutralize Eye->Action_Eye Action_Skin 1. Drench 15+ mins 2. Remove clothing while rinsing 3. Wash with soap Skin->Action_Skin Medical SEEK MEDICAL ATTENTION (Bring SDS/Chemical Name) Action_Eye->Medical Action_Skin->Medical

Caption: Immediate first-aid response protocol for corrosive amine exposure.

References

  • PubChem. (n.d.).[2] 1,3-Oxazinane (Compound Summary). National Library of Medicine.[2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). (n.d.).[1][2] Substance Information: 1,3-Oxazinane (Skin Corrosion Classification).[1][2][3][5] Retrieved from [Link][1][2]

  • Nippon Nyukazai Co., Ltd. (2018).[1][2][5] Safety Data Sheet: Amino Alcohol EA (Corrosivity of Cyclic Amino Alcohols). Retrieved from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.